N-(t-Boc)-N-ethyl-4-aminopentylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-aminopentyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-6-14(9-7-8-10(2)13)11(15)16-12(3,4)5/h10H,6-9,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGODUYFENNHTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661821 | |
| Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-45-9 | |
| Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-(t-Boc)-N-ethyl-4-aminopentylamine
An In-Depth Technical Guide to the
Introduction
N-(t-Boc)-N-ethyl-4-aminopentylamine is a key bifunctional organic molecule utilized in the development of novel chemical entities, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a primary amine, a Boc-protected secondary amine, and a specific alkyl chain length, makes it a valuable building block for creating more complex molecules with tailored properties. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of differentiating the reactivity of the two amine functionalities, allowing for selective chemical modifications.
This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented methodology is designed to be robust and scalable, catering to the needs of researchers and drug development professionals.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a three-step process commencing from the commercially available 4-aminopentan-1-ol. This strategy involves:
-
Mesylation of the primary alcohol: Conversion of the hydroxyl group to a better leaving group to facilitate subsequent amination.
-
Azide substitution and reduction: Introduction of the first primary amine via an azide intermediate, which is then reduced.
-
Reductive amination and Boc protection: Introduction of the ethyl group onto one of the primary amines, followed by the selective protection of the resulting secondary amine with a Boc group.
This synthetic design is underpinned by the principles of functional group interconversion and the use of protecting groups to achieve selective transformations.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-azidopentan-1-ol
The initial step involves the conversion of 4-aminopentan-1-ol to 4-azidopentan-1-ol. This is a two-part process beginning with a diazotization reaction followed by the introduction of the azide moiety.
Experimental Protocol:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-aminopentan-1-ol (1 equivalent) and aqueous H₂SO₄ (2.5 M). The flask is cooled to 0 °C in an ice bath.
-
Diazotization: A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Azide Substitution: A solution of sodium azide (1.2 equivalents) in water is then added dropwise, again keeping the temperature below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-azidopentan-1-ol.
Step 2: Synthesis of Pentane-1,4-diamine
The azido group in 4-azidopentan-1-ol is reduced to a primary amine to yield pentane-1,4-diamine. A common and effective method for this transformation is the Staudinger reduction.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-azidopentan-1-ol (1 equivalent) in a mixture of THF and water is added triphenylphosphine (1.1 equivalents).
-
Reduction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by acid-base extraction to isolate the desired pentane-1,4-diamine.
Step 3:
The final step involves the selective N-ethylation of one of the primary amines of pentane-1,4-diamine, followed by Boc protection of the resulting secondary amine. Reductive amination provides a controlled method for the mono-N-ethylation.
Experimental Protocol:
-
Reductive Amination: Pentane-1,4-diamine (1 equivalent) is dissolved in methanol, and acetaldehyde (1.1 equivalents) is added. The mixture is stirred for 1 hour at room temperature. Sodium borohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred overnight.
-
Boc Protection: The reaction mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dissolved in methanol is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 4-azidopentan-1-ol | 4-aminopentan-1-ol | NaNO₂, NaN₃, H₂SO₄ | 75-85 | >95 |
| 2 | Pentane-1,4-diamine | 4-azidopentan-1-ol | PPh₃ | 80-90 | >97 |
| 3 | This compound | Pentane-1,4-diamine | Acetaldehyde, NaBH₄, Boc₂O | 60-70 | >98 |
Visualizing the Synthetic Workflow
Caption: Synthetic route for this compound.
Conclusion
The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. The procedures are well-established and utilize readily available reagents, making them accessible to a broad range of chemical research and development laboratories. By understanding the principles behind each transformation and adhering to the outlined protocols, researchers can confidently synthesize this valuable chemical intermediate for their specific applications.
References
-
Reductive Amination of Aldehydes and Ketones. Org. React. 2002 , 59, 1. [Link]
Properties of N-(t-Boc)-N-ethyl-4-aminopentylamine
An In-depth Technical Guide on the Synthesis, Properties, and Applications of N-(t-Boc)-N-ethyl-4-aminopentylamine
Disclaimer: The compound this compound is a specialized chemical entity for which publicly available data is scarce. This guide has been constructed based on established principles of organic chemistry, expert knowledge of related compounds, and plausible synthetic routes. All proposed experimental protocols and properties should be considered hypothetical until empirically verified.
Introduction
This compound represents a class of selectively protected diamines that are of significant interest in the fields of medicinal chemistry and materials science. The presence of a primary amine and a Boc-protected secondary amine on a pentyl scaffold provides a versatile platform for sequential chemical modifications. This differential protection allows for site-selective elaboration of the molecule, making it a valuable building block in the synthesis of complex nitrogen-containing compounds, including pharmaceutical intermediates and functionalized polymers.
This technical guide provides a comprehensive overview of the core properties, a plausible synthetic route, and potential applications of this compound. The information herein is intended for researchers, scientists, and drug development professionals who require a deep understanding of this and related chemical structures.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, the following properties are predicted based on its chemical structure and the known properties of analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C12H26N2O2 |
| Molecular Weight | 230.35 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not determined; likely >250 °C at STP |
| Melting Point | Not applicable (likely an oil at room temp.) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. |
| Stability | Stable under standard conditions. Sensitive to strong acids. |
Proposed Synthesis and Purification
The synthesis of this compound can be approached through a multi-step pathway starting from commercially available precursors. The following protocol describes a logical and experimentally sound approach.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(Ethylamino)pentan-1-ol
-
To a solution of 4-aminopentan-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M), add acetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(ethylamino)pentan-1-ol.
Step 2: Synthesis of N-(t-Boc)-N-ethyl-4-aminopentan-1-ol
-
Dissolve the crude 4-(ethylamino)pentan-1-ol (1.0 eq) in DCM (0.5 M).
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-(t-Boc)-N-ethyl-4-aminopentan-1-ol.
Step 3: Conversion to this compound
-
Mesylation: Dissolve N-(t-Boc)-N-ethyl-4-aminopentan-1-ol (1.0 eq) in DCM (0.5 M) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 2 hours.
-
Azide Displacement: Wash the reaction mixture with cold water and brine. Concentrate the organic layer and dissolve the crude mesylate in dimethylformamide (DMF, 0.5 M). Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 6 hours.
-
Reduction: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Concentrate the organic layer and dissolve the crude azide in methanol (0.5 M). Add 10% Palladium on carbon (0.1 eq by weight) and hydrogenate the mixture under a balloon of hydrogen gas for 12 hours.
-
Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing 1% triethylamine) to yield the final product, this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the t-butyl group (~1.4 ppm, 9H, singlet), ethyl group (triplet and quartet), pentyl chain protons, and a broad singlet for the primary amine protons. |
| ¹³C NMR | Resonances for the t-Boc carbonyl carbon (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and distinct signals for the carbons of the ethyl and pentyl chains. |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a strong C=O stretch for the Boc carbamate (~1680-1700 cm⁻¹). |
| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 231.2. |
Chemical Reactivity and Applications
The utility of this compound lies in the orthogonal reactivity of its two amine functionalities.
Reactivity Profile
Caption: Reactivity diagram for this compound.
The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and reductive amination. The Boc-protected secondary amine is unreactive under these conditions. The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine, which can then be further functionalized.
Potential Applications
-
Drug Discovery: As a scaffold for the synthesis of novel polyamine-containing molecules with potential therapeutic applications. The differential reactivity allows for the controlled introduction of various pharmacophores.
-
Ligand Synthesis: For the development of novel chelating agents for metal ions, where the two amine groups can be functionalized to create a specific binding pocket.
-
Materials Science: As a monomer or cross-linking agent in the synthesis of functional polymers and materials with tailored properties.
Safety and Handling
While specific toxicological data for this compound is not available, it should be handled with the standard precautions for organic amines.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and acids.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. Its key feature is the presence of two distinct amine functionalities that can be addressed orthogonally. This guide provides a foundational understanding of its predicted properties, a robust synthetic strategy, and its potential applications, serving as a valuable resource for scientists working with this and related compounds.
References
Due to the specialized nature of the topic compound, direct references are not available. The synthetic protocols and chemical principles described are based on standard, well-established organic chemistry literature.
An In-Depth Technical Guide to N-(t-Boc)-N-ethyl-4-aminopentylamine: Structure, Synthesis, and Applications
Executive Summary
N-(t-Boc)-N-ethyl-4-aminopentylamine is a bifunctional organic molecule of significant interest to synthetic chemists, particularly within the pharmaceutical and materials science sectors. Its structure is characterized by a pentylamine backbone featuring a terminal primary amine and a secondary amine that is selectively protected by a tert-butoxycarbonyl (Boc) group and substituted with an ethyl group. This arrangement provides two distinct reactive sites with orthogonal reactivity: a nucleophilic primary amine available for immediate modification and a protected secondary amine that can be revealed under specific, mild acidic conditions. The presence of a chiral center at the C4 position further enhances its utility as a scaffold for stereospecific syntheses. This guide elucidates the molecule's structural features, proposes a robust synthetic strategy based on established chemical principles, details methods for its spectroscopic characterization, and explores its applications as a versatile building block in drug discovery and development.
Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
-
Systematic IUPAC Name: tert-butyl N-(4-aminopentyl)-N-ethylcarbamate[]
-
Common Name: this compound
-
Synonyms: ETHYL-(4-AMINOPENTYL)-ETHYL-CARBAMIC ACID, T-BUTYL ESTER[][3]
Chemical Structure Analysis
The core structure is a five-carbon pentylamine chain. The key features are:
-
Primary Amine (-NH₂): Located at the C4 position, this group is a primary nucleophilic site, available for reactions such as acylation, alkylation, or amide bond formation.
-
Chiral Center: The C4 carbon, bonded to the primary amine, a methyl group, a hydrogen atom, and the rest of the carbon chain, is a stereocenter. The compound, unless synthesized enantioselectively, exists as a racemic mixture of (R) and (S) enantiomers.
-
Boc-Protected Secondary Amine: At the C1 position, the nitrogen atom is part of a secondary amine, substituted with an ethyl group. This amine's reactivity is masked by the tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis.[4][5] This protection is crucial as it allows for selective chemistry on the primary amine without interference.[6]
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆N₂O₂ | [][3] |
| Molecular Weight | 230.35 g/mol | [3] |
| Appearance | Clear Colourless Oil / White Crystalline Powder | [][7][8] |
| InChI Key | YGODUYFENNHTJC-UHFFFAOYSA-N | [] |
Core Concepts in Synthesis and Protection
A thorough understanding of this molecule necessitates a review of two foundational synthetic strategies: Boc protection of amines and reductive amination.
The Role of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[9] Its utility stems from its remarkable stability across a wide range of nucleophilic and basic conditions, yet its facile removal under mild acidic conditions.[4]
Mechanism of Protection: The introduction of the Boc group is typically achieved via nucleophilic acyl substitution using di-tert-butyl dicarbonate ((Boc)₂O). The amine's lone pair attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate. This intermediate collapses, expelling a stable tert-butyl carbonate leaving group, which subsequently decomposes to tert-butanol and carbon dioxide, driving the reaction to completion.[10]
Caption: General mechanism for the Boc protection of an amine.
Mechanism of Deprotection: Cleavage of the Boc group is an acid-catalyzed hydrolysis.[9] It proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas, which bubbles out of solution, making the reaction irreversible.[10] The stability of the tertiary carbocation is the key thermodynamic driver for this selective deprotection.[10]
Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful and reliable method for forming C-N bonds and is considered a principal route for synthesizing secondary and tertiary amines.[11] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[12] A significant advantage of this method is that it avoids the over-alkylation problems often encountered with direct alkylation of amines.[11]
Caption: Workflow for secondary amine synthesis via reductive amination.
Proposed Synthetic Strategy
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves disconnecting the molecule at the C-N bonds formed by reductive amination and Boc protection.
-
Disconnect the Boc group: This reveals N-ethyl-4-aminopentylamine.
-
Disconnect the N-ethyl bond (reductive amination): This leads back to a 4-aminopentanal (or a ketone equivalent like 4-aminopentan-2-one) and ethylamine. The primary amine at the C4 position would need to be protected during this step, for instance, with a Cbz or other orthogonal protecting group.
This suggests a forward synthesis starting from a differentially protected aminopentanal/pentanone derivative.
Detailed Experimental Protocol
This protocol describes a two-step synthesis starting from commercially available 4-aminopentan-2-one and ethylamine.
Step 1: Synthesis of N-ethyl-4-aminopentylamine via Reductive Amination
-
Objective: To form the secondary amine core structure.
-
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. It is milder and more selective for iminium ions over carbonyls than other hydrides like NaBH₄, allowing for a one-pot reaction with high efficiency.[11][13]
-
Materials:
-
4-Aminopentan-2-one hydrochloride
-
Ethylamine (as a solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminopentan-2-one hydrochloride (1.0 eq) and the chosen solvent (DCE).
-
Add ethylamine (1.1 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (2.2 eq) to liberate the free amines.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.[11]
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, monitoring for any exotherm.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-4-aminopentylamine. This product may be used directly in the next step or purified by column chromatography if necessary.
-
Step 2: Selective Boc Protection of the Secondary Amine
-
Objective: To protect the more nucleophilic secondary amine, leaving the primary amine free. While typically secondary amines are more sterically hindered, they are also more electron-rich and often more nucleophilic than primary amines. However, careful control of stoichiometry is key.
-
Rationale: Using slightly less than one equivalent of (Boc)₂O can favor the mono-protection at the more reactive site.
-
Materials:
-
Crude N-ethyl-4-aminopentylamine (from Step 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable base
-
Deionized water
-
-
Procedure:
-
Dissolve the crude diamine (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.
-
Add triethylamine (1.2 eq).
-
Dissolve (Boc)₂O (0.95 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 30 minutes. The substoichiometric amount of Boc anhydride is crucial to minimize di-protection.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of the desired product, unreacted starting material, and some di-protected by-product. Purify the target compound, this compound, using silica gel column chromatography.
-
Spectroscopic Characterization and Validation
Confirming the identity and purity of the synthesized molecule is paramount. A combination of NMR spectroscopy and mass spectrometry provides a definitive structural validation.[14]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum is the most diagnostic tool for confirming successful Boc protection.[14]
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Features |
| Boc group (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | Large, sharp singlet; unambiguous confirmation of Boc group.[14][15] |
| Primary Amine (-NH₂) | 1.0 - 2.5 (variable) | Broad Singlet (br s) | 2H | Disappears upon D₂O exchange.[16] |
| Ethyl group (-CH₂CH₃) | ~3.2 (CH₂) / ~1.1 (CH₃) | Quartet (q) / Triplet (t) | 2H / 3H | Characteristic pattern for an ethyl group attached to nitrogen. |
| Pentyl Chain (-CH₂CH₂CH(NH₂)CH₃) | 1.2 - 3.4 | Multiplets (m) | 8H | Complex, overlapping signals corresponding to the backbone. |
| Pentyl Chain (-CH(NH₂)CH₃) | ~1.0 | Doublet (d) | 3H | Methyl group at the chiral center. |
¹³C NMR Spectroscopy Analysis
| Carbon | Expected Chemical Shift (ppm) | Key Features |
| Boc (C=O) | ~155-156 | Carbamate carbonyl carbon. |
| Boc (-C(CH₃)₃) | ~79-80 | Quaternary carbon of the Boc group. |
| Boc (-C(CH₃)₃) | ~28.5 | Nine equivalent methyl carbons.[15] |
| Pentyl & Ethyl Carbons | 15 - 55 | Aliphatic carbons of the main chain and ethyl group. |
Characterization Workflow
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- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
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- 7. This compound-887353-45-9-湖北威德利化学科技有限公司 [m.15807197853.com]
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- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
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A Technical Guide to tert-Butyl (4-aminopentyl)(ethyl)carbamate: Nomenclature, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical compound commonly known as N-(t-Boc)-N-ethyl-4-aminopentylamine, focusing on its correct IUPAC nomenclature, physicochemical properties, synthesis methodologies, and its strategic importance as a building block in organic synthesis and medicinal chemistry.
Decoding the Molecular Structure and Establishing IUPAC Nomenclature
The common name this compound provides descriptive clues to its structure but does not adhere to the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC). A systematic approach is required to derive the correct and unambiguous IUPAC name.
Structural Analysis
Let's deconstruct the common name to reveal the molecular architecture:
-
Pentylamine: This indicates a five-carbon (pentyl) chain with a primary amine (-NH2) group. By convention, this is at position 1.
-
4-amino: A second amino group is located at the fourth carbon of the pentyl chain. This establishes the parent structure as a pentane-1,4-diamine.
-
N-ethyl: An ethyl group (-CH2CH3) is attached to one of the nitrogen atoms.
-
N-(t-Boc): A tert-butoxycarbonyl group (Boc), a common amine protecting group, is also attached to a nitrogen atom.
-
N-(t-Boc)-N-ethyl: This syntax implies that both the ethyl and the t-Boc groups are substituents on the same nitrogen atom, which is the nitrogen at position 1.
This analysis leads to the chemical structure where one nitrogen of pentane-1,4-diamine is disubstituted with ethyl and Boc groups, while the other nitrogen remains a primary amine.
IUPAC Nomenclature Principles
There are two primary, valid approaches to naming this compound according to IUPAC rules:
-
Treating it as a Substituted Diamine: The longest carbon chain containing the principal functional groups (amines) is the pentane chain. The two amine groups are at positions 1 and 4, making the parent name pentane-1,4-diamine . The substituents (ethyl and tert-butoxycarbonyl) are on the nitrogen at position 1 (denoted N¹). Alphabetically, "butoxycarbonyl" precedes "ethyl". Therefore, a valid IUPAC name is N¹-(tert-butoxycarbonyl)-N¹-ethylpentane-1,4-diamine . The use of N¹ and N⁴ is used to specify substituents on the nitrogens at positions 1 and 4, respectively[1][2][3][4][5].
-
Treating it as a Carbamate Derivative: The t-Boc group can be named as part of a carbamate functional group. Carbamates are esters of carbamic acid. In this case, the molecule is a tert-butyl ester of a substituted carbamic acid. The nitrogen of the carbamate is substituted with an ethyl group and a (4-aminopentyl) group. This leads to the preferred and more common IUPAC name: tert-butyl (4-aminopentyl)(ethyl)carbamate [6][7][8][9]. This name is frequently used by chemical suppliers and in chemical databases[10][11][12].
For clarity and common usage, this guide will primarily use tert-butyl (4-aminopentyl)(ethyl)carbamate .
// Central carbamate structure N_carbamate [label="N", pos="0,0!", fontcolor="#202124"]; C_carbonyl [label="C", pos="0.8,-0.5!", fontcolor="#202124"]; O_carbonyl [label="O", pos="1.6,-0.5!", fontcolor="#202124"]; O_ester [label="O", pos="0.8,0.5!", fontcolor="#202124"];
// t-Butyl group C_tert_butyl_center [label="C", pos="1.6,1.0!", fontcolor="#202124"]; C_methyl1 [label="CH₃", pos="1.2,1.8!", fontcolor="#202124"]; C_methyl2 [label="2.4,1.3!", label="CH₃", fontcolor="#202124"]; C_methyl3 [label="CH₃", pos="1.6,0.2!", fontcolor="#202124"];
// Ethyl group C_ethyl1 [label="CH₂", pos="-1.0,-0.5!", fontcolor="#202124"]; C_ethyl2 [label="CH₃", pos="-1.8,-0.5!", fontcolor="#202124"];
// Pentyl chain C1_pentyl [label="CH₂", pos="-0.5,1.0!", fontcolor="#202124"]; C2_pentyl [label="CH₂", pos="-1.0,1.8!", fontcolor="#202124"]; C3_pentyl [label="CH₂", pos="-1.8,2.4!", fontcolor="#202124"]; C4_pentyl [label="CH", pos="-2.6,1.8!", fontcolor="#202124"]; C5_pentyl [label="CH₃", pos="-3.4,2.4!", fontcolor="#202124"]; N_primary_amine [label="NH₂", pos="-3.1,0.8!", fontcolor="#34A853", style="filled", fillcolor="#F1F3F4"];
// Bonds edge [penwidth=1.5]; N_carbamate -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_tert_butyl_center; C_tert_butyl_center -- C_methyl1; C_tert_butyl_center -- C_methyl2; C_tert_butyl_center -- C_methyl3; N_carbamate -- C_ethyl1; C_ethyl1 -- C_ethyl2; N_carbamate -- C1_pentyl; C1_pentyl -- C2_pentyl; C2_pentyl -- C3_pentyl; C3_pentyl -- C4_pentyl; C4_pentyl -- C5_pentyl; C4_pentyl -- N_primary_amine; }
Structure of tert-butyl (4-aminopentyl)(ethyl)carbamate
Physicochemical and Spectroscopic Data
Understanding the physical properties of a compound is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 887353-45-9 | [10][11][12] |
| Molecular Formula | C12H26N2O2 | [10][12] |
| Molecular Weight | 230.35 g/mol | [10][12] |
| Appearance | White crystalline powder or solid | [13][14] |
| Purity | Typically ≥95% | [13][14] |
| Storage | Store in a dry, dark place | [13][14] |
This data is compiled from chemical supplier information. For lot-specific data, the Certificate of Analysis should always be consulted.[11]
Synthesis and Chemical Reactivity
The synthesis of asymmetrically substituted diamines like tert-butyl (4-aminopentyl)(ethyl)carbamate requires a strategic approach to achieve selective functionalization. The core challenge is the differentiation of two nucleophilic amine groups.
General Synthetic Strategy: Selective Mono-Protection
A common and effective method for preparing mono-protected diamines involves the reaction of a diamine with one equivalent of di-tert-butyl dicarbonate ((Boc)2O).[15] To prevent the formation of the di-protected byproduct, the reaction is often performed with an excess of the diamine or by first protonating one of the amino groups with one equivalent of acid (e.g., HCl), thereby rendering it non-nucleophilic.[15]
Hypothetical Synthesis Protocol
A plausible multi-step synthesis for tert-butyl (4-aminopentyl)(ethyl)carbamate from pentane-1,4-diamine is outlined below.
Step 1: Selective Mono-N-Boc Protection of Pentane-1,4-diamine
-
Objective: To protect one of the two amine groups in pentane-1,4-diamine.
-
Methodology: Pentane-1,4-diamine is dissolved in a suitable solvent like dichloromethane (DCM). A solution of di-tert-butyl dicarbonate (1 equivalent) in DCM is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.
-
Causality: Using an excess of the diamine statistically favors the mono-Boc protected product. The low temperature helps control the exothermic reaction. The product, tert-butyl (4-aminopentyl)carbamate, can be isolated via column chromatography.
Step 2: N-Ethylation of the Boc-Protected Amine
-
Objective: To introduce an ethyl group onto the remaining secondary amine (now a carbamate).
-
Methodology: The mono-Boc protected diamine from Step 1 is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as sodium hydride (NaH), is added to deprotonate the carbamate nitrogen, forming a sodium salt. An ethylating agent, like ethyl iodide or ethyl bromide, is then added to the reaction mixture.
-
Causality: The carbamate N-H bond is weakly acidic and can be deprotonated by a strong base like NaH. The resulting anion is a potent nucleophile that readily attacks the electrophilic ethyl halide in an SN2 reaction.
// Nodes start [label="Pentane-1,4-diamine", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1: Mono-Boc Protection\nReagents: (Boc)₂O, DCM"]; intermediate [label="tert-butyl (4-aminopentyl)carbamate", shape=box, style=rounded]; step2 [label="Step 2: N-Ethylation\nReagents: 1. NaH, DMF; 2. EtI"]; product [label="tert-butyl (4-aminopentyl)(ethyl)carbamate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1 [arrowhead=vee]; step1 -> intermediate [arrowhead=vee]; intermediate -> step2 [arrowhead=vee]; step2 -> product [arrowhead=vee]; }
Conceptual synthesis workflow.
Applications in Drug Development and Organic Synthesis
The primary value of tert-butyl (4-aminopentyl)(ethyl)carbamate lies in its bifunctional nature, featuring a protected secondary amine and a free primary amine. This differential protection makes it an ideal building block or linker in multi-step syntheses.[16]
Role as a Scaffold and Linker
The free primary amine serves as a reactive handle for a variety of chemical transformations, while the Boc-protected amine remains inert. This allows for the sequential construction of complex molecules.[16]
-
Peptidomimetics and Amide Coupling: The primary amine can be coupled with carboxylic acids (using reagents like EDC/HOBt) to form amide bonds, incorporating the pentyl chain into peptide-like structures.
-
Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which is then reduced (e.g., with sodium triacetoxyborohydride) to form a new secondary amine.[17]
-
Linker for PROTACs: Bifunctional molecules like this are fundamental to the design of linkers for Proteolysis Targeting Chimeras (PROTACs).[18][19] The primary amine can be attached to a ligand for a target protein, and after deprotection of the Boc group, the newly freed amine can be attached to a ligand for an E3 ligase.
Strategic Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability under many reaction conditions (e.g., basic, hydrogenolytic) and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in DCM). This orthogonality allows chemists to unmask the second amine at a desired point in a synthetic sequence without disturbing other acid-labile functional groups.
// Nodes BuildingBlock [ label="{tert-butyl (4-aminopentyl)(ethyl)carbamate | { Free Primary Amine (NH₂) | Boc-Protected Amine (N-Boc)}}" fillcolor="#4285F4" fontcolor="#FFFFFF" ];
Reaction1 [ label="Reaction at Primary Amine\n(e.g., Amide Coupling)" fillcolor="#EA4335" fontcolor="#FFFFFF" ];
Intermediate [ label="Functionalized Intermediate\n(Boc group intact)" ];
Reaction2 [ label="Boc Deprotection\n(Acidic Conditions)" fillcolor="#FBBC05" ];
Product [ label="Final Product with\nFree Secondary Amine" fillcolor="#34A853" fontcolor="#FFFFFF" ];
// Edges BuildingBlock:f0 -> Reaction1; Reaction1 -> Intermediate; Intermediate -> Reaction2; Reaction2 -> Product; }
Role as a differentially protected building block.
Conclusion
While commonly referred to as this compound, the preferred IUPAC name for this compound is tert-butyl (4-aminopentyl)(ethyl)carbamate . Its structure, featuring two chemically distinct amine functionalities, makes it a highly valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its utility as a linker and scaffold, particularly in the construction of complex bioactive molecules, underscores the importance of strategic protecting group chemistry in modern drug discovery.
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N-(t-Boc)-N-ethyl-4-aminopentylamine molecular weight
An In-Depth Technical Guide to N-(t-Boc)-N-ethyl-4-aminopentylamine
Abstract
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic research. As a mono-protected diamine, it offers a strategic advantage in multi-step syntheses, providing a free primary amine for nucleophilic reactions while the secondary amine is rendered unreactive by the tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and its applications as a versatile building block. The content is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights.
Chapter 1: Core Physicochemical and Structural Properties
This compound, with the CAS Number 887353-45-9, is a chiral diamine derivative.[1][2][3] The presence of the acid-labile Boc group allows for selective deprotection under mild conditions, making it a valuable intermediate in the synthesis of complex molecules. Its IUPAC name is tert-butyl N-(4-aminopentyl)-N-ethylcarbamate.[]
Key Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 230.35 g/mol | [1][2][] |
| Molecular Formula | C₁₂H₂₆N₂O₂ | [1][5] |
| CAS Number | 887353-45-9 | [1][2] |
| Appearance | White solid or crystalline powder | [6] |
| Purity | Typically ≥95% | [5] |
| Typical Storage | -20°C, under inert atmosphere, protected from light | [3] |
Chemical Structure
The structure features a pentylamine backbone with a primary amine at the 4-position and a Boc-protected ethylamino group at the 1-position.
Sources
Spectroscopic Characterization of N-(t-Boc)-N-ethyl-4-aminopentylamine: A Technical Guide for Drug Development Professionals
Introduction
N-(t-Boc)-N-ethyl-4-aminopentylamine is a diamine derivative bearing a tert-butoxycarbonyl (Boc) protecting group, a common structural motif in the synthesis of pharmaceutical agents and other complex organic molecules. The strategic placement of the Boc group on one of the nitrogen atoms allows for selective functionalization of the remaining primary amine, making it a valuable building block in multi-step synthetic pathways. Accurate spectroscopic characterization is paramount to verify the identity, purity, and structural integrity of this intermediate, ensuring the success of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Drawing upon established principles and data from structurally analogous compounds, this document serves as a predictive reference for researchers and drug development professionals. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data.
Molecular Structure and Spectroscopic Overview
The structure of this compound (CAS 887353-45-9) contains several key functional groups that give rise to characteristic spectroscopic signals.[] Understanding the interplay of these groups is fundamental to interpreting the spectral data. The molecule consists of a pentylamine backbone with a primary amine at the 4-position and a secondary amine at the 1-position that is part of an N-ethyl-N-(t-Boc) carbamate.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and integration values. These predictions are based on the analysis of similar structures containing t-Boc protected amines and alkyl chains.[2][3]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| t-Butyl (Boc) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the t-butyl group are shielded and do not couple with other protons, resulting in a strong singlet. |
| -CH₃ (pentyl) | ~1.15 | Doublet (d) | 3H | This methyl group is adjacent to a chiral center (-CH) and will be split by the single proton on that carbon. |
| -CH₂- (ethyl) | ~1.10 | Triplet (t) | 3H | The methyl protons of the ethyl group are coupled to the adjacent methylene (-CH₂-) protons. |
| -CH₂- (pentyl) | ~1.50-1.70 | Multiplet (m) | 4H | The two methylene groups in the middle of the pentyl chain will have overlapping signals and complex splitting patterns. |
| -CH- (pentyl) | ~2.90-3.10 | Multiplet (m) | 1H | The methine proton is adjacent to the primary amine and a methylene group, leading to a complex splitting pattern. |
| -CH₂-N(Boc) | ~3.20-3.30 | Multiplet (m) | 2H | These methylene protons are adjacent to the Boc-protected nitrogen and a methylene group. |
| -CH₂-N(Et) | ~3.25-3.40 | Quartet (q) | 2H | The methylene protons of the ethyl group are coupled to the adjacent methyl (-CH₃) protons. |
| -NH₂ | ~1.5-2.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly with concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. |
Table 1: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Predicted δ (ppm) | Rationale |
| -CH₃ (pentyl) | ~20-25 | The methyl carbon at the end of the pentyl chain. |
| -CH₃ (ethyl) | ~13-16 | The methyl carbon of the ethyl group. |
| -CH₂- (pentyl) | ~30-40 | Methylene carbons in the pentyl chain. |
| -CH- (pentyl) | ~45-55 | The methine carbon attached to the primary amine. |
| -CH₂-N(Boc) | ~40-50 | The methylene carbon attached to the Boc-protected nitrogen. |
| -CH₂-N(Et) | ~40-50 | The methylene carbon of the ethyl group. |
| C(CH₃)₃ (Boc) | ~28.5 | The three equivalent methyl carbons of the t-butyl group. |
| C(CH₃)₃ (Boc) | ~79-80 | The quaternary carbon of the t-butyl group. |
| C=O (Boc) | ~155-156 | The carbonyl carbon of the carbamate. |
Table 2: Predicted ¹³C NMR data for this compound.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the NH₂ protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phasing, baseline correction, and integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Figure 2: General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrum (ESI+)
-
Molecular Formula: C₁₂H₂₆N₂O₂[]
-
Molecular Weight: 230.35 g/mol []
-
[M+H]⁺: The protonated molecule is expected to be the base peak at m/z 231.2.
-
[M+Na]⁺: An adduct with sodium may be observed at m/z 253.2.
-
Key Fragments:
-
m/z 175.1: Loss of isobutylene (56 Da) from the t-Boc group is a characteristic fragmentation pathway.
-
m/z 131.1: Subsequent loss of CO₂ (44 Da) from the m/z 175.1 fragment.
-
m/z 100.1: Cleavage of the pentylamine chain.
-
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition:
-
Infuse the sample directly or via an LC system into the ESI source.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to confirm the fragmentation pattern.
-
Figure 3: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectrum
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300-3500 | Medium, two bands |
| C-H Stretch (alkyl) | 2850-3000 | Strong |
| C=O Stretch (carbamate) | 1680-1700 | Strong |
| N-H Bend (primary amine) | 1590-1650 | Medium |
| C-O Stretch (carbamate) | 1160-1250 | Strong |
Table 3: Predicted IR absorption bands.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for neat analysis.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. This guide offers a predictive framework for the expected spectral data, grounded in the fundamental principles of spectroscopy and data from analogous structures. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their chemical syntheses. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the identity of the material, a critical aspect of quality control in the pharmaceutical industry.
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The Aminopentylamine Scaffold: A Versatile Platform for Drug Discovery and Development
A Senior Application Scientist's Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of Substituted Aminopentylamines
Introduction: The Significance of the Aminopentylamine Core
In the vast landscape of medicinal chemistry, the substituted amine motif stands as a cornerstone of pharmacophore design.[1] Its prevalence in numerous pharmaceutical compounds underscores its remarkable ability to engage with biological targets, influencing a wide array of physiological processes.[1] Within this broad class of molecules, substituted aminopentylamines represent a particularly intriguing and versatile scaffold. The five-carbon chain provides a balance of flexibility and lipophilicity, allowing for precise positioning of substituents to optimize interactions with receptor binding pockets. This guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of substituted aminopentylamines, tailored for researchers, scientists, and drug development professionals.
The inherent reactivity of the primary or secondary amine group in the pentylamine backbone serves as a versatile handle for a multitude of chemical modifications. This allows for the systematic exploration of chemical space to fine-tune the pharmacological properties of the resulting derivatives. From their foundational use as building blocks in the synthesis of active pharmaceutical ingredients to their role in agrochemicals and as corrosion inhibitors, the utility of pentylamines is well-established. This guide will delve into the more nuanced applications of specifically substituted aminopentylamines in the context of modern drug discovery.
Synthetic Strategies for Substituted Aminopentylamines
The synthesis of substituted aminopentylamines can be approached through several well-established methodologies in organic chemistry. The choice of a particular synthetic route often depends on the desired substitution pattern on both the pentyl chain and the amine nitrogen.
Reductive Amination: A Workhorse Reaction
A primary and highly versatile method for the synthesis of N-substituted aminopentylamines is reductive amination. This reaction involves the condensation of a pentanal or pentanone derivative with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the chosen pentanal or pentanone (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.
-
pH Adjustment (Optional): For less reactive amines or carbonyls, the addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation.
-
Reducing Agent Addition: After a brief stirring period (15-30 minutes) to allow for imine formation, add a reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB). STAB is often preferred for its mildness and tolerance of a wider range of functional groups.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.
Start [label="Start: Pentanal/Pentanone\n& Amine"]; Reaction_Setup [label="Dissolve in Solvent\n(e.g., MeOH)"]; Imine_Formation [label="Imine/Enamine\nFormation"]; Reduction [label="Add Reducing Agent\n(e.g., NaBH4, STAB)"]; Quench [label="Quench Reaction\n(e.g., H2O)"]; Extraction [label="Liquid-Liquid\nExtraction"]; Purification [label="Purification\n(e.g., Chromatography)"]; End [label="End: Substituted\nAminopentylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction_Setup; Reaction_Setup -> Imine_Formation [label="Add Amine"]; Imine_Formation -> Reduction [label="In situ"]; Reduction -> Quench; Quench -> Extraction; Extraction -> Purification; Purification -> End; }
Alkylation of Amines: A Direct Approach
Direct alkylation of a primary or secondary amine with a substituted pentyl halide or sulfonate is another common strategy. However, this method can be prone to over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. To circumvent this, protective group strategies or the use of a large excess of the amine can be employed.
Gabriel Synthesis for Primary Amines
For the synthesis of primary aminopentanes with substituents on the carbon chain, the Gabriel synthesis offers a robust method that avoids over-alkylation. This involves the alkylation of potassium phthalimide with a substituted pentyl halide, followed by hydrazinolysis to release the primary amine. A modified Gabriel synthesis using methylamine for deprotection offers milder conditions and can lead to high yields and purity.[2]
Structure-Activity Relationships (SAR) of Substituted Alkylamines
The biological activity of substituted aminopentylamines is intricately linked to their chemical structure. Key parameters that influence their pharmacological profile include the nature and position of substituents on the pentyl chain, the substitution on the nitrogen atom, and the overall lipophilicity and stereochemistry of the molecule.
Impact of Alkyl Chain Length and Substitution
Studies on the antimicrobial activity of alkylamines have shown that the chain length is a critical determinant of potency.[3][4] Compounds with a chain length of 11 to 15 carbons are often the most active against both gram-positive and gram-negative bacteria.[3][4] While the aminopentylamine scaffold has a shorter chain, this principle highlights the importance of the hydrophobic character of the alkyl group in interacting with bacterial membranes. Substituents on the pentyl chain can modulate this lipophilicity and introduce specific interactions with target proteins.
Role of N-Substitution
The nature of the substituent on the amine nitrogen plays a pivotal role in defining the pharmacological activity. For instance, in the context of 4-aminoquinoline-based antimalarial drugs, N-alkyl-2-pentanamine derivatives serve as crucial side chains.[1] The pentyl chain provides appropriate lipophilicity for accumulation in the parasite's acidic food vacuole, while the secondary amine allows for further functionalization to fine-tune the compound's properties.[1]
SAR [label="Structure-Activity\nRelationship", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyl_Chain [label="Alkyl Chain\n(Lipophilicity, Length)", fillcolor="#FBBC05"]; N_Substitution [label="N-Substitution\n(Target Interaction)", fillcolor="#EA4335"]; Stereochemistry [label="Stereochemistry\n(Receptor Fit)", fillcolor="#34A853"];
SAR -> Alkyl_Chain; SAR -> N_Substitution; SAR -> Stereochemistry; }
Stereochemistry: A Critical Determinant of Activity
As with many biologically active molecules, the stereochemistry of substituted aminopentylamines can have a profound impact on their interaction with chiral biological targets such as receptors and enzymes. The synthesis of enantiomerically pure aminopentylamine derivatives is therefore often a critical step in drug development to isolate the more active and potentially less toxic enantiomer.
Therapeutic Potential and Applications
The versatility of the substituted aminopentylamine scaffold has led to its exploration in a variety of therapeutic areas.
Antimicrobial Agents
As previously mentioned, alkylamines exhibit significant antimicrobial activity.[3][4] The ability to modify the aminopentylamine backbone allows for the development of novel antibiotics that can potentially overcome existing resistance mechanisms. The primary amine can serve as a key interaction point with bacterial targets, while substituents can be tailored to enhance cell wall penetration or inhibit specific enzymes.
Central Nervous System (CNS) Agents
Substituted phenylalkylamines are well-known for their activity on central nervous system targets, particularly serotonin receptors like 5-HT₂A.[5] While not directly aminopentylamines, the principles of their SAR can be applied. The aminopentylamine scaffold can be incorporated into larger molecules designed to cross the blood-brain barrier and modulate neurotransmitter systems. For example, the motor and autonomic effects of n-pentylamine have been linked to dopaminergic pathways.[6]
Antimalarial Drugs
A compelling example of the therapeutic application of substituted aminopentylamines is in the development of antimalarial agents. Derivatives of N-ethyl-2-pentanamine are integral components of 4-aminoquinoline-based drugs.[1] The side chain's properties are crucial for the drug's mechanism of action, which involves accumulation in the parasite's food vacuole.[1]
Table 1: Representative Substituted Aminopentylamine Derivatives and Their Potential Applications
| Compound Class | Substitution Pattern | Potential Therapeutic Application | Key Structural Features |
| N-Alkyl-2-pentanamines | Alkyl group on the amine of a 2-aminopentane | Antimalarials | Pentyl chain for lipophilicity, secondary amine for further modification[1] |
| Long-chain Alkylamines | C11-C15 alkyl chains | Antimicrobials | Optimal chain length for membrane interaction[3][4] |
| Phenylalkylamines | Phenyl group on the alkyl chain | CNS Agents | Aromatic ring for receptor interaction (e.g., 5-HT₂A)[5] |
Future Directions and Conclusion
The substituted aminopentylamine scaffold remains a promising and largely untapped resource in the field of drug discovery. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of new therapeutic agents. Future research should focus on the systematic exploration of the chemical space around this core structure, guided by a deeper understanding of its structure-activity relationships for various biological targets. The application of computational modeling and high-throughput screening will undoubtedly accelerate the identification of novel aminopentylamine derivatives with potent and selective pharmacological activities. This guide provides a foundational understanding for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this versatile chemical entity.
References
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Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498. [Link]
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Kabara, J. J. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial agents and chemotherapy, 2(6), 492-498. [Link]
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Blaazer, A. R. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1314-1324. [Link]
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Sen, S. E., & Roach, S. L. (1995). A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. Synthesis, 1995(06), 756-758. [Link]
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Wikipedia. (n.d.). Pentylamine. In Wikipedia. Retrieved from [Link]
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Ataman Kimya. (n.d.). PENTYLAMINE. Ataman Kimya. [Link]
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Ferrini, G., & Glasser, A. (1980). n-Pentylamine: effect on motor activity of mice. Pharmacology, biochemistry, and behavior, 13(3), 385-390. [Link]
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Methodological & Application
Application Note & Protocol: Selective N-ethylation of Boc-Protected 4-Aminopentylamine via Reductive Amination
Introduction: The Strategic Importance of Selective N-Alkylation
In the landscape of drug development and complex organic synthesis, the precise modification of amine functionalities is a cornerstone of molecular design. Amines are ubiquitous in biologically active molecules, and their alkylation state profoundly influences properties such as potency, selectivity, metabolic stability, and pharmacokinetics. This guide focuses on a critical transformation: the selective mono-N-ethylation of tert-butyl (4-aminopentyl)carbamate (Boc-protected 4-aminopentylamine).
The substrate presents a common synthetic challenge: a molecule with two primary amine groups, one of which is masked by a tert-butoxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability in basic, nucleophilic, and reductive conditions, yet it is easily removed with acid, making it an ideal choice for orthogonal protection strategies.[1] The goal is to selectively introduce an ethyl group onto the free primary amine without disturbing the Boc protection or causing undesirable side reactions like di-alkylation.
This document provides a robust, field-proven protocol for this transformation, grounded in the principles of reductive amination. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a self-validating procedure designed for reproducibility and high yield.
Methodology Overview: Reductive Amination as the Superior Strategy
While direct alkylation of amines with alkyl halides is a classic method, it is often plagued by a lack of selectivity for primary amines, frequently leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[2]
A far more elegant and controlled approach is reductive amination . This method proceeds in two key stages, which can be performed sequentially in a single reaction vessel (a "one-pot" procedure):
-
Imine Formation: The primary amine reacts with an aldehyde (in this case, acetaldehyde for ethylation) to form an intermediate imine (or the corresponding protonated iminium ion).[3]
-
Reduction: A selective reducing agent reduces the imine C=N double bond to a C-N single bond, furnishing the desired secondary amine.
The success of this strategy hinges on the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to efficiently reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[2][4] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for the reduction of iminium ions over ketones or aldehydes.[5] This selectivity allows for all reagents to be combined at the outset of the reaction, simplifying the experimental procedure significantly.[6]
Reaction Mechanism and Rationale
The reaction proceeds through a well-established pathway, catalyzed by a weak acid (often acetic acid, which can be added or is generated in situ from trace hydrolysis of STAB).
Caption: Figure 1. Reaction mechanism for reductive amination.
-
Hemiaminal Formation: The nucleophilic primary amine of the Boc-protected substrate attacks the electrophilic carbonyl carbon of acetaldehyde to form a transient hemiaminal intermediate.
-
Dehydration to Iminium Ion: Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion. This step is typically the rate-limiting step and is reversible.[3]
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to afford the final N-ethylated secondary amine product.[4] The reaction rate for the reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde, which is the basis for the high selectivity of this method.[4]
Experimental Protocol & Workflow
This protocol is designed for a ~1 mmol scale reaction. Reagent quantities can be scaled accordingly.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Boc-4-aminopentylamine | 202.30 | 1.0 | 1.0 | 202 mg |
| Acetaldehyde | 44.05 | 1.5 | 1.5 | 87 µL (d=0.788) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 | 318 mg |
| Dichloromethane (DCM) | - | - | - | 10 mL |
| Acetic Acid (optional) | 60.05 | 0.1 | 0.1 | 6 µL |
| Saturated NaHCO₃ (aq.) | - | - | - | ~20 mL |
| Brine | - | - | - | ~20 mL |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | As needed |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetaldehyde is volatile and flammable. STAB is water-sensitive and should be handled in a dry environment.[7] DCM is a suspected carcinogen.
Step-by-Step Procedure
Caption: Figure 2. Experimental workflow for N-ethylation.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-protected 4-aminopentylamine (1.0 eq, 202 mg). Dissolve the substrate in dichloromethane (DCM, 10 mL).
-
Imine Formation: Add acetaldehyde (1.5 eq, 87 µL) to the solution. If desired, add glacial acetic acid (0.1 eq, 6 µL) to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.[8]
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg) to the reaction mixture in portions over 5 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.[8]
-
Work-up: Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM (~15 mL each).
-
Work-up: Wash and Dry: Combine all organic layers and wash with brine (~20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing) is typically effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the product from streaking on the silica gel.[9]
Product Characterization
The final product, tert-butyl (4-(ethylamino)pentyl)carbamate, should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the ethyl group and the integrity of the Boc group.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 231.21).
Troubleshooting
-
Incomplete Reaction: If the starting material is still present after 12 hours, add an additional portion of acetaldehyde (0.5 eq) and STAB (0.5 eq) and allow the reaction to stir for another 4-6 hours. Ensure reagents, particularly STAB, are anhydrous.
-
Formation of Side Products: The primary side product could be the di-ethylated amine if the Boc group is unintentionally cleaved. This is unlikely under these mild conditions. If observed, ensure no strong acids are present.
-
Difficult Purification: Amines can be challenging to purify on silica gel. Using a basic alumina column or adding triethylamine to the eluent system can significantly improve the separation.[9]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
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Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 17(10), 2382-2385. [Link]
-
Han, G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Das, B. G., & Ghorai, P. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 48(66), 8276-8278. [Link]
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Gracia, J., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Chemical Biology. [Link]
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Price, K. E., et al. (2016). Design, synthesis and evaluation of novel dual-target ligands for the treatment of Alzheimer's disease. Organic & Biomolecular Chemistry, 14(38), 9044-9063. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
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Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
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Kabat, M. M. (2003). Reductive BOC-Amination of Aldehydes. Synthetic Communications, 33(14), 2523-2529. [Link]
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Reddit. (2022). r/Chempros - Amine workup. [Link]
- Google Patents. (2021). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
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Reddy, K. L., et al. (1998). Chemoselective N-ethylation of Boc amino acids without racemization. The Journal of Organic Chemistry, 63(10), 3213-3214. [Link]
-
Lee, J., et al. (2024). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
Taylor & Francis Online. (2007). Synthetic Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Balaraman, E., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9099-9103. [Link]
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Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
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ChemRxiv. (2019). A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]
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Application Notes and Protocols: N-(t-Boc)-N-ethyl-4-aminopentylamine
Introduction
N-(t-Boc)-N-ethyl-4-aminopentylamine, identified by CAS number 887353-45-9, is a bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug development.[1][] Its structure, featuring a primary amine and a sterically hindered, Boc-protected secondary amine, makes it a versatile intermediate for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) group serves as a crucial masking agent for the secondary amine, preventing its participation in undesired side reactions while allowing for selective functionalization of the primary amine.[3][4] The Boc group's stability in basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, provides a robust strategy for multi-step syntheses.[5][6]
These application notes provide a comprehensive guide to the synthesis, reaction conditions, purification, and deprotection of this compound, with a focus on the underlying chemical principles and practical laboratory execution.
Synthesis Strategies and Protocols
The synthesis of the target compound, systematically named tert-butyl N-(4-aminopentyl)-N-ethylcarbamate, can be approached through several routes. We will detail two effective strategies: a stepwise synthesis involving reductive amination and a more streamlined one-pot tandem procedure.
Strategy 1: Stepwise Synthesis via Orthogonal Protection
This robust, multi-step approach ensures high selectivity by using an orthogonal protecting group for the primary amine precursor, which is later removed to yield the final product. The workflow involves the reductive amination of a phthalimide-protected keto-amine, followed by Boc protection of the newly formed secondary amine, and concluding with the deprotection of the primary amine.
Sources
Application Notes and Protocols: Purification of N-(t-Boc)-N-ethyl-4-aminopentylamine
Introduction
N-(t-Boc)-N-ethyl-4-aminopentylamine is a difunctional alkylamine building block of interest in medicinal chemistry and materials science. Its structure, featuring a primary amine and a Boc-protected secondary amine, presents a unique purification challenge. The presence of two basic centers with differing steric hindrance and electronic properties, alongside the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group, necessitates a carefully designed purification strategy.[1][2] Improper conditions can lead to incomplete separation from synthetic precursors and byproducts, or inadvertent deprotection of the Boc group.[3]
This comprehensive guide provides a systematic approach to the purification of this compound. It details field-proven protocols for liquid-liquid extraction, flash column chromatography, and crystallization, explaining the scientific rationale behind each step. These methodologies are designed to be robust and adaptable, ensuring researchers can obtain the target compound with high purity, which is paramount for the success of subsequent synthetic transformations.[4]
Physicochemical Profile and Strategic Implications
A thorough understanding of the compound's properties is the foundation of an effective purification strategy. While experimental data for this specific molecule is scarce, its key physicochemical properties can be predicted based on its structure, which informs the choice of purification techniques.
| Property | Estimated Value / Characteristic | Purification Implication |
| Molecular Formula | C₁₂H₂₆N₂O₂[5] | Influences molecular weight and polarity. |
| Molecular Weight | 230.35 g/mol [5] | Non-volatile; suitable for chromatography and extraction. Unlikely to be purified by distillation. |
| Polarity | Moderately polar | Soluble in a range of organic solvents like DCM, EtOAc, and MeOH.[6] The free primary amine adds polarity, while the Boc-protected secondary amine and alkyl chain contribute non-polar character. |
| Basicity (pKa) | Primary amine: ~10-11; Secondary carbamate: non-basic | The primary amine is readily protonated. This differential basicity is key for acid-base extraction. |
| Boiling Point | High (predicted >250 °C) | Distillation is not a practical purification method due to the high boiling point and potential for thermal degradation or deprotection.[7] |
| Boc Group Stability | Labile to strong acid; generally stable to base and mild acid.[8][9] | Purification must avoid strongly acidic conditions (e.g., concentrated HCl, neat TFA) to prevent cleavage of the protecting group.[1][3] |
Part 1: Purification Strategy Decision Workflow
The optimal purification sequence depends on the nature and quantity of impurities present in the crude reaction mixture. The following workflow provides a logical decision-making process for isolating this compound.
Part 2: Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the free primary amine to separate the target compound from non-basic organic impurities.
Principle of Separation
The primary amine of this compound can be protonated with a dilute acid to form a water-soluble ammonium salt. Non-basic impurities remain in the organic phase and are removed. Subsequent basification of the aqueous layer deprotonates the ammonium salt, regenerating the amine, which can then be extracted back into an organic solvent. The Boc-protected amine is not basic and does not react under these conditions.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 1 volume). Combine the acidic aqueous layers. The target compound is now in the aqueous phase as its hydrochloride salt.
-
Back-Extraction (Optional): Wash the combined aqueous layers once with a small volume of the organic solvent to remove any trapped non-basic impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with swirling until the pH is >12 (confirm with pH paper).
-
Product Extraction: Extract the basified aqueous solution with DCM (3 x 1 volume). The product will move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
Flash chromatography is the primary method for separating the target compound from closely related impurities, such as starting materials or over-alkylated byproducts.[10][11]
Principle of Separation
The compound is separated based on its differential partitioning between a polar stationary phase (typically silica gel) and a mobile phase of optimized polarity. Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier is added to the eluent.[12]
Key Parameters & Optimization
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is generally effective.
-
Mobile Phase (Eluent): A gradient system of dichloromethane (DCM) and methanol (MeOH) is a good starting point. To prevent peak tailing, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture.[11][12]
-
Thin-Layer Chromatography (TLC) Development: Before running the column, optimize the eluent system using TLC. A good system will give the target compound an Rf value of approximately 0.2-0.3.[12]
| TLC Solvent System (DCM:MeOH with 1% TEA) | Target Compound (Rf) | Typical Impurities |
| 98:2 | ~0.1 | Highly polar impurities remain at baseline. |
| 95:5 | ~0.25 (Optimal) | Good separation from less polar (higher Rf) and more polar (lower Rf) spots. |
| 90:10 | ~0.5 | Spots may be too compressed at the solvent front for good separation. |
-
Visualization: The Boc group and alkyl chain are not UV-active. Therefore, TLC plates must be visualized using a chemical stain.
-
Ninhydrin Stain: Excellent for detecting the primary amine. It will produce a pink or purple spot upon heating.[13] Boc-protected amines may also appear, as the heat can cause some deprotection.[12][13]
-
Potassium Permanganate (KMnO₄) Stain: A general oxidizing stain that will visualize most organic compounds, appearing as yellow/brown spots on a purple background.[14]
-
Step-by-Step Methodology
-
Column Packing: Slurry pack a glass column with silica gel in the initial, low-polarity eluent (e.g., 100% DCM with 1% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, add a small amount of MeOH. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Start eluting with the low-polarity solvent. Gradually increase the percentage of the more polar solvent (MeOH) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC using one of the staining methods described above.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final compound.
Protocol 3: Crystallization / Solidification
If the purified this compound is obtained as an oil that can solidify, or as an impure solid, crystallization can be an excellent final purification step.[4][15]
Principle of Separation
This method relies on the differences in solubility between the desired compound and impurities in a specific solvent system at different temperatures. A suitable solvent will dissolve the compound when hot but not when cold, while impurities remain in solution.
Step-by-Step Methodology
-
Solvent Screening: Test the solubility of a small amount of the purified oil/solid in various solvents (e.g., hexanes, diethyl ether, ethyl acetate, isopropanol) to find a system where it is sparingly soluble at room temperature but fully soluble upon heating.
-
Slurrying/Pulping: If the compound is an oil, it may be induced to solidify by adding a non-polar solvent in which it is poorly soluble, such as n-hexane or diethyl ether, and stirring vigorously.[15] This process, known as slurrying or pulping, can effectively wash away more soluble impurities.
-
Procedure: a. Dissolve the compound in the minimum amount of the chosen hot solvent. b. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. c. Cool the solution further in an ice bath or refrigerator to maximize crystal formation. d. Isolate the solid product by vacuum filtration, washing with a small amount of the cold crystallization solvent. e. Dry the crystals under vacuum to a constant weight.
Part 3: Purity Assessment and Troubleshooting
Purity Assessment:
-
TLC: A single spot in multiple eluent systems is a good indicator of purity.
-
NMR (¹H, ¹³C): Provides definitive structural confirmation and reveals the presence of any proton- or carbon-containing impurities. The characteristic ~9H singlet for the tert-butyl group should be clean and integrate correctly.
-
LC-MS: Confirms the molecular weight and provides a quantitative measure of purity.
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| Boc group loss (seen in NMR/MS) | Exposure to strong acid during extraction or chromatography.[3] | Use dilute acid (≤1 M HCl) for extraction and avoid acidic modifiers in chromatography. Ensure silica gel is neutral. |
| Streaking/Tailing on TLC/Column | Strong interaction of the primary amine with acidic silica gel.[12] | Add 0.5-1% triethylamine or ammonium hydroxide to the eluent system. |
| Product is a persistent oil | Compound may have a low melting point or contain residual solvent/impurities.[16] | Ensure all solvent is removed under high vacuum. Attempt solidification by slurrying with cold n-hexane.[15] If purity is high, the compound may simply be an oil at room temperature. |
| Poor separation in chromatography | Eluent polarity is incorrect; impurities have similar polarity to the product. | Perform careful TLC optimization with different solvent systems (e.g., EtOAc/Hexanes + TEA, DCM/Acetone + TEA). Consider using a different stationary phase like alumina (basic or neutral). |
References
- A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.
- Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
- Bhattacharya, S. et al. (2011) Der Pharma Chemica, 3(3):174-188. Scholars Research Library.
- How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? ResearchGate.
- How to TLC (Thin Layer Chromatography). VanVeller Lab Resources, Department of Chemistry, Iowa State University.
- Can boc anhydride be visualized by PMA tlc stain. Reddit.
- TLC monitoring of N-Boc-D-proline protection and deprotection reactions. Benchchem.
- Crystallization method of Boc-amino acid. Google Patents (CN112661672A).
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- TLC Visualization Methods. University of Rochester.
- Application Note – N-Boc protection. Sigma-Aldrich.
- This compound CAS#: 887353-45-9. ChemWhat.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH National Library of Medicine.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH National Library of Medicine, PMC.
- Amine Protection / Deprotection. Fisher Scientific.
- Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Request PDF.
- A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv.
- Is the protecting group boc of the amino group stable at 37°C? ResearchGate.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.
- How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- BOC deprotection. Hebei Boz Chemical Co., Ltd.
- Synthesis method of N-BOC-ethylenediamine. Google Patents (CN112979501A).
- Selective Mono‐BOC Protection of Diamines. ResearchGate.
- N-Boc-N-methylethylenediamine. PubChem.
- N-BOC-ethylenediamine. PubChem.
- How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
- N-Boc-ethylenediamine ≥98.0 (NT). Sigma-Aldrich.
- Rapid N-Boc Deprotection with TFA. Scribd.
- mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Michael Pittelkow.
- This compound. BOC Sciences.
- The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU.
- N-Boc-Ethylenediamine. ChemicalBook.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Comprehensive Characterization of N-(t-Boc)-N-ethyl-4-aminopentylamine: A Multi-technique Approach to Ensuring Identity, Purity, and Integrity
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-(t-Boc)-N-ethyl-4-aminopentylamine is a key bifunctional building block in modern medicinal chemistry, featuring both a primary amine and a Boc-protected secondary amine. This structure allows for sequential, selective functionalization, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. Rigorous analytical characterization is paramount to ensure its identity, purity, and stability, thereby guaranteeing the reliability and reproducibility of subsequent synthetic steps. This guide provides a detailed, multi-faceted approach to the characterization of this compound, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each section explains the causality behind the methodology and provides robust, field-proven protocols.
Introduction: The Imperative for Rigorous Characterization
In the landscape of drug discovery and development, the quality of starting materials and intermediates dictates the success of a synthetic campaign. This compound (IUPAC Name: tert-butyl N-(4-aminopentyl)-N-ethylcarbamate)[] presents a unique synthetic utility due to its orthogonally protected amino functionalities. The tert-butyloxycarbonyl (Boc) group provides robust protection for the secondary amine under a wide range of conditions, yet it can be readily cleaved under mild acidic conditions.[2] This allows for selective reaction at the primary amine, followed by deprotection and subsequent modification at the newly revealed secondary amine.
The presence of potential impurities—such as the corresponding di-Boc protected species, unreacted starting materials, or isomers—can lead to unintended side reactions, complex purification challenges, and ultimately, compromise the integrity of the final active pharmaceutical ingredient (API). Therefore, a comprehensive analytical workflow is not merely a quality control measure but a foundational component of a successful research and development program. This document outlines such a workflow, designed to provide unambiguous structural confirmation and precise purity assessment.
Structural Elucidation: Confirming the Molecular Identity
The initial and most critical phase of characterization is the confirmation of the molecular structure. A combination of NMR, MS, and FTIR spectroscopy provides a holistic and definitive structural portrait of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
Expertise & Causality: The choice to use NMR rests on its ability to probe the chemical environment of each proton and carbon atom. The chemical shift, multiplicity (splitting pattern), and integration of the signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a piece-by-piece assembly of the molecular puzzle. The most prominent and confirmatory signal for successful Boc protection is the large singlet corresponding to the nine equivalent protons of the tert-butyl group.[3]
Expected ¹H and ¹³C NMR Spectral Data
| Assignment | Expected ¹H NMR Data (δ, ppm) | Expected ¹³C NMR Data (δ, ppm) | Rationale |
| (CH₃)₃C- (Boc) | ~1.45 (s, 9H) | ~28.5 (3C) | The nine equivalent protons of the t-butyl group give a characteristic sharp singlet.[3][4] |
| (CH₃)₃C - (Boc) | - | ~79.5 | The quaternary carbon of the t-butyl group. |
| -N-C =O (Boc) | - | ~155.0 | The carbonyl carbon of the carbamate group.[5] |
| -N-CH₂-CH₃ | ~1.10 (t, 3H) | ~14.0 | Methyl protons coupled to the adjacent methylene group. |
| -N-CH₂ -CH₃ | ~3.20 (q, 2H) | ~45.0 | Methylene protons coupled to the adjacent methyl group. |
| -N-CH₂-CH₂- | ~1.50 (m, 2H) | ~30.0 | Methylene group adjacent to the Boc-protected nitrogen. |
| -CH₂-CH₂-CH- | ~1.40 (m, 2H) | ~35.0 | Methylene group adjacent to the chiral center. |
| -CH(NH₂)-CH₃ | ~1.05 (d, 3H) | ~23.0 | Methyl group coupled to the methine proton. |
| -CH (NH₂)-CH₃ | ~2.80 (m, 1H) | ~48.0 | Methine proton at the chiral center. |
| -NH₂ | ~1.30 (br s, 2H) | - | Primary amine protons, often a broad signal, which disappears upon D₂O exchange.[6] |
Protocol 2.1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3] Transfer the solution to a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the spectra using appropriate software. Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[3] Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal. Analyze chemical shifts, multiplicities, and coupling constants to assign all signals to the corresponding protons and carbons in the molecule.
Diagram 2.1: NMR Analysis Workflow
Caption: Workflow for ESI-MS structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Causality: This technique is particularly useful for confirming the presence of the key carbamate and amine functionalities. The strong carbonyl (C=O) stretch of the Boc group and the N-H stretches of the primary amine provide a quick and reliable verification of the molecule's core structural features. [2][7] Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H Stretch | Primary Amine (-NH₂) |
| ~2850-2980 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1680-1700 | C=O Stretch | Carbamate (-N-CO-O-) [2][8] |
| ~1500-1540 | N-H Bend | Primary Amine (-NH₂) |
| ~1160-1250 | C-O Stretch | Carbamate (-O-C=O) |
Protocol 2.3: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl).
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum Acquisition: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Data Analysis: Process the spectrum (background correction, baseline correction if needed) and identify the characteristic absorption bands corresponding to the functional groups listed in the table.
Purity Assessment: Quantifying Sample Integrity
Once the structure is confirmed, it is essential to determine the purity of the sample. HPLC is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. It is an excellent method for quantifying the main component and detecting potential impurities.
Expertise & Causality: RP-HPLC is the chosen method due to its high resolution, quantitative accuracy, and applicability to a wide range of organic molecules. [9]A C18 column provides a nonpolar stationary phase that retains the analyte, which is then eluted by a polar mobile phase gradient. Potential impurities, such as the more polar, deprotected amine or the less polar di-Boc protected byproduct, will have different retention times, allowing for their separation and quantification. [9]UV detection at a low wavelength (~210 nm) is selected to ensure the detection of the carbamate chromophore and potential impurities that may lack strong UV absorption at higher wavelengths. [9] Table 3.1: Recommended HPLC Method Parameters
| Parameter | Condition |
| Instrumentation | Standard HPLC system with UV detector [9] |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) [9] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20 minutes [9] |
| Flow Rate | 1.0 mL/min [9] |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm [9] |
| Injection Volume | 10 µL |
Protocol 3.1: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). [9]2. System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Run: Inject the sample and run the gradient method as described in the table above.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurity peaks. The retention time of the main peak should be consistent across runs.
Diagram 3.1: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC-based purity assessment.
Elemental Composition Verification
Confirming the elemental composition is the final step in providing a complete characterization package, ensuring the empirical formula matches the theoretical one.
Elemental Analysis (CHN Analysis)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This technique is a fundamental method for confirming the empirical formula.
Expertise & Causality: This analysis is based on the complete combustion of a small, precisely weighed amount of the sample. [10]The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. [10][11]The measured percentages are then compared to the theoretical values calculated from the molecular formula (C₁₂H₂₆N₂O₂). A close match (typically within ±0.4%) provides strong evidence for the compound's purity and correct elemental composition. [10] Table 4.1: Theoretical Elemental Composition
| Element | Theoretical Mass % |
| Carbon (C) | 62.57% |
| Hydrogen (H) | 11.38% |
| Nitrogen (N) | 12.16% |
| Oxygen (O) | 13.89% |
Protocol 4.1: Combustion-based Elemental Analysis
-
Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents and moisture, which can significantly affect the results. Accurately weigh 1-3 mg of the sample into a tin capsule.
-
Instrumentation: Use a commercial CHN analyzer. Calibrate the instrument using a known standard (e.g., acetanilide) before running the sample.
-
Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will drop the sample into a high-temperature combustion furnace (~1000 °C) in an oxygen-rich environment. [10][12]The resulting gases are passed through various catalysts, scrubbers, and detectors to quantify the elemental components.
-
Data Analysis: The instrument software will calculate the mass percentages of C, H, and N. Compare the experimental values to the theoretical values. The results should be within the acceptable error margin of ±0.4%.
Conclusion
The analytical workflow detailed in this guide—combining NMR, MS, FTIR, HPLC, and Elemental Analysis—provides a robust and self-validating system for the comprehensive characterization of this compound. Each technique offers a unique and complementary piece of information, and together they establish an unambiguous confirmation of the compound's identity, purity, and structural integrity. Adherence to these protocols will ensure the quality of this critical synthetic intermediate, fostering reproducibility and success in drug discovery and development endeavors.
References
-
Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists. Available at: [Link]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]
-
Element analysis. University of Technology, Iraq. Available at: [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]
-
Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. Available at: [Link]
-
An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. National Institutes of Health (NIH). Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. Eltra. Available at: [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]
-
FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Scholars Research Library - Der Pharma Chemica. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). Available at: [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). Available at: [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
887353-45-9|this compound. BIOFOUNT. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
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- 12. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
Application Note & Protocol: Strategic Incorporation of N-(t-Boc)-N-ethyl-4-aminopentylamine in Solid-Phase Synthesis for Novel Polyamines and Peptidomimetics
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
N-(t-Boc)-N-ethyl-4-aminopentylamine is a versatile bifunctional building block crucial for the synthesis of modified polyamines and complex peptidomimetics. Its structure, featuring a primary amine for initial anchoring and a Boc-protected secondary amine for subsequent elaboration, allows for the precise introduction of N-ethylated moieties within a synthetic sequence. This strategy is instrumental in developing compounds with tailored pharmacokinetic properties and biological activities, such as modulators for N-methyl-D-aspartate (NMDA) receptors.[1] This document provides a comprehensive guide to the strategic application of this reagent in solid-phase synthesis, focusing on overcoming the inherent challenge of coupling to its sterically hindered secondary amine. We present detailed, field-proven protocols for resin immobilization, iterative coupling cycles, and final cleavage, supported by mechanistic insights and robust troubleshooting strategies.
Introduction: The Strategic Advantage of N-Alkylated Building Blocks
Solid-phase synthesis (SPS) provides an efficient platform for the assembly of complex molecules, including peptides and polyamine derivatives.[2][] The incorporation of N-alkylated residues, such as the N-ethyl group provided by this compound, is a key strategy in medicinal chemistry. N-alkylation disrupts regular secondary structures, can enhance proteolytic stability, and improves cell permeability, thereby favorably modifying the therapeutic profile of a lead compound.
The primary challenge with this building block lies in the reduced nucleophilicity and increased steric hindrance of the secondary amine compared to a primary amine. Standard coupling conditions often result in low yields and deletion sequences. This guide directly addresses this issue by optimizing protocols with advanced coupling reagents and reaction monitoring techniques specifically suited for secondary amines.
Physicochemical Properties & Handling
Proper handling and characterization of the starting material are paramount for successful synthesis.
| Property | Value | Source |
| IUPAC Name | tert-butyl ethyl(4-aminopentyl)carbamate | [] |
| CAS Number | 887353-45-9 | [][5] |
| Molecular Formula | C₁₂H₂₆N₂O₂ | [5] |
| Molecular Weight | 230.35 g/mol | [5] |
| Appearance | Clear, colorless oil | [] |
| Storage | Store at 2-8°C under an inert atmosphere. The compound is sensitive to moisture. | - |
Core Principles & Workflow
The synthesis strategy is based on the orthogonal protection offered by the acid-labile Boc group and a highly acid-labile resin linker. This allows for the selective deprotection of the N-terminal amine for chain elongation while the construct remains anchored to the solid support.
Workflow Overview
The overall process involves three main stages:
-
Immobilization: The primary amine of this compound is covalently attached to a suitable solid support.
-
Iterative Elongation: The Boc protecting group is removed, and subsequent building blocks are coupled to the newly exposed secondary amine. This cycle is repeated as necessary.
-
Cleavage & Isolation: The completed molecule is cleaved from the resin, and side-chain protecting groups are removed to yield the final product.
Caption: Workflow for Solid-Phase Synthesis using this compound.
Detailed Experimental Protocols
Protocol 1: Resin Selection and Immobilization
Rationale: A 2-Chlorotrityl chloride (2-Cl-Trt-Cl) resin is recommended. Its high acid lability allows for the cleavage of the final product under mild acidic conditions that preserve many common acid-sensitive side-chain protecting groups, offering greater flexibility for complex syntheses.[6] The bulky trityl group also sterically hinders side reactions like diketopiperazine formation.[6]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous/synthesis grade
Procedure:
-
Swell the resin: Place 1.0 g of 2-Cl-Trt-Cl resin in a reaction vessel. Add 10 mL of DCM and gently agitate for 30 minutes. Drain the solvent.
-
Prepare amine solution: In a separate vial, dissolve this compound (1.0 eq. relative to resin loading, ~1.2 mmol, 276 mg) and DIPEA (3.0 eq., ~3.6 mmol, 627 µL) in 5 mL of DCM.
-
Immobilization reaction: Add the amine solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chloride sites, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under a stream of nitrogen and then in vacuo for at least 4 hours. Determine the final loading via gravimetric analysis or a suitable quantitative method.
Protocol 2: Iterative Synthesis Cycle
This protocol details a single elongation cycle after the initial building block has been immobilized.
A. Boc Deprotection Rationale: The Boc group is reliably cleaved with trifluoroacetic acid (TFA).[7][8] A 20-50% solution in DCM is typically sufficient and minimizes side reactions associated with neat TFA.[7]
-
Swell the resin-bound substrate in 10 mL of DCM for 20 minutes. Drain.
-
Add a solution of 20% TFA in DCM (10 mL per gram of resin).
-
Agitate for 5 minutes, drain, and add a fresh 20% TFA/DCM solution.
-
Agitate for an additional 20 minutes.
-
Drain and wash the resin thoroughly with DCM (5 x 10 mL) to remove all traces of acid.
B. Neutralization Rationale: After acid-mediated deprotection, the newly exposed secondary amine exists as a trifluoroacetate salt. It must be converted to the free base form to act as a nucleophile in the subsequent coupling step.[9]
-
Add a solution of 10% DIPEA in DMF (v/v) (10 mL per gram of resin).
-
Agitate for 5 minutes. Repeat this step once more.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess base.
C. Coupling to the Secondary Amine Rationale: Coupling to the N-ethyl secondary amine is the most critical step. Standard carbodiimide reagents like DCC or DIC are often inefficient due to steric hindrance. Uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective as they form a reactive O-acylisourea intermediate that rapidly acylates even hindered amines.[10] A double coupling strategy is strongly recommended to ensure the reaction goes to completion.
| Reagent | Equivalents (vs. Resin Loading) | Rationale |
| Fmoc-Amino Acid | 4.0 | Drives the reaction equilibrium towards product formation. |
| HATU | 3.9 | Highly efficient activating agent for hindered couplings.[11][10] |
| DIPEA | 8.0 | Acts as a base to activate the amino acid and neutralize the reaction. |
Procedure (Double Coupling):
-
Pre-activation: In a separate vial, dissolve the Fmoc-protected amino acid (4.0 eq.) and HATU (3.9 eq.) in anhydrous DMF (5 mL). Add DIPEA (8.0 eq.) and vortex for 2-5 minutes. The solution should change color.
-
First Coupling: Add the activated amino acid solution to the neutralized, resin-bound amine. Agitate at room temperature for 2 hours.
-
Wash: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Second Coupling: Repeat steps 1 and 2 to perform a second, identical coupling reaction to acylate any remaining unreacted sites.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).
D. Reaction Monitoring (Quality Control) Rationale: The standard Kaiser test (ninhydrin) does not work for secondary amines.[12] The Chloranil test is a reliable alternative for confirming the absence of free secondary amines (i.e., complete coupling).
-
Take a small sample of resin beads (~5 mg) after the final wash.
-
Add 2 drops of acetaldehyde in DMF and 2 drops of a saturated solution of chloranil in toluene.
-
Let the sample stand for 5 minutes.
-
Result: The presence of a free secondary amine is indicated by a dark blue or green color on the beads. If the test is positive, an additional coupling step is required. If the beads remain colorless or pale yellow, the coupling is complete.
Protocol 3: Final Cleavage and Product Isolation
Rationale: A standard high-TFA "cleavage cocktail" is used to simultaneously cleave the molecule from the 2-Cl-Trt resin and remove any remaining acid-labile side-chain protecting groups. Scavengers are included to trap reactive cations generated during deprotection, preventing side reactions.[8][13]
Materials:
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: Handle TFA in a certified fume hood with appropriate PPE).
-
Cold diethyl ether.
Procedure:
-
Wash the final, dried peptide-resin with DCM (3 x 10 mL).
-
Add the cleavage cocktail (10 mL per gram of starting resin) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin through a fritted funnel, collecting the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of neat TFA (1-2 mL) and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen to ~20% of its original volume.
-
Precipitate the crude product by adding the concentrated solution dropwise to a large volume (40-50 mL) of ice-cold diethyl ether.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Pellet the product by centrifugation, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude product in vacuo. The product can then be purified by reverse-phase HPLC.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Chloranil Test (Incomplete Coupling) | 1. Insufficient activation/coupling time.2. Steric hindrance is higher than anticipated.3. Reagent degradation (moisture). | 1. Perform a third coupling cycle.2. Increase coupling time to 4 hours or perform the reaction at a slightly elevated temperature (35-40°C).3. Use fresh, anhydrous solvents and new vials of coupling reagents. |
| Low Final Yield | 1. Premature cleavage of product from the resin during TFA deprotection steps.2. Incomplete precipitation in ether. | 1. Reduce the TFA concentration for Boc deprotection to 20% in DCM. Minimize exposure time.2. Ensure the ether is ice-cold and use a larger volume (at least 20x the volume of the TFA concentrate). |
| Unexpected Side Products in Mass Spec | 1. Incomplete removal of Boc group leading to deletion.2. Cationic side reactions during cleavage. | 1. Ensure full 25-30 minute total exposure to TFA during deprotection.2. Ensure scavengers (TIS, water) are included in the cleavage cocktail. |
Conclusion
This compound is a powerful reagent for introducing N-alkylation into synthetic molecules via solid-phase methods. While the steric hindrance of the secondary amine presents a challenge, it can be reliably overcome through the use of potent uronium-based coupling reagents like HATU, a double coupling strategy, and diligent reaction monitoring with the chloranil test. The protocols outlined in this application note provide a robust and validated framework for researchers to successfully incorporate this building block, enabling the synthesis of novel polyamines and peptidomimetics for drug discovery and development.
References
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (URL: [Link])
-
Hart, D., & Labaudinière, R. (1995). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 35, 225-231. (URL: [Link])
-
Wikipedia contributors. (2023, December 29). Peptide synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
van der Wal, S., et al. (2012). Solid-phase synthesis of C-terminally modified peptides. European Polymer Journal, 48(7), 1257-1264. (URL: [Link])
-
Scott, W. L., et al. (2005). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Organic Letters, 7(8), 1593–1596. (URL: [Link])
-
Wessolowski, J., et al. (2020). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Molecules, 25(21), 5038. (URL: [Link])
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. (URL: [Link])
-
Dilun Biotechnology. (n.d.). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Retrieved from [Link]
-
Umezawa, N., et al. (2015). Structurally Diverse Polyamines: Solid-Phase Synthesis and Interaction with DNA. ChemBioChem, 16(12), 1735-1740. (URL: [Link])
-
Ikonnikov, M. V., & Semenov, V. E. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6567. (URL: [Link])
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Foth, J., et al. (2022). Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 528-564. (URL: [Link])
-
Aapptec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
Hahn, M., et al. (2007). Solid-phase supported polymer synthesis of sequence-defined, multifunctional poly(amidoamines). Journal of Polymer Science Part A: Polymer Chemistry, 45(18), 4156-4166. (URL: [Link])
-
Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. (URL: [Link])
-
Golebiewski, W. M., et al. (1994). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 37(25), 4383-4391. (URL: [Link])
-
BIOFOUNT. (n.d.). 887353-45-9|this compound. Retrieved from [Link]
Sources
- 1. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally Diverse Polyamines: Solid-Phase Synthesis and Interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-fount.com [bio-fount.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 13. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-N-ethyl-4-aminopentylamine as a Precursor for Pharmaceuticals
Abstract
This technical guide provides a comprehensive overview of N-Boc-N-ethyl-4-aminopentylamine, a key bifunctional building block in modern pharmaceutical synthesis. We will explore its synthesis, purification, and application, with a particular focus on its role as a precursor in the development of novel therapeutic agents, including antimalarial compounds. Detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies are provided to enable researchers, scientists, and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of N-Boc-N-ethyl-4-aminopentylamine in Drug Discovery
N-Boc-N-ethyl-4-aminopentylamine is a diamine derivative where one of the amine functionalities is selectively protected by a tert-butoxycarbonyl (Boc) group. This selective protection is of paramount importance in multi-step organic synthesis, as it allows for the controlled and sequential reaction of the two amine groups.[1][2] The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group in the synthesis of complex molecules.[1][2]
The structural motif of a substituted pentylamine side chain is prevalent in a number of biologically active molecules. For instance, the diamine side chain in the antimalarial drug chloroquine is crucial for its mechanism of action. By modifying this side chain, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, potentially overcoming drug resistance.[3][4] N-Boc-N-ethyl-4-aminopentylamine, with its specific substitution pattern, offers a unique scaffold for the generation of diverse compound libraries for screening against various therapeutic targets.
Synthesis of N-Boc-N-ethyl-4-aminopentylamine: A Step-by-Step Protocol
The synthesis of N-Boc-N-ethyl-4-aminopentylamine can be achieved through a selective N-Boc protection of the corresponding diamine. The following protocol is a robust and scalable method for its preparation.
Experimental Protocol: Synthesis of N-Boc-N-ethyl-4-aminopentylamine
Objective: To selectively protect one amine group of N-ethyl-4-aminopentylamine with a Boc group.
Materials:
-
N-ethyl-4-aminopentylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-ethyl-4-aminopentylamine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diamine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-N-ethyl-4-aminopentylamine as a clear oil.
Data Presentation: Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Consistent with the structure of N-Boc-N-ethyl-4-aminopentylamine |
| ¹³C NMR | Consistent with the structure of N-Boc-N-ethyl-4-aminopentylamine |
| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of N-Boc-N-ethyl-4-aminopentylamine.
Application in Pharmaceutical Synthesis: A Case Study in Antimalarial Drug Development
N-Boc-N-ethyl-4-aminopentylamine is an excellent precursor for the synthesis of 4-aminoquinoline-based antimalarial agents. The following protocol outlines the synthesis of a chloroquine analogue using this intermediate.
Experimental Protocol: Synthesis of a 4-Aminoquinoline Analogue
Objective: To synthesize a novel 4-aminoquinoline antimalarial analogue from N-Boc-N-ethyl-4-aminopentylamine and 4,7-dichloroquinoline.
Part A: Deprotection of N-Boc-N-ethyl-4-aminopentylamine
Materials:
-
N-Boc-N-ethyl-4-aminopentylamine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve N-Boc-N-ethyl-4-aminopentylamine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Deprotection: Add 4 M HCl in 1,4-dioxane (4.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Isolation of Amine Salt: Upon completion, add diethyl ether to precipitate the hydrochloride salt of the diamine. Collect the solid by filtration and wash with diethyl ether.
-
Neutralization: To obtain the free diamine, dissolve the salt in water and basify with saturated aqueous NaHCO₃ solution until the pH is >10. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting N-ethyl-4-aminopentylamine is used directly in the next step.
Visualization of the Deprotection Workflow
Caption: Workflow for the deprotection of N-Boc-N-ethyl-4-aminopentylamine.
Part B: Coupling with 4,7-dichloroquinoline
Materials:
-
N-ethyl-4-aminopentylamine (from Part A)
-
4,7-dichloroquinoline
-
Phenol
-
Isopropanol
-
Hydrochloric acid (for salt formation)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and phenol (as solvent). Heat the mixture to 120-130 °C to melt the phenol.
-
Coupling Reaction: Add N-ethyl-4-aminopentylamine (1.2 eq) to the molten phenol and continue heating at 120-130 °C for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add isopropanol to dissolve the mixture.
-
Salt Formation and Purification: Add a solution of hydrochloric acid in isopropanol to precipitate the hydrochloride salt of the final product. Collect the solid by filtration, wash with cold isopropanol and then diethyl ether. The product can be further purified by recrystallization.
Data Presentation: Expected Characteristics of the Final Compound
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Crystalline solid |
| ¹H NMR | Consistent with the structure of the 4-aminoquinoline analogue |
| ¹³C NMR | Consistent with the structure of the 4-aminoquinoline analogue |
| Purity (HPLC) | >95% |
Trustworthiness and Self-Validation: Ensuring Reaction Success
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial at each step to ensure complete conversion and identify any potential side products.
-
Purification: Thorough purification by column chromatography after the Boc protection step is essential to remove any di-Boc protected byproducts. Recrystallization of the final product is recommended to achieve high purity.
-
Characterization: Comprehensive characterization of the intermediates and the final product by NMR and mass spectrometry is necessary to confirm their identity and purity.
Conclusion
N-Boc-N-ethyl-4-aminopentylamine serves as a valuable and versatile precursor in pharmaceutical synthesis. The protocols detailed in this guide provide a solid foundation for its preparation and subsequent use in the development of novel drug candidates, particularly in the field of antimalarial research. The ability to selectively functionalize the two amine groups opens up a wide range of possibilities for creating diverse molecular architectures with tailored biological activities.
References
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]
- Kaur, K., Jain, M., Reddy, R. P., & Jain, R. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13085–13096.
- Singh, U. P., Bhat, H. R., Gahtori, P., Ghosh, S. K., & Singh, R. K. (2014). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy, 58(10), 5745–5755.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Solaja, B. A., Terzic, N., D'Alessandro, S., Tatic, A., Zlatovic, M., Basilico, N., & Taramelli, D. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0139338.
-
ChemWhat. (n.d.). N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE CAS#: 887353-45-9. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-N-methylethylenediamine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination for the Synthesis of N-Ethyl-4-aminopentylamine Derivatives
<_
Abstract
This document provides a comprehensive guide to the synthesis of N-ethyl-4-aminopentylamine derivatives via reductive amination. Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency and broad applicability in C-N bond formation.[1][2] This protocol offers a detailed, step-by-step methodology for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, practical experimental considerations, and robust analytical validation. The synthesis of N-ethyl-4-aminopentylamine derivatives is of significant interest in medicinal chemistry, as these scaffolds are integral to the development of various therapeutic agents.[3]
Introduction: The Significance of N-Ethyl-4-aminopentylamine Derivatives and Reductive Amination
N-ethyl-4-aminopentylamine and its derivatives are valuable building blocks in pharmaceutical development. Their structural motifs are found in a range of biologically active molecules, including antimalarial agents and enzyme inhibitors.[3][4][5] The secondary and primary amine functionalities provide key interaction points with biological targets and offer sites for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
Reductive amination stands out as a superior method for the synthesis of such amines.[6] This process, which involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate that is subsequently reduced, offers several advantages over traditional alkylation methods, such as minimizing overalkylation byproducts.[6][7] The "one-pot" nature of many reductive amination protocols enhances operational simplicity and efficiency, making it a favored strategy in both academic and industrial settings.[2][8]
The Chemical Principle: Mechanism of Reductive Amination
The reductive amination process can be conceptually divided into two key stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (in this case, a precursor to the 4-aminopentylamine moiety) on the carbonyl carbon of an aldehyde or ketone (e.g., a pentanal or pentanone derivative). This forms a hemiaminal intermediate, which then dehydrates to yield an imine (for primary amines) or an iminium ion (for secondary amines).[7][9] This step is typically catalyzed by mild acid.[10]
-
Reduction: The imine or iminium ion is then reduced in situ by a selective reducing agent. The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the C=N double bond without significantly reducing the starting carbonyl compound.[10][11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-ethyl-4-aminopentylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The selective mono-N-ethylation of 4-aminopentylamine presents a common yet significant challenge in synthetic chemistry: preventing the formation of the undesired N,N-diethyl-4-aminopentylamine byproduct. This phenomenon, known as over-alkylation, arises because the desired secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second ethylation reaction.[1][2] This guide offers practical, experience-based solutions to troubleshoot and control these side reactions, ensuring high yields of the target compound.
The most prevalent method for this synthesis is reductive amination, which involves the reaction of 4-aminopentylamine with acetaldehyde to form an intermediate imine, followed by reduction to the final secondary amine.[3][4][5] This two-step, often one-pot, process is generally preferred over direct alkylation with ethyl halides, as the latter is notoriously difficult to control and prone to over-alkylation.[1][3]
Troubleshooting Guide: Over-alkylation and Other Common Issues
This section addresses specific problems you may encounter during the synthesis of N-ethyl-4-aminopentylamine via reductive amination.
Problem 1: Significant formation of N,N-diethyl-4-aminopentylamine is observed.
Root Cause Analysis: The primary reason for over-alkylation is the reaction of the desired product, N-ethyl-4-aminopentylamine, with unreacted acetaldehyde to form a new iminium ion, which is then reduced. This is often exacerbated by suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Detailed Corrective Actions:
-
Stoichiometry Control: Carefully control the molar ratio of acetaldehyde to 4-aminopentylamine. Using a slight excess (no more than 1.1 equivalents) of the aldehyde is sometimes necessary to drive the reaction to completion, but a larger excess will significantly increase the likelihood of dialkylation.[6]
-
Controlled Addition: Instead of adding all the acetaldehyde at the beginning of the reaction, employ a slow, dropwise addition using a syringe pump. This maintains a low instantaneous concentration of the aldehyde, favoring the formation of the mono-ethylated product.
-
Choice of Reducing Agent: The choice of reducing agent is critical.[7]
-
Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive amination as it is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes.[3][8][9] It is less likely to reduce the starting aldehyde before it can react with the amine.
-
Use with Caution: Sodium borohydride (NaBH₄) can also be used, but it is a stronger reducing agent and can reduce the acetaldehyde to ethanol if not used correctly.[9][10] If using NaBH₄, it is best to first allow the imine to form completely before adding the reducing agent in a stepwise manner.[10]
-
For Consideration: Sodium cyanoborohydride (NaBH₃CN) is another mild reducing agent that is effective at a slightly acidic pH.[3][4] However, due to the potential generation of toxic hydrogen cyanide, it is often avoided in favor of NaBH(OAc)₃.[4][8]
-
Problem 2: The reaction is slow or incomplete.
Root Cause Analysis: Incomplete reactions can be due to several factors, including insufficient imine formation, improper pH, or low reaction temperature.
Troubleshooting Steps:
-
Verify Imine Formation: Before adding the reducing agent, it's crucial to ensure the imine has formed. This can often be monitored by techniques like TLC or ¹H NMR (observing the disappearance of the aldehyde proton and the appearance of the imine proton). The formation of water during this step is a key indicator.[11][12]
-
pH Adjustment: Imine formation is typically catalyzed by mild acid.[13][14] The optimal pH for most reductive aminations is between 5 and 7.[14]
-
If the reaction mixture is too basic, the carbonyl group of the aldehyde will not be sufficiently activated.
-
If the reaction is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic.
-
A small amount of acetic acid can be added as a catalyst to facilitate imine formation.[15]
-
-
Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, particularly with less reactive substrates. However, be aware that higher temperatures can also increase the rate of side reactions.
-
Dehydrating Agents: To drive the equilibrium towards imine formation, the removal of water can be beneficial.[16] This can be achieved by adding dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before the addition of the reducing agent.[17]
Problem 3: Difficulty in purifying N-ethyl-4-aminopentylamine from the N,N-diethyl byproduct.
Root Cause Analysis: The boiling points of the mono- and di-ethylated products can be close, making purification by distillation challenging. Their similar polarities can also complicate chromatographic separation.
Purification Strategy:
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method for purification. A good quality fractional distillation column is essential.
-
Chromatography: If distillation is ineffective, column chromatography on silica gel can be employed. A solvent system with a gradient of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate or adding a small amount of methanol) can often resolve the two compounds.
-
Acid-Base Extraction: An alternative approach involves exploiting the difference in basicity between the secondary and tertiary amines, although this can be subtle.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of over-alkylation in this synthesis?
A1: The synthesis proceeds via the formation of an imine from the primary amine and acetaldehyde, which is then reduced. The product, N-ethyl-4-aminopentylamine, is a secondary amine and is also nucleophilic. It can react with another molecule of acetaldehyde to form a new iminium ion. This iminium ion is then reduced by the reducing agent present in the mixture to yield the N,N-diethyl byproduct. The secondary amine product is often a stronger nucleophile than the starting primary amine, which can accelerate this unwanted second reaction.[1][2]
Caption: Reaction pathway showing desired synthesis and over-alkylation.
Q2: Which solvents are most suitable for this reductive amination?
A2: The choice of solvent depends on the reducing agent.
-
For Sodium Triacetoxyborohydride (NaBH(OAc)₃) , which is moisture-sensitive, aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[9]
-
For Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN) , protic solvents like methanol (MeOH) or ethanol (EtOH) are often preferred.[9]
Q3: How can I monitor the progress of the reaction to minimize over-alkylation?
A3: Close monitoring is key.
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting amine and the appearance of the mono- and di-ethylated products. Staining with ninhydrin can be useful for visualizing the amines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative assessment of the relative amounts of starting material, desired product, and byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the reaction by observing the signals corresponding to the different ethyl groups and the protons adjacent to the nitrogen atoms.
Q4: Are there alternative methods to synthesize N-ethyl-4-aminopentylamine that avoid over-alkylation?
A4: Yes, while reductive amination is common, other strategies exist.
-
Acylation-Reduction: One effective method is to first acylate the 4-aminopentylamine with an acetylating agent (like acetyl chloride or acetic anhydride) to form the corresponding amide. The amide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the desired N-ethyl-4-aminopentylamine. This multi-step process offers excellent control and completely avoids over-alkylation, as the amide is significantly less nucleophilic than the amine.
-
Specialized Catalytic Systems: Recent research has focused on developing catalytic systems, for instance using manganese or ruthenium complexes, for the selective N-alkylation of amines with alcohols, which can offer high selectivity for mono-alkylation.[1][18]
Q5: What are the key differences in reactivity between common borohydride reducing agents?
A5: The choice of borohydride reagent significantly impacts the selectivity of the reductive amination.
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Strong reducer; can reduce aldehydes/ketones. Best added after imine formation is complete.[9][10] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH | Mild reducer; selective for imines/iminium ions at pH ~5-7.[3][4] Releases toxic cyanide. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCM, DCE, THF | Mild and selective reducer for iminium ions.[3][8] Moisture-sensitive.[9] Generally considered safer than NaBH₃CN. |
Conclusion
Successfully managing the synthesis of N-ethyl-4-aminopentylamine hinges on controlling the reaction conditions to favor mono-alkylation. By carefully selecting the appropriate reducing agent, controlling the stoichiometry and addition rate of acetaldehyde, and monitoring the reaction progress, researchers can significantly minimize the formation of the N,N-diethyl byproduct. Should over-alkylation persist, alternative synthetic routes such as the acylation-reduction sequence offer a reliable, albeit longer, path to the desired product.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Chemistry LibreTexts. (2020). 21.4: Imine formation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
- Elangovan, S., Neumann, J., Sortais, J.-B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boc Protection of Secondary Amines
Welcome to the technical support center for the optimization of Boc protection of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the Boc protection of secondary amines:
Q1: My Boc protection of a secondary amine is sluggish or incomplete. What are the likely causes and immediate remedies?
A1: A slow or incomplete reaction is often due to either low nucleophilicity of the amine or steric hindrance. For poorly nucleophilic amines, such as electron-deficient anilines, consider adding a catalyst like 4-(Dimethylamino)pyridine (DMAP).[1] For sterically hindered amines, increasing the reaction temperature or switching to a more reactive Boc-donating reagent can be beneficial.[] A simple first step is to prolong the reaction time and monitor progress by Thin Layer Chromatography (TLC).[3]
Q2: I am observing the formation of multiple products in my reaction. What are the common side products and how can I avoid them?
A2: The most common side product is the formation of a di-Boc protected primary amine if one is present in the starting material.[3] Another possibility, especially with sterically hindered amines, is the formation of urea derivatives.[] To minimize these, carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O). Using just a slight excess (1.1-1.2 equivalents) is often sufficient. In some cases, running the reaction under aqueous conditions can suppress the formation of certain side products.[3]
Q3: I have a molecule with both a primary and a secondary amine. How can I selectively protect only the secondary amine?
A3: Achieving selectivity can be challenging. One strategy involves a two-step process where you first acylate both amines and then selectively treat the mixture with (Boc)₂O/DMAP. Under these conditions, only the acylated primary amine is likely to react further, allowing for subsequent selective deacylation.[1] Alternatively, careful control of reaction conditions, such as temperature and stoichiometry, may favor the protection of the more nucleophilic amine.
Q4: My starting material is poorly soluble in common organic solvents. What are my options?
A4: For substrates with poor solubility, such as zwitterionic compounds, consider using a solvent mixture like water-acetone or water-THF.[3] Performing the reaction in an aqueous basic solution (e.g., with NaOH) can also help to dissolve the starting material.[3] Another effective approach is to use a biphasic system, such as chloroform and water, with a phase-transfer catalyst.[4]
Q5: What is the best way to remove excess (Boc)₂O and other byproducts after the reaction?
A5: Excess (Boc)₂O can be removed by quenching the reaction with a nucleophilic amine like N,N-dimethylethylenediamine or by using a polymer-supported trisamine scavenger.[5] A standard aqueous work-up is usually effective for removing water-soluble byproducts.[6] If the product is sufficiently non-polar, residual (Boc)₂O can sometimes be removed by sublimation under high vacuum. For more challenging purifications, column chromatography on silica gel is a reliable method.[3]
Troubleshooting Guides
This section provides a more detailed breakdown of specific issues, their root causes, and systematic approaches to resolve them.
Issue 1: Low or No Conversion to the Boc-Protected Secondary Amine
This is one of the most frequent challenges, often stemming from the inherent properties of the substrate or suboptimal reaction conditions.
Caption: Troubleshooting logic for low conversion in Boc protection.
-
For Sterically Hindered Amines: These substrates often require more forcing conditions.
-
Increase Temperature: Gently heating the reaction to 40-50 °C can significantly increase the reaction rate.[4]
-
Alternative Reagents: For extremely hindered amines, consider reacting the amine with NaH or NaHMDS to form the corresponding amide before adding (Boc)₂O.[]
-
-
For Electron-Deficient Amines: The reduced nucleophilicity of these amines necessitates activation.
-
For Insoluble Starting Materials: Ensuring your amine is in solution is critical for the reaction to proceed.
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products.
| Side Product | Probable Cause | Recommended Solution |
| Di-Boc Product | Presence of a primary amine and/or use of excess (Boc)₂O with a catalyst like DMAP.[][3] | Carefully control the stoichiometry of (Boc)₂O (1.1-1.2 eq.). Avoid using a strong base if not necessary. |
| Urea Derivative | Reaction of sterically hindered amines with (Boc)₂O can lead to the formation of an isocyanate intermediate.[] | Avoid high temperatures and consider deprotonating the amine with a strong base like NaH before adding (Boc)₂O.[] |
| Alkylation of other nucleophiles | If other nucleophilic groups (e.g., phenols, alcohols) are present, they can also be protected by Boc, especially with a catalyst.[] | Run the reaction at room temperature without a catalyst if possible. Monitor the reaction closely and stop it once the starting amine is consumed. |
Issue 3: Difficult Purification
Even with a clean reaction, isolating the final product can be challenging.
Caption: General purification workflow for Boc-protected amines.
-
Standard Aqueous Work-up:
-
Upon reaction completion as monitored by TLC, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
-
Removal of Excess (Boc)₂O:
-
Scavengers: After the initial work-up, dissolve the crude product in a suitable solvent and add a polymer-supported trisamine scavenger. Stir for a few hours, filter off the scavenger, and concentrate the filtrate.[5]
-
Sublimation: If the product is not volatile, the crude material can be placed under high vacuum for an extended period (e.g., 72 hours) to sublimate the residual (Boc)₂O.
-
Experimental Protocols
General Protocol for Boc Protection of a Secondary Amine
-
Dissolution: Dissolve the secondary amine (1.0 equiv) in a suitable solvent (e.g., Dichloromethane, THF, or Acetonitrile).[6]
-
Base Addition: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv) to the solution and stir.[6] For reactions sensitive to temperature, cool the mixture in an ice bath.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv) to the stirring solution.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting amine is consumed. Reaction times can vary from 1 to 12 hours.[6]
-
Work-up and Purification: Follow the standard aqueous work-up procedure described in the purification section. If necessary, purify the crude product by column chromatography.[6]
Protocol for Boc Protection under Aqueous Conditions
-
Suspension: Suspend the amine substrate (1.0 equiv) in a mixture of water and acetone in a round-bottom flask.[6]
-
Reagent Addition: Add (Boc)₂O (1.0 - 1.2 equiv) to the suspension.[6]
-
Vigorous Stirring: Stir the reaction mixture vigorously at room temperature. These reactions are often complete in a short amount of time.[6]
-
Work-up and Purification: Follow the standard aqueous work-up and purification procedures.[6]
References
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2017, December 1). Any ideas of how you can protect secondary amine with BOC on solid phase?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Synthesis of N-(t-Boc)-N-ethyl-4-aminopentylamine
Welcome to the technical support center for the synthesis of N-(t-Boc)-N-ethyl-4-aminopentylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a diamine with differentiated protecting and functional groups, presents several challenges in achieving high purity and yield. The key steps typically involve the selective mono-Boc protection of a pentanediamine precursor, followed by selective mono-ethylation. The primary difficulties arise from the similar reactivity of the two amine groups, leading to undesired side products. This guide will address these issues systematically.
A plausible synthetic route is outlined below. The troubleshooting guide will focus on potential issues in Step 1 (Mono-Boc Protection) and Step 2 (Mono-Ethylation).
Caption: Plausible synthetic pathway for this compound.
Troubleshooting Guide
This section is formatted as a series of problems you might encounter, followed by their probable causes and detailed solutions.
Problem 1: Low yield of mono-Boc protected product and significant formation of di-Boc protected pentanediamine.
Symptoms:
-
TLC analysis shows a significant spot corresponding to the di-protected compound.
-
NMR of the crude product shows symmetric signals characteristic of the di-protected species.
-
Isolated yield of the desired mono-protected product is below 50%.
Probable Cause: The two primary amine groups of pentane-1,4-diamine have similar nucleophilicity. During the reaction with di-tert-butyl dicarbonate ((Boc)₂O), the initially formed mono-Boc product can react further to form the di-Boc adduct. This is a common issue in the protection of symmetrical diamines.
Solutions:
Solution 1: In-situ Mono-protonation
This is a highly effective method to differentiate the two amine groups. By adding one equivalent of a strong acid, one amine group is protonated to form an ammonium salt, which is significantly less nucleophilic. The remaining free amine can then be selectively protected.
-
Experimental Protocol:
-
Dissolve pentane-1,4-diamine in a suitable solvent like methanol or a mixture of methanol and water[1].
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of aqueous HCl. Stir for 30 minutes to allow for equilibration[1].
-
Add one equivalent of (Boc)₂O, either neat or dissolved in a minimal amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the excess acid with a base (e.g., NaOH solution) and extract the product.
-
Solution 2: Control of Stoichiometry and Addition Rate
While less robust than mono-protonation, careful control of reagents can favor mono-protection.
-
Experimental Protocol:
-
Use a slight excess of the diamine relative to (Boc)₂O.
-
Dissolve the diamine in a large volume of solvent to work under dilute conditions.
-
Dissolve (Boc)₂O in the same solvent and add it dropwise to the diamine solution over a prolonged period (e.g., 2-4 hours) at 0 °C.
-
This slow addition maintains a low concentration of the acylating agent, favoring reaction with the more abundant starting diamine over the mono-protected intermediate.
-
| Method | Key Parameters | Expected Outcome |
| In-situ Mono-protonation | 1 eq. of diamine, 1 eq. of HCl, 1 eq. of (Boc)₂O | High selectivity for the mono-Boc product, yields often >80%[1][2]. |
| Stoichiometry Control | Slight excess of diamine, slow, dropwise addition of (Boc)₂O under dilute conditions | Improved mono- to di-protection ratio, but may require chromatographic purification. |
Problem 2: Formation of over-alkylated products (di-ethylated or tri-ethylated species) during the ethylation step.
Symptoms:
-
LC-MS analysis of the crude product shows peaks corresponding to the desired product plus masses indicating the addition of two or more ethyl groups.
-
NMR may show complex multiplets in the ethyl region and a decrease in the integration of N-H protons.
Probable Cause: Direct alkylation of amines with alkyl halides is notoriously difficult to control. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a "runaway reaction" where the product reacts faster with the alkylating agent than the starting material[3][4][5].
Solutions:
Solution 1: Reductive Amination (Recommended)
Reductive amination is a much more controlled method for the synthesis of secondary amines and is the preferred method to avoid over-alkylation[6][7][8]. This two-step, one-pot process involves the formation of an imine followed by its reduction.
-
Experimental Protocol:
-
Dissolve the N-(t-Boc)-4-aminopentylamine in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add 1.1 equivalents of acetaldehyde.
-
Add a catalytic amount of acetic acid to facilitate imine formation (maintaining a pH of 4-6 is ideal)[9].
-
Stir for 1-2 hours at room temperature to allow for imine formation.
-
Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions[10][11]. This reagent is selective for the iminium ion over the aldehyde[9].
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.
-
Solution 2: Direct Alkylation with Cesium Base
If direct alkylation is necessary, using a cesium base can suppress over-alkylation of the secondary amine product[12].
-
Experimental Protocol:
-
Dissolve N-(t-Boc)-4-aminopentylamine in a polar aprotic solvent like DMF.
-
Add a cesium base such as cesium carbonate (Cs₂CO₃).
-
Add one equivalent of an ethylating agent (e.g., ethyl iodide or ethyl bromide).
-
Stir the reaction at room temperature and monitor carefully.
-
Caption: Decision workflow for the ethylation step.
Problem 3: Unwanted deprotection of the t-Boc group during the synthesis or workup.
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
LC-MS analysis shows a peak with a mass corresponding to the loss of the Boc group (M-100).
Probable Cause: The t-Boc group is labile to acidic conditions[13][14]. Exposure to strong acids, even for a short period during workup, can lead to its cleavage.
Solutions:
-
Avoid Acidic Conditions: During workup and purification, maintain a neutral or slightly basic pH. Use saturated sodium bicarbonate or a dilute sodium hydroxide solution for washes instead of acidic solutions.
-
Purification Strategy: If using silica gel chromatography, it's advisable to neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%).
Problem 4: Formation of an unexpected cyclic byproduct.
Symptoms:
-
An unexpected peak in the LC-MS or GC-MS with a mass that does not correspond to other expected products or byproducts.
-
NMR may show a loss of expected N-H signals and the appearance of new aliphatic signals consistent with a cyclic structure.
Probable Cause: While less common, intramolecular cyclization is a possibility, especially if the reaction conditions are harsh or if a reactive intermediate is formed. For a pentanediamine derivative, this could potentially lead to the formation of a substituted piperidine or pyrrolidine ring.
Solutions:
-
Milder Reaction Conditions: Use milder reagents and lower reaction temperatures. For example, in the ethylation step, reductive amination is generally milder than direct alkylation which may require heating.
-
Protecting Group Strategy: Ensure that the protecting group strategy is robust and that no unintended deprotection-cyclization cascades can occur.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the mono-Boc protection step? A1: Methanol or a mixture of methanol and water is often used, especially for the in-situ mono-protonation method, as it readily dissolves the diamine and its salt[2][15]. For direct protection without acid, aprotic solvents like THF or dichloromethane can also be used.
Q2: Can I use sodium borohydride (NaBH₄) for the reductive amination instead of sodium triacetoxyborohydride (NaBH(OAc)₃)? A2: It is not recommended. Sodium borohydride is a stronger reducing agent and can reduce the starting aldehyde in addition to the imine, leading to the formation of ethanol as a byproduct and lower yields of the desired amine[9]. NaBH(OAc)₃ is milder and more selective for the iminium ion[11].
Q3: My final product is difficult to purify by column chromatography. Are there any alternative purification methods? A3: If the product is basic, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the purified amine with an organic solvent. Alternatively, ion-exchange chromatography can be a powerful tool for purifying amines[16].
Q4: How can I confirm the selective mono-protection and mono-ethylation? A4: A combination of NMR and mass spectrometry is ideal.
-
¹H and ¹³C NMR: In the mono-Boc product, the molecule will be asymmetric, leading to a more complex spectrum than the symmetric starting diamine or the di-Boc byproduct. Upon ethylation, you should see the appearance of a characteristic ethyl group signal (a quartet and a triplet) and a corresponding decrease in the integration of the N-H proton.
-
Mass Spectrometry (LC-MS or GC-MS): This will allow you to confirm the molecular weight of your desired product and identify the masses of any side products, such as di-protected or over-alkylated species.
References
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- BenchChem. (2025).
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). Redalyc.
- Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- BenchChem. (2025). Technical Support Center: Selective Mono-Protection of Diamines.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. (2025, April 12). Digital Commons @ IWU.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). SciELO México.
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
- Amine alkyl
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Reactions of Amines. (2025, February 24). Chemistry LibreTexts.
- Reductive amin
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2025, August 6).
- Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (n.d.).
- BenchChem. (2025).
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- MRT - Mono-Boc-Protection of Diamines. (n.d.). Sigma-Aldrich.
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (n.d.).
- mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. (2007, October 1). Michael Pittelkow.
- Cesium Effect: High Chemoselectivity in Direct N-Alkyl
- Reductive Amin
- reductive amination & secondary amine synthesis. (2020, March 20). YouTube.
- N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. (2025, August 7).
- Synthesis of Amines. (2025, February 24). Chemistry LibreTexts.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Intramolecular cyclization of alkylimidazoles. (2025, August 6).
- Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts.
- Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid deriv
- Intramolecular Cyclization of β-Amino and β-Ammonio Radicals: A New Synthetic Route to the 1-Azabicyclo[3.2.1]octyl- and -[2.2.1]heptyl Systems. (n.d.). The Journal of Organic Chemistry - Figshare.
- Reductive Amin
- Synthesis of N-BOC amines by various routes. (n.d.).
- A convenient way for the synthesis of mono N-alkyl
- Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media.
- Scholars Research Library - Der Pharma Chemica. (n.d.).
- N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. (2023, January 5).
- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.). TCI Chemicals.
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. (n.d.).
- Selective Mono‐BOC Protection of Diamines. (2007, March 10).
- Synthesis method of N-BOC-ethylenediamine. (n.d.).
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- 13. total-synthesis.com [total-synthesis.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. redalyc.org [redalyc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-(t-Boc)-N-ethyl-4-aminopentylamine
Introduction: Welcome to the technical support guide for the synthesis of N-(t-Boc)-N-ethyl-4-aminopentylamine (CAS 887353-45-9). This key intermediate is a valuable building block in pharmaceutical research and drug development, often utilized in the construction of complex molecular scaffolds. Its synthesis, however, presents challenges in achieving high yield and purity, primarily centered on controlling the selectivity of N-alkylation and subsequent protection steps. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed to help you navigate these challenges effectively. We will focus on a robust, one-pot tandem strategy that minimizes common side reactions and simplifies the workflow.
Recommended Synthetic Pathway: Tandem Reductive Amination & N-Boc Protection
The most efficient and selective route to this compound involves a one-pot reaction combining direct reductive amination (DRA) with an in-situ N-Boc protection step. This strategy elegantly solves the classic problem of overalkylation, where the desired secondary amine byproduct reacts further to form an undesired tertiary amine.[1] By introducing di-tert-butyl dicarbonate ((Boc)₂O) into the reaction mixture, the newly formed secondary amine is immediately "trapped" as a less nucleophilic carbamate, preventing it from participating in subsequent alkylations.[1]
Caption: Tandem Reductive Amination and N-Boc Protection Workflow.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Question 1: My overall yield is very low. The reaction doesn't seem to be proceeding efficiently. What's wrong?
Answer: Low yield in a one-pot reductive amination can stem from several factors. Let's break down the primary culprits related to the two key reaction stages: iminium ion formation and its subsequent reduction.
-
Inefficient Iminium Ion Formation: The initial condensation of the aldehyde/ketone with ethylamine to form the iminium ion is pH-sensitive and reversible.
-
Cause: The reaction medium may be too acidic or not acidic enough. Strongly acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions will not sufficiently activate the carbonyl group.[2]
-
Solution: For reductive aminations using sodium triacetoxyborohydride (NaBH(OAc)₃), the addition of a mild acid like acetic acid (AcOH) is often beneficial to catalyze imine formation.[3] A typical range is pH 4-5. Monitor the formation of the imine intermediate by TLC or LC-MS before proceeding.
-
-
Sub-optimal Reduction Step: The choice and effectiveness of the reducing agent are critical.
-
Cause 1: Using an overly aggressive reducing agent like sodium borohydride (NaBH₄) can prematurely reduce your starting aldehyde to an alcohol before it has a chance to form the imine.[2]
-
Solution 1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations. It is a milder, more selective agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde or ketone, thus minimizing side reactions.[2][3]
-
Cause 2: The reducing agent may have degraded due to improper storage (exposure to moisture).
-
Solution 2: Always use a fresh, high-quality bottle of NaBH(OAc)₃ and handle it under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent.
-
-
Poor Nucleophilicity of the Amine:
-
Cause: If you are using an amine salt (e.g., ethylamine hydrochloride), the free amine required for the reaction is not available.
-
Solution: Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to neutralize the salt and liberate the free amine. Use approximately 1.1 equivalents of base per equivalent of the amine salt.
-
Caption: Decision workflow for troubleshooting low reaction yields.
Question 2: I'm seeing a significant by-product with a higher molecular weight, which I suspect is a tertiary amine from over-alkylation. How do I stop this?
Answer: This is a classic and very common problem in the synthesis of secondary amines.[4] The secondary amine product is often more nucleophilic than the primary amine starting material, leading it to react with another molecule of the aldehyde and form a tertiary amine.
-
Primary Cause: The rate of the second alkylation (secondary amine → tertiary amine) is competitive with or faster than the rate of the first alkylation (primary amine → secondary amine).
-
Definitive Solution: The tandem DRA/N-Boc protection protocol is specifically designed to prevent this.[1] By including di-tert-butyl dicarbonate ((Boc)₂O) in the initial reaction mixture, the secondary amine is converted into its Boc-protected carbamate derivative as soon as it is formed. This carbamate is significantly less nucleophilic and will not undergo further alkylation.
-
Alternative (Less Efficient) Solutions:
-
Use a large excess of the primary amine: This can shift the reaction equilibrium to favor the formation of the secondary amine, but it makes purification more difficult.
-
Slow addition of the aldehyde: Adding the aldehyde slowly to the mixture of the amine and reducing agent can keep its concentration low, disfavoring the second alkylation. This requires careful process control.
-
For the highest yield and purity, the tandem approach is strongly recommended.
Question 3: My Boc protection is incomplete, or I'm having trouble purifying the product away from excess (Boc)₂O.
Answer: These are two distinct but related issues with the protection step.
-
Incomplete Boc Protection:
-
Cause: The nucleophilicity of the secondary amine might be sterically hindered, or the (Boc)₂O may have degraded.
-
Solution 1: Add a catalytic amount (0.05-0.1 equivalents) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that activates (Boc)₂O, significantly accelerating the reaction.[5]
-
Solution 2: Ensure you are using at least 1.1-1.2 equivalents of fresh (Boc)₂O. The anhydride can hydrolyze over time if exposed to atmospheric moisture.
-
Solution 3: The reaction is typically run in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[6] Ensure the solvent is dry.
-
-
Purification from Excess (Boc)₂O:
-
Cause: (Boc)₂O and its hydrolysis by-product, tert-butanol, can be difficult to separate from the desired product by standard silica gel chromatography.
-
Solution: After the reaction is complete, add a scavenger resin like polymer-supported trisamine.[7] This resin contains free amino groups that will react with the excess (Boc)₂O, forming a polymer-bound carbamate that can be easily filtered off. Stir the reaction mixture with the resin for a few hours, filter, and then concentrate the filtrate to get your purified product.
-
| Problem | Probable Cause | Recommended Solution |
| Low Reaction Yield | Inefficient imine formation or poor reduction | Use NaBH(OAc)₃ as the reducing agent; add catalytic acetic acid.[2][3] |
| Over-alkylation | Secondary amine product is too reactive | Employ the one-pot tandem DRA/N-Boc protection strategy to trap the intermediate.[1] |
| Incomplete Boc Protection | Low reactivity or degraded reagent | Use 1.1-1.2 eq. of fresh (Boc)₂O with a catalytic amount of DMAP.[5] |
| Purification Issues | Difficulty removing excess (Boc)₂O | Use a scavenger resin such as polymer-supported trisamine post-reaction to quench excess reagent before work-up.[7] |
Frequently Asked Questions (FAQs)
Q: What is the optimal reducing agent for this synthesis? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the agent of choice for one-pot reductive aminations. Unlike NaBH₄, it does not readily reduce aldehydes and ketones. Unlike sodium cyanoborohydride (NaBH₃CN), it is less toxic and its reaction rate is conveniently modulated by pH, making it ideal for controlling the selective reduction of the iminium ion intermediate.[2]
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an excellent tool. Use a mobile phase like 10% Methanol in Dichloromethane. You should be able to visualize the consumption of the starting aldehyde (stain with p-anisaldehyde or KMnO₄) and the appearance of the Boc-protected product (UV active if the precursor has a chromophore, otherwise use a general stain). LC-MS is even better, as it will allow you to track the masses of starting materials, intermediates, and the final product, providing unambiguous confirmation of the reaction's progress.
Q: My starting material is a 4-aminopentylamine derivative with both a primary and a secondary amine. Can I selectively Boc-protect the secondary amine? A: While secondary amines are generally more nucleophilic than primary amines, achieving high selectivity can be difficult and highly substrate-dependent. Steric hindrance around the secondary amine can make the primary amine react competitively. The most reliable method to ensure the desired regiochemistry is to use a synthetic route where the secondary amine is formed and immediately protected in a tandem fashion, as described in this guide.[1]
Q: If I need to remove the Boc group later, what are the key considerations? A: The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent like dioxane or methanol.[8] A critical side reaction to be aware of is alkylation from the tert-butyl cation that is generated during cleavage.[9] If your downstream molecule contains nucleophilic groups (like indoles, thiols, or electron-rich aromatic rings), this cation can be trapped, leading to impurities. To prevent this, always include a scavenger, such as anisole, thioanisole, or triisopropylsilane (TIPS), in your deprotection cocktail.[9][10]
Experimental Protocol: Tandem Synthesis
This protocol is a general guideline for the one-pot synthesis of this compound from a suitable 4-oxopentylamine precursor.
Materials:
-
4-Oxopentylamine precursor (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.2 eq)
-
Acetic Acid (AcOH), glacial (1.2 eq)
-
Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.2 eq)
-
4-Dimethylaminopyridine, DMAP (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-oxopentylamine precursor (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Add ethylamine solution (1.2 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor by TLC.
-
To this mixture, add (Boc)₂O (1.2 eq) and DMAP (0.05 eq).
-
In a single portion, carefully add NaBH(OAc)₃ (1.5 eq). The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS, watching for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group.[Link]
-
Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Liu, Y. S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides.[Link]
-
Dubey, S. K., & Ghorai, P. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health (NIH). [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Fisher Scientific. Amine Protection / Deprotection.[Link]
-
Shimizu, K. I., et al. (2020). Optimization of the reaction conditions for the reductive amination of trilaurin. ResearchGate. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines.[Link]
-
Shimizu, K. I., et al. (2021). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]
-
Katritzky, A. R., & Pleynet, D. P. M. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]
-
Specialty Chemical Sales. Optimizing Reductive Amination: A Guide for Chemical Procurement.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[Link]
-
Chusov, D., et al. (2021). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.[Link]
-
Guzman, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
-
Der Pharma Chemica. Synthesis and characterization of a new dipeptide analogue.[Link]
-
Master Organic Chemistry. Amine Protection and Deprotection.[Link]
-
López-Soria, J. M., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes.[Link]
-
IOC. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
-
ChemWhat. this compound CAS#: 887353-45-9.[Link]
- Google Patents.CN112979501A - Synthesis method of N-BOC-ethylenediamine.
-
Organic Syntheses. Ethylamine, N-methyl-.[Link]
- Google Patents.US20200407321A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine.
-
Wikipedia. Ethylamine.[Link]
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the purification of substituted diamines
An Application Scientist's Guide to Navigating the Purification of Substituted Diamines
Introduction
Substituted diamines are foundational building blocks in modern chemistry, pivotal in the synthesis of polymers, pharmaceuticals, and advanced materials. However, their unique physicochemical properties—basicity, high polarity, and potential for reactivity—present significant hurdles during purification. Achieving the high degree of purity required for sensitive downstream applications is a common bottleneck for researchers and process chemists.
This technical support guide, structured from field-proven experience, addresses the most common and complex challenges encountered during the purification of these valuable compounds. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, validated purification protocols.
Critical Safety Precautions: Handle with Respect
Before commencing any purification, it is imperative to recognize that many diamines are corrosive, irritant, and toxic.[1][2][3] Always consult the Safety Data Sheet (SDS) for your specific compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Butyl, Nitrile), safety goggles with side shields or a face shield, and a lab coat.[1][3][4]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[5][6]
-
Emergency Equipment: Ensure immediate access to an eyewash station and an emergency shower.[3]
-
Incompatible Materials: Store and handle diamines away from strong acids, oxidizing agents, and carbon dioxide, as they can react exothermically or degrade.[3][6]
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you may encounter during purification, providing both the cause and the solution.
Part 1: Challenges in Column Chromatography
Column chromatography is a primary tool for purification, but the basic nature of diamines often leads to problematic interactions with standard silica gel.
Q1: My diamine is streaking badly on a silica TLC plate and won't elute properly from my silica gel column. What is happening and how can I fix it?
Causality: This is the most common issue faced when purifying amines. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic diamine engages in a strong acid-base interaction with the silica, causing it to adsorb irreversibly or elute very slowly and broadly (streaking).[7][8]
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most direct solution is to "neutralize" the acidic silanols by adding a small amount of a competing base to your eluent system.
-
Method: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol/NH₄OH 80:18:2).[8][9] Equilibrate the column with this modified eluent before loading your sample.
-
Mechanism: The small, volatile amine modifier preferentially binds to the acidic sites on the silica, allowing your target diamine to travel through the column based on polarity rather than being stuck by acid-base interactions.[8]
-
-
Change of Stationary Phase (The Robust Solution): If mobile phase modification is insufficient or if your diamine is particularly sensitive, changing the stationary phase is the best approach.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified with aminopropyl groups. It provides a basic surface that repels basic compounds, leading to excellent peak shapes and predictable elution.[7][10]
-
Basic Alumina: Alumina (Al₂O₃) is another polar stationary phase that can be purchased in acidic, neutral, or basic grades. Using basic alumina can effectively prevent the strong adsorption seen with silica.[9][11]
-
Reversed-Phase (RP) Chromatography: For highly polar diamines, RP-HPLC or flash chromatography (using C18-functionalized silica) can be an excellent option. To ensure good retention and peak shape, it is often necessary to use a mobile phase with a basic pH (e.g., using ammonium bicarbonate or triethylamine as a modifier) to suppress the ionization of the amine groups, making them more hydrophobic.[8][10]
-
Q2: I'm struggling to separate two positional isomers of a substituted diamine. Their Rf values are almost identical. What can I do?
Causality: Positional isomers often have very similar polarities and physical properties, making their separation by standard chromatography challenging.[12]
Solutions:
-
Optimize Chromatographic Conditions:
-
Shallow Gradient: If using automated flash chromatography, run a very shallow gradient (e.g., 0.5% change in strong solvent per column volume) in the region where your compounds elute.
-
High-Efficiency Stationary Phase: Use a column packed with smaller silica particles (e.g., 25-40 µm) for higher theoretical plates and better resolution.
-
Explore Different Solvent Systems: Systematically try different solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol, Toluene/Acetone) with a base additive. Subtle differences in interactions with the solvents can sometimes be exploited for separation.
-
-
Derivatization Strategy: This is a more involved but powerful technique.
-
Method: React the crude isomer mixture with a protecting group (e.g., Boc anhydride) under conditions that might favor mono-protection of one isomer over the other, or simply to change the overall polarity. The resulting protected derivatives will have different physical properties and may be much easier to separate chromatographically. After separation, the protecting group is removed to yield the pure isomers.
-
Rationale: The introduction of a new functional group changes the molecule's shape, polarity, and hydrogen-bonding capabilities, often magnifying the small differences between the isomers.[12]
-
Part 2: Challenges in Distillation
Distillation is ideal for non-volatile impurities but can be problematic for high-boiling or thermally sensitive diamines.
Q3: My diamine has a very high boiling point (>200 °C at atmospheric pressure) and appears to be decomposing or discoloring upon heating. How can I purify it?
Causality: Many substituted diamines, especially aromatic ones, have high boiling points. Prolonged exposure to high temperatures can cause thermal decomposition. Discoloration is often a sign of oxidation, which is accelerated at high temperatures.[12][13]
Solutions:
-
Vacuum Distillation: This is the primary method for purifying high-boiling liquids.[14]
-
Principle: Lowering the pressure above a liquid reduces its boiling point. A vacuum distillation allows the compound to vaporize at a much lower temperature, avoiding thermal decomposition.[14][15]
-
Procedure: Use a vacuum pump (with a cold trap) and a manometer to control the pressure. A typical laboratory vacuum (0.1-1 mmHg) can reduce the boiling point by over 100 °C. For example, a compound boiling at 220 °C at atmospheric pressure might distill around 100 °C at 1 mmHg.[16]
-
Pro-Tip: To prevent bumping, use a magnetic stir bar or a fine capillary bleed (ebulliator) instead of boiling chips, which are ineffective under vacuum.
-
-
Inert Atmosphere: Always perform distillations of amines under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[17] Purge the apparatus with inert gas before heating and maintain a positive pressure throughout the process.
Part 3: Challenges in Crystallization
Crystallization is a powerful technique for achieving high purity, but finding the right conditions can be tricky.
Q4: My diamine separates from the solution as a liquid ("oils out") instead of forming solid crystals. What should I do?
Causality: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated, amorphous liquid.[18] This is common with impure compounds (melting point depression) or when the cooling is too fast.
Solutions:
-
Reduce the Rate of Cooling: Slow crystal growth is key to purity.
-
Method: After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Do not place it directly in an ice bath. Once at room temperature, then you can induce further crystallization by cooling in an ice bath.[18]
-
-
Adjust the Solvent System:
-
Add More Solvent: Your solution might be too concentrated. Return the mixture to the heat, add a small amount (10-20%) more of the solvent to increase the solubility, and attempt to cool slowly again.[18]
-
Change Solvents: The boiling point of your solvent might be higher than the melting point of your compound. Try a lower-boiling point solvent.
-
Use a Co-solvent System: Dissolve the diamine in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[19]
-
Q5: My purified diamine crystals are colorless at first but turn yellow or brown over time. Why?
Causality: This is almost always due to oxidation.[12] Aromatic diamines are particularly susceptible. Trace impurities can sometimes catalyze this process. The colored species are often highly conjugated oxidation products like imines or azo compounds.
Solutions:
-
Prevention: The best solution is prevention. Handle the diamine under an inert atmosphere (Nitrogen or Argon) as much as possible, especially during heating and filtration steps.[12][17] Use solvents that have been degassed by bubbling with an inert gas.
-
Storage: Store the final, purified product under an inert atmosphere in an amber vial to protect it from air and light.[12]
-
Charcoal Treatment: If the discoloration is due to highly colored, minor impurities, you can sometimes remove them by adding a small amount of activated charcoal to the hot solution during recrystallization, followed by a hot filtration to remove the charcoal.
Frequently Asked Questions (FAQs)
Q1: How can I separate the enantiomers of a chiral diamine?
Separating enantiomers (a process called resolution) is a significant challenge because they have identical physical properties.[20] The most common laboratory method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated.
-
Method: Diastereomeric Salt Formation.
-
React the racemic diamine (a base) with an enantiomerically pure chiral acid (the "resolving agent"), such as tartaric acid or mandelic acid.[20][21]
-
This reaction forms a mixture of two diastereomeric salts (e.g., (R)-amine-(R)-acid and (S)-amine-(R)-acid).
-
These diastereomeric salts have different solubilities and can be separated by fractional crystallization.
-
Once a pure diastereomeric salt is isolated, the chiral acid is neutralized with a simple base (like NaOH) to liberate the pure enantiomer of the diamine, which can then be extracted.[21]
-
-
Alternative Methods: Chiral chromatography, using a stationary phase that is itself chiral, can directly separate enantiomers. Molecular imprinting is another advanced technique.[22][23][24]
Q2: What is the best way to assess the purity of my final diamine product?
No single technique is perfect. A combination of methods provides the most reliable assessment of purity.[25]
-
NMR Spectroscopy: ¹H NMR is excellent for identifying the compound and detecting proton-containing impurities. Quantitative NMR (qNMR), where a certified internal standard is added, can provide a highly accurate, absolute purity value.[25][26][27]
-
Chromatography (GC/HPLC): These methods are excellent for detecting and quantifying small amounts of impurities. Gas Chromatography (GC) is suitable for volatile diamines, while High-Performance Liquid Chromatography (HPLC) is more versatile.[26] For trace amine analysis, a specially deactivated GC column is often required.[28]
-
Titration: A simple acid-base titration can be used to determine the molar amount of the basic diamine, providing an assay of its purity.[26]
Q3: How should I properly store my purified substituted diamine?
Proper storage is critical to maintain purity.
-
Atmosphere: Store under a positive pressure of an inert gas (Argon or Nitrogen) to prevent reaction with atmospheric O₂, CO₂, and moisture.[12][17]
-
Container: Use a tightly sealed amber glass vial or bottle to protect from light and air.[6][12]
-
Temperature: Store in a cool, dry place.[4][6] Many diamines are hygroscopic and will readily absorb water from the air.[6]
Visualized Workflows and Data
Diagrams
Data Tables
Table 1: Comparison of Purity Analysis Techniques for Diamines
| Technique | Principle | Advantages | Common Challenges |
| qNMR | Signal intensity is directly proportional to the number of protons. | Provides absolute purity against a standard; structure-confirming.[25][26] | Lower sensitivity compared to chromatography; potential for signal overlap.[26] |
| HPLC | Separation based on polarity and interaction with a stationary phase. | High sensitivity and selectivity; good for non-volatile compounds.[26] | Requires method development; peak shape can be poor without pH modifiers. |
| GC-FID | Separation based on volatility and interaction with a stationary phase. | Excellent for volatile impurities; high sensitivity.[26] | Can cause decomposition of high-boiling diamines; requires inert columns for good peak shape.[28] |
| Titration | Neutralization of the basic amine groups with a standardized acid. | Inexpensive, fast, and provides an absolute measure of basic content. | Not suitable for identifying or quantifying individual impurities; lower sensitivity.[26] |
Experimental Protocols
Protocol 1: Flash Chromatography of a Polar Diamine using a Modified Mobile Phase
-
Solvent Preparation: Prepare your eluent system (e.g., 90:10 Dichloromethane/Methanol). To this solution, add 1% by volume of triethylamine (Et₃N). Mix thoroughly.
-
Column Packing: Dry-pack or slurry-pack a silica gel column with your initial, low-polarity mobile phase (e.g., 100% DCM + 1% Et₃N).
-
Equilibration: Flush the packed column with at least 5 column volumes (CV) of the initial mobile phase to ensure the entire silica bed is neutralized by the triethylamine.
-
Sample Loading: Dissolve your crude diamine in a minimum amount of the mobile phase or DCM. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"). Load the sample onto the top of the column.
-
Elution: Run the chromatography using your prepared, amine-modified solvents, gradually increasing the polarity as needed to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC, ensuring the TLC developing chamber also contains the amine-modified solvent.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will co-evaporate.
References
-
Dobashi, A., et al. (2002). Chiral Separation of Enantiomeric 1,2-Diamines Using Molecular Imprinting Method and Selectivity Enhancement by Addition of Achi. Analytical Sciences, 18(1), 35-40. [Link]
-
Dobashi, A., et al. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. PubMed, 18(1), 35-40. [Link]
-
Lee, W., et al. (2008). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society, 29(3), 569-572. [Link]
-
Kato, J., et al. (2020). Purification method for diamine compound, neutral salt of diamine compound, diamine, and polyimide. WIPO Patent WO/2020/179817. [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]
- Bourse, C., et al. (2006). Diamine purification method.
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hexamethylene diamine. [Link]
-
Defense Technical Information Center. (1965). Purification of Organic Materials and Study of Polymers Therefrom. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hexamethylene diamine. [Link]
-
New Jersey Department of Health. (2005). Hazard Summary: Hexamethylene Diamine. [Link]
-
Bourse, C., et al. (2005). Diamine purification method. WIPO Patent WO/2005/000785. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
N,N-Dimethylaniline Distillation Video. (2010). [Lab 6] Distilling Amines... Again. [Link]
-
Carolina Biological Supply Company. (2024). Safety Data Sheet 1,6-Hexanediamine. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
- Sarneski, J. E. (1969). Purification of toluenediamine mixtures by vacuum distillation.
-
Reddit. (2022). Chromotography with free amines?[Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
Lumen Learning. (n.d.). 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook. [Link]
-
University of California, Los Angeles. (n.d.). Distillation. [Link]
-
Goedl, C., et al. (2020). Process for purifying hexamethylenediamine. Justia Patents. [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]
-
Agilent. (2011). Analysis of impurities in ethylene diamine. [Link]
-
ResearchGate. (n.d.). 26 questions with answers in DIAMINES. [Link]
-
Wang, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. PMC. [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?[Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. [Link]
-
Diamond Light Source. (n.d.). Crystallisation and Sample Preparation. [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Stability of N-(t-Boc)-N-ethyl-4-aminopentylamine
Welcome to the technical support guide for N-(t-Boc)-N-ethyl-4-aminopentylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile, mono-protected diamine building block. This guide will delve into the stability of the tert-butyloxycarbonyl (Boc) protecting group under various acidic conditions, offering practical solutions to common challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Boc group on this compound under acidic conditions?
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, meaning it is designed to be removed under acidic conditions.[1][2] The stability of the Boc group on this compound is highly dependent on the strength of the acid, the solvent, the temperature, and the reaction time. Generally, it is stable to weak acids but will be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]
Q2: Under what acidic conditions is the Boc group considered stable?
The Boc group is generally stable under neutral and basic conditions.[3][4] It can often tolerate brief exposure to mildly acidic conditions, for example, during aqueous workups with dilute acids like citric acid or acetic acid, especially at low temperatures. However, prolonged exposure to even mild acids should be avoided.[3]
Q3: What is the mechanism of Boc deprotection in acid?
The deprotection proceeds through an acid-catalyzed cleavage. The mechanism involves:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[5][6]
-
Carbocation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[5][7]
-
Decarboxylation: The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide gas.[5][6]
Q4: Can I perform other reactions on the molecule without cleaving the Boc group?
Yes, the Boc group's stability in non-acidic conditions allows for a wide range of chemical transformations on other parts of the molecule. It is stable towards most nucleophiles and bases, making it suitable for orthogonal protection strategies.[4][8] For instance, reactions involving the primary amine of this compound can be carried out selectively while the secondary amine remains protected.
II. Troubleshooting Guide: Premature or Unwanted Boc Deprotection
This section addresses scenarios where the Boc group is unintentionally cleaved during a reaction intended to be run under acidic conditions that are theoretically mild enough to preserve it.
Issue 1: My Boc group is being cleaved during a reaction run in a protic solvent with a mild acid catalyst.
Possible Cause: While the overall pH of the reaction mixture may be considered mild, localized concentrations of the acid catalyst, especially in protic solvents, can lead to gradual cleavage of the Boc group over time. The kinetics of deprotection can be influenced by the specific acid and solvent system.[9]
Solutions:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly slow down the rate of Boc cleavage without proportionally affecting the desired reaction rate.
-
Use a Buffered System: If compatible with your reaction, using a buffer to maintain a more precise and stable pH can prevent unwanted deprotection.
-
Slow Addition of the Acid Catalyst: Instead of adding the acid all at once, a slow, dropwise addition over the course of the reaction can help to avoid high local concentrations of acid.
-
Consider an Alternative Catalyst: If possible, switching to a non-acidic catalyst or a Lewis acid that is less prone to cleaving the Boc group might be a viable option.
Issue 2: I'm observing significant Boc deprotection during aqueous workup with a dilute acid wash.
Possible Cause: Even a brief wash with a dilute acid, if the concentration is not carefully controlled or if the exposure time is too long, can lead to partial or complete deprotection. The solubility of the compound in the aqueous and organic layers can also play a role in the extent of exposure to the acid.
Solutions:
-
Use a Weaker Acid: Instead of mineral acids, consider using a weaker organic acid like a saturated solution of ammonium chloride or a dilute solution of citric acid.
-
Minimize Contact Time: Perform the acid wash quickly and efficiently. Vigorously shake the separatory funnel for a short period and then promptly separate the layers.
-
Work at Low Temperature: Perform the workup in an ice bath to reduce the rate of the deprotection reaction.
-
Alternative Quenching: If the purpose of the acid wash is to neutralize a basic reaction, consider quenching with a solid or a saturated solution of a mild reagent like sodium bicarbonate before the aqueous wash.
Issue 3: My reaction generates an acidic byproduct that is causing Boc cleavage.
Possible Cause: Some reactions can generate acidic byproducts that, over the course of the reaction, lower the pH of the mixture and lead to the cleavage of the Boc group.
Solutions:
-
Include a Non-Nucleophilic Base: Adding a hindered, non-nucleophilic base, such as 2,6-lutidine or proton sponge, can scavenge the in-situ generated acid without interfering with the primary reaction.
-
Run the Reaction in the Presence of a Solid-Phase Acid Scavenger: Certain polymer-bound bases can be added to the reaction mixture to neutralize acidic byproducts and can be easily filtered off upon completion of the reaction.
-
Telescope the Reaction: If feasible, consider a "telescoped" or one-pot procedure where the acidic byproduct is immediately consumed in a subsequent step, preventing its accumulation.
III. Experimental Protocols
Protocol 1: General Procedure for Controlled Boc Deprotection
This protocol describes the complete removal of the Boc group to yield the free diamine.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.[10][11]
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq.) to the stirred solution at 0 °C.[2][10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride).
-
Neutralization (Optional): To obtain the free amine, dissolve the salt in a suitable solvent and wash with a saturated aqueous solution of a mild base like sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free diamine.
Protocol 2: Test for Stability Under Mildly Acidic Conditions
This protocol can be used to assess the stability of the Boc-protected compound under specific mildly acidic conditions planned for a subsequent reaction.
-
Reaction Setup: In a small vial, dissolve a known amount of this compound in the solvent intended for your reaction.
-
Acid Addition: Add the same concentration of the mild acid you plan to use in your experiment.
-
Time Course Analysis: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the aliquot with a saturated sodium bicarbonate solution and extract with an organic solvent. Analyze the organic extract by TLC or LC-MS to determine the ratio of the starting material to the deprotected product.
-
Data Interpretation: The results will provide a clear indication of the stability of the Boc group under your specific reaction conditions and over time.
IV. Data Presentation & Visualization
Table 1: General Guide to Boc Group Stability in Common Acidic Reagents
| Acidic Reagent | Typical Conditions | Stability of Boc Group | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, RT | Labile | Standard for complete deprotection.[2] |
| Hydrochloric Acid (HCl) | 4M in Dioxane, RT | Labile | Another common and effective deprotection reagent.[10] |
| Acetic Acid (AcOH) | Glacial, RT | Generally Stable (Slow Cleavage) | Prolonged exposure can lead to deprotection. |
| Citric Acid (10% aq.) | RT, brief exposure | Generally Stable | Often used in aqueous workups. |
| Formic Acid | Neat, RT | Moderately Stable | Can cause gradual deprotection. |
| p-Toluenesulfonic Acid (pTSA) | Catalytic, in various solvents | Potentially Labile | Stability depends on concentration and temperature. |
Diagram 1: Troubleshooting Workflow for Unwanted Boc Deprotection
Caption: A step-by-step decision tree for troubleshooting unwanted Boc deprotection.
V. Concluding Remarks
The this compound is a valuable synthetic intermediate, and understanding the stability of its Boc protecting group is paramount for its successful application. By carefully selecting reaction conditions, particularly the acid strength, temperature, and reaction time, researchers can effectively control the integrity of the Boc group, ensuring the desired chemical transformations are achieved with high fidelity. This guide provides a foundational understanding and practical troubleshooting strategies to navigate the nuances of working with this acid-labile protecting group.
VI. References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry, 75(23), 8117–8125.
-
Fiveable. (n.d.). Orthogonal Protection. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
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- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Purification Strategies for N-Alkylation Reactions
Welcome to the technical support center for the purification of N-alkylation reaction products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their target amines. N-alkylation is a fundamental transformation in organic synthesis, yet it often yields a mixture of products and unreacted starting materials that complicate purification. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these common hurdles effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the underlying chemical principles.
Question 1: My TLC plate shows three spots: my starting amine, the desired mono-alkylated product, and a third spot with low Rf that I suspect is the di-alkylated byproduct. How can I effectively separate these?
Answer: This is a classic challenge in N-alkylation, as the mono-alkylated product is often more nucleophilic than the starting amine, leading to over-alkylation.[1][2] Your purification strategy will depend on the polarity differences between the components.
-
Causality: Over-alkylation occurs because the electron-donating alkyl group on the newly formed secondary amine increases its nucleophilicity, making it more reactive to the alkylating agent than the primary amine it was formed from. Controlling stoichiometry, reaction time, and temperature can minimize this, but it is often unavoidable.[1]
-
Solution: Flash Column Chromatography. This is the most robust method for this separation.
-
Stationary Phase Selection: Standard silica gel is acidic and can cause peak tailing with basic amines.[3][4] Consider using either:
-
Amine-functionalized silica: This provides a basic surface that minimizes strong interactions with the amine products, leading to better peak shape and separation.[3][4]
-
Basic alumina: Another option for purifying basic compounds.[5]
-
Standard Silica with a Basic Modifier: If you must use standard silica, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system.[4][6] This neutralizes the acidic silanol groups on the silica surface, improving elution.
-
-
Solvent System (Eluent) Optimization: The key is to find a solvent system where the Rf values of your three components are well-separated on a TLC plate (e.g., Rf values of 0.5, 0.3, and 0.1). Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate, dichloromethane (DCM), or methanol. A shallow gradient during the column run can significantly enhance separation.[7]
-
Question 2: How can I efficiently remove the tertiary amine base (e.g., triethylamine, DIPEA) and its corresponding ammonium salt after the reaction is complete?
Answer: Amine bases and their salts are common impurities that must be removed during the initial work-up. An acid-base liquid-liquid extraction is the most effective method.
-
Causality: Tertiary amine bases are used to scavenge the acid (e.g., HBr, HCl) generated during the reaction.[8] This forms a salt (e.g., triethylammonium bromide) which is often highly polar and water-soluble.
-
Solution: Acidic Wash (Liquid-Liquid Extraction).
-
Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or 5% citric acid.[9] The acid will protonate the basic tertiary amine, converting it into its water-soluble ammonium salt, which partitions into the aqueous layer.[9][10][11]
-
Repeat the wash 2-3 times to ensure complete removal.
-
Follow with a wash using saturated aqueous sodium bicarbonate to neutralize any remaining acid in the organic layer, and finally, a brine wash to remove bulk water before drying.
-
Question 3: My desired N-alkylated product is highly polar and either streaks badly or won't move off the baseline on a standard silica TLC plate. What are my purification options?
Answer: High polarity and streaking on silica are common issues for amines, especially those with multiple heteroatoms or hydroxyl groups. This is due to strong interactions with the acidic silanol groups of the silica gel.[3][4]
-
Causality: The lone pair of electrons on the nitrogen atom acts as a hydrogen bond acceptor, binding strongly to the acidic protons of the silica gel's silanol groups (Si-OH). This leads to poor chromatographic performance.
-
Solutions:
-
Reverse-Phase Flash Chromatography: This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6][12] In this system, the most polar compounds elute first. This is an excellent alternative for purifying highly polar amines.[5][12]
-
Highly Polar Mobile Phase on Silica: For moderately polar amines, you can sometimes achieve separation on standard silica by using a highly polar eluent system, such as 10-20% methanol in DCM, often with a basic modifier like ammonium hydroxide.[6]
-
Crystallization: If your product is a solid, crystallization can be a powerful alternative to chromatography.[13][14] It involves dissolving the crude product in a minimum amount of a hot solvent in which it is sparingly soluble, and then allowing it to cool slowly. Pure crystals of your product should form, leaving impurities behind in the solvent.[14][15]
-
Question 4: I used an excess of a reactive alkylating agent (e.g., benzyl bromide, methyl iodide). How can I remove it without resorting to chromatography?
Answer: Excess electrophilic reagents can be quenched and removed using scavenger resins. This is a highly efficient method for simplifying purification.
-
Causality: Driving a reaction to completion often requires an excess of one reagent.[16] Highly reactive alkylating agents can be difficult to remove by standard extraction or evaporation.
-
Solution: Nucleophilic Scavenger Resins.
-
Mechanism: Scavenger resins are solid-supported reagents with functional groups designed to react with and bind to specific types of molecules.[17] For an excess alkylating agent (an electrophile), you would use a resin functionalized with a nucleophile, such as an amine (e.g., Tris(2-aminoethyl)amine resin).[16]
-
Procedure: After the main reaction is complete, add the scavenger resin to the reaction mixture and stir for a few hours or overnight.[16] The resin will react with the excess alkylating agent, covalently bonding it to the solid support.
-
Work-up: The resin-bound byproduct is then simply removed by filtration, leaving your purified product in the solution.[16][17] This method avoids the need for chromatography and is excellent for parallel synthesis.[18]
-
Frequently Asked Questions (FAQs)
Q1: How can I minimize byproduct formation from the start to make purification easier?
A1: The best purification is a clean reaction. To minimize byproducts like over-alkylation, consider these strategies:
-
Optimize Stoichiometry: Carefully control the ratio of amine to alkylating agent. Using a large excess of the starting amine can favor mono-alkylation.[1]
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of the second alkylation.
-
Borrowing Hydrogen Strategy: For a greener approach, consider N-alkylation using alcohols as the alkylating agent with a suitable metal catalyst. This method is highly atom-economic and produces water as the only byproduct, simplifying work-up significantly.[8][19][20]
Q2: When is crystallization a better choice than column chromatography?
A2: Crystallization is an excellent purification method, particularly for large-scale reactions (>1 g) where the crude product is a solid and relatively pure (as seen by TLC or NMR).[13] It can often yield material of higher purity than chromatography.[15] However, it requires finding a suitable solvent system where the product has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures.[14] If your crude material is an oil or contains many impurities with similar solubility, chromatography is the more appropriate choice.[7]
Q3: What is a "scavenger resin" and how does it work?
A3: Scavenger resins are a type of solid-supported reagent used to "scavenge" or remove excess reagents or byproducts from a reaction mixture.[17] They consist of an inert polymer bead (like polystyrene) functionalized with a reactive group.[21] For example:
-
Nucleophilic Resins (e.g., -NH2 functionalized): React with and remove excess electrophiles (like alkyl halides, isocyanates).[16]
-
Electrophilic Resins (e.g., isocyanate functionalized): React with and remove excess nucleophiles (like primary or secondary amines).[16][18] The key advantage is that the unwanted material becomes attached to the solid support and can be removed by simple filtration, dramatically simplifying the purification process.[17]
Data & Methodologies
Table 1: Summary of Common Byproducts and Recommended Purification Methods
| Byproduct Type | Common Cause | Recommended Primary Purification Method | Secondary/Alternative Methods |
| Over-alkylation Product | High reactivity of mono-alkylated amine | Flash Column Chromatography (Amine-functionalized or neutral alumina) | Careful Crystallization |
| Unreacted Starting Amine | Incomplete reaction | Flash Column Chromatography | Acid-Base Extraction (if pKa values differ significantly) |
| Excess Alkylating Agent | Driving reaction to completion | Nucleophilic Scavenger Resin | Volatilization (if low boiling point), Chromatography |
| Tertiary Amine Base / Salts | Use of base to neutralize acid | Liquid-Liquid Extraction (Acidic Wash) | Chromatography (often streaks) |
| O-Alkylation Product | Presence of competing nucleophiles (e.g., -OH) | Flash Column Chromatography | Use of protecting groups during synthesis[22] |
Visual Workflow: Selecting a Purification Strategy
This diagram outlines a logical decision-making process for purifying the crude product of an N-alkylation reaction.
Caption: Decision tree for selecting an appropriate purification workflow.
Detailed Experimental Protocol: Flash Column Chromatography of a Basic Amine
This protocol provides a step-by-step guide for purifying an N-alkylation reaction mixture containing a starting amine, a mono-alkylated product, and an over-alkylation byproduct using silica gel with a basic modifier.
Objective: To isolate the desired mono-alkylated amine product in high purity.
Materials:
-
Crude reaction mixture
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Glass column, collection tubes, TLC plates, UV lamp
Methodology:
-
Determine the Optimal Eluent System:
-
On a TLC plate, spot the crude reaction mixture.
-
Develop the TLC plate in various solvent systems. Start with a non-polar mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
Add 1% TEA to each potential eluent system to improve spot shape.
-
The ideal system will show good separation between the three main spots, with the desired product having an Rf value of ~0.25-0.35.[4]
-
-
Prepare the Column:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Prepare the column by either "dry packing" (filling with dry silica then adding solvent) or "slurry packing" (mixing silica with the initial eluent and pouring it into the column). Slurry packing is generally preferred to avoid air bubbles.
-
Ensure the silica bed is level and compact by tapping the column gently and running solvent through it.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column bed.
-
-
Run the Column (Elution):
-
Carefully add the eluent (containing 1% TEA) to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to begin elution, maintaining a consistent flow rate.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting collected fractions onto TLC plates and visualizing under a UV lamp or with a stain.
-
-
Combine and Evaporate:
-
Once the desired product has completely eluted, analyze the TLC plates to identify all fractions containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified N-alkylated amine.[23]
-
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
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Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
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Duhamel, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208-214. Retrieved from [Link]
-
Columbia University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt.
- Booth, R. J., & Hodges, J. C. (1997). Polymeric Scavenger Reagents in Organic Synthesis. Journal of the American Chemical Society, 119(21), 4882-4886.
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Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Musacchio, A. J., et al. (2019). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
- Kumar, V., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9152-9156.
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. Retrieved from [Link]
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Ghattas, W., et al. (2022). N-Dealkylation of Amines. PubMed Central. Retrieved from [Link]
- O'Regan, H. M. (2002). Scavenger and Reagent Resins. University of Southampton.
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Royal Society of Chemistry. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Alkylation. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Alkylation. Greener Organic Transformations. Retrieved from [Link]
-
National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
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Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-(t-Boc)-N-ethyl-4-aminopentylamine
Welcome to the technical support center for the deprotection of N-(t-Boc)-N-ethyl-4-aminopentylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific diamine. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and complete deprotection, yielding the desired N-ethyl-4-aminopentylamine.
Introduction to the Challenge
This compound possesses two amine functional groups: a primary amine and a Boc-protected secondary amine. The selective and complete removal of the Boc group is a critical step in many synthetic routes. Incomplete deprotection can lead to a mixture of starting material and product, complicating downstream purification and potentially compromising the yield and purity of the final compound. This guide will address the root causes of incomplete deprotection and provide systematic solutions.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Deprotection
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiment.
Question 1: I've performed the Boc deprotection using standard TFA/DCM conditions, but my TLC and LC-MS analysis show a significant amount of starting material remaining. What could be the cause?
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Potential Cause 1: Insufficient Acid Strength or Concentration
-
The "Why": The Boc group is cleaved via an acid-catalyzed mechanism.[1][2] If the concentration of the acid, typically trifluoroacetic acid (TFA), is too low, the protonation of the carbamate's carbonyl oxygen is not efficient enough to drive the reaction to completion.[2] While a 25% TFA solution in dichloromethane (DCM) is a common starting point, some substrates require stronger conditions.[3][4]
-
Solution:
-
Increase TFA Concentration: Incrementally increase the TFA concentration. A 1:1 (v/v) mixture of TFA and DCM is a robust condition for many deprotections.[3] In some cases, neat TFA can be used, but be mindful of potential side reactions with other functional groups.[5]
-
Ensure Anhydrous Conditions: Water can reduce the effective concentration of the acid.[6] Use anhydrous solvents and handle TFA, which is hygroscopic, in a dry environment.
-
Potential Cause 2: Inadequate Reaction Time
-
The "Why": While many Boc deprotections are complete within 30 minutes to a few hours, the kinetics can be substrate-dependent.[3] Steric hindrance around the Boc-protected nitrogen can slow down the reaction.
-
Solution:
Potential Cause 3: Low Reaction Temperature
-
The "Why": Most Boc deprotections are performed at room temperature.[3] However, if you are experiencing a sluggish reaction, a slight increase in temperature can enhance the reaction rate.
-
Solution:
-
Gentle Heating: If the reaction is slow at room temperature, consider gently warming the reaction mixture to 30-40°C. Proceed with caution, as higher temperatures can promote side reactions.
-
Question 2: My deprotection seems to have worked, but I'm having trouble isolating the final product. The workup is messy, and I'm getting low yields.
Answer: The workup procedure is as critical as the reaction itself. The product, N-ethyl-4-aminopentylamine, is a diamine and will exist as a salt after acidic deprotection (e.g., trifluoroacetate or hydrochloride salt).[2] These salts can be highly water-soluble, leading to extraction difficulties.[7]
Troubleshooting Workflow for Product Isolation
Caption: Workflow for the workup of Boc deprotection.
Detailed Workup Protocol:
-
Removal of Excess Acid: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[3] Co-evaporation with a solvent like toluene or cyclohexane can help remove residual TFA.[7]
-
Neutralization: Dissolve the residue in a minimal amount of water or an organic solvent like ethyl acetate.[3] Carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid until the pH is basic (pH > 10).[3][7] This step is crucial to convert the amine salt to the free amine, which is more soluble in organic solvents.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[3] The diamine product may still have some water solubility, so multiple extractions are recommended to maximize recovery.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Question 3: I am concerned about the primary amine in my molecule reacting with the tert-butyl cation generated during deprotection. How can I mitigate this side reaction?
Answer: This is a valid concern. The tert-butyl cation formed during the deprotection is an electrophile and can alkylate nucleophiles.[5] While the protonated primary amine is less nucleophilic, there is still a possibility of N-tert-butylation, especially if the reaction is prolonged or heated.
Mitigation Strategy: Use of Scavengers
-
The "Why": Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation, preventing it from reacting with your desired product.[5]
-
Recommended Scavengers:
-
Anisole or Thioanisole: These are commonly used scavengers that are readily alkylated by the tert-butyl cation.[5]
-
Triethylsilane (TES): Can also be used to reduce the tert-butyl cation.
-
-
Implementation: Add 1-2 equivalents of the scavenger to the reaction mixture along with the acid at the beginning of the deprotection.
Reaction Mechanism with Scavenger
Caption: Mechanism of Boc deprotection with a scavenger.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the deprotection reaction?
A1: Thin Layer Chromatography (TLC) is a quick and effective method.[3] The deprotected amine, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin is ideal as it will give a colored spot for both the primary and the newly formed secondary amine, while the Boc-protected starting material will not stain (or stain very weakly).[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[3][6]
| Compound | Expected Polarity | TLC Rf Value | Ninhydrin Stain |
| This compound | Low | High | Negative/Weak |
| N-ethyl-4-aminopentylamine | High | Low | Positive (Colored Spot) |
Q2: Are there alternative reagents to TFA for Boc deprotection?
A2: Yes, several other acidic reagents can be used. The choice often depends on the other functional groups present in the molecule and the desired workup procedure.
-
Hydrochloric Acid (HCl): A 4M solution of HCl in 1,4-dioxane is a very common and effective reagent.[3][5] The product is often isolated as the hydrochloride salt, which can sometimes be crystalline and easier to handle than the TFA salt.[8]
-
p-Toluenesulfonic Acid (p-TsOH): This solid acid can be a safer alternative to volatile and corrosive acids like TFA and HCl.[9]
-
Lewis Acids: In some cases, Lewis acids like zinc bromide (ZnBr2) can be used for milder deprotection conditions.[10][11]
Q3: Can I perform the deprotection under non-acidic conditions?
A3: While acidic conditions are standard, some methods for thermal deprotection have been reported.[10][12] These typically require high temperatures and may not be suitable for all substrates. For this compound, sticking to well-established acidic deprotection protocols is recommended for reliable results.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Add trifluoroacetic acid (TFA) to the solution. A common starting point is a 1:4 ratio of TFA to DCM (v/v). For a more robust reaction, a 1:1 ratio can be used.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using 10% methanol in DCM with a drop of ammonia as the mobile phase) or LC-MS.[3]
-
Once the reaction is complete (typically 30 minutes to 4 hours), remove the solvent and excess TFA under reduced pressure.[3]
-
Follow the detailed workup procedure outlined in the troubleshooting guide to isolate the free amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane (4-5 equivalents).[3][13]
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3] Alternatively, the solvent can be removed in vacuo, followed by the standard basic workup.
References
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2023, May 18). Alternative Methods for Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (2012, May 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup? Retrieved from [Link]
-
Canadian Center of Science and Education. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Application Note - N-Boc Deprotection. Retrieved from [Link]
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]
-
Hubei Weideli Chemical Technology Co., Ltd. (2022, November 1). This compound—887353-45-9. Retrieved from [Link]
-
National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. Retrieved from [Link]
-
ResearchGate. (2019, June 12). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Hubei Weideli Chemical Technology Co., Ltd. (2023, March 25). This compound-887353-45-9. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 887353-45-9|this compound. Retrieved from [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. scispace.com [scispace.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of N-(t-Boc)-N-ethyl-4-aminopentylamine
Welcome to the technical support center for the synthesis of N-(t-Boc)-N-ethyl-4-aminopentylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up this important synthesis. We will delve into the critical aspects of the reaction, potential pitfalls, and practical solutions to ensure a successful and efficient scale-up process.
I. Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process:
-
Reductive Amination: Formation of the precursor, N-ethyl-4-aminopentylamine, via reductive amination of a suitable keto-amine with acetaldehyde.
-
Boc Protection: Subsequent protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
This guide will address potential issues that may arise during the scale-up of both of these critical steps.
Reaction Pathway
Caption: Overall synthetic route to this compound.
II. Troubleshooting Guide: Reductive Amination Scale-Up
Reductive amination is a powerful tool for C-N bond formation.[1] However, scaling this reaction can present challenges related to reaction kinetics, heat transfer, and byproduct formation.[2][3]
Question 1: My reductive amination is showing low conversion and the formation of multiple byproducts at a larger scale. What could be the cause and how can I fix it?
Answer:
This is a common issue when scaling up reductive amination reactions. The root cause often lies in suboptimal mixing and temperature control.[2][4]
Potential Causes & Solutions:
| Potential Cause | Explanation | Proposed Solution |
| Poor Mixing | Inadequate mixing can lead to localized "hot spots" and concentration gradients of reagents. This can favor side reactions such as over-alkylation or self-condensation of the aldehyde.[4] | - Optimize Stirring: Increase the stirring speed or use an overhead stirrer for larger reaction volumes to ensure homogeneity. - Baffled Flasks: For reactor setups, using baffled flasks can significantly improve mixing efficiency. |
| Inefficient Heat Dissipation | Reductive amination is an exothermic reaction. As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[2] This can lead to a runaway reaction and decomposition of starting materials or products. | - Controlled Addition: Add the reducing agent portion-wise or via a syringe pump to control the rate of reaction and heat generation. - Cooling Bath: Maintain the reaction temperature using an ice bath or a cryocooler. |
| Incorrect Order of Addition | The order in which reagents are added can influence the formation of the desired imine/enamine intermediate. | - Pre-formation of Imine: In some cases, pre-stirring the keto-amine and acetaldehyde before the addition of the reducing agent can improve the yield of the desired product. |
| Choice of Reducing Agent | While sodium borohydride (NaBH₄) can be used, it can also reduce the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for imines and is often preferred for one-pot reductive aminations.[5][6] | - Switch to NaBH(OAc)₃: If you are using a less selective reducing agent, consider switching to sodium triacetoxyborohydride. |
Experimental Protocol: Optimized Reductive Amination
-
To a stirred solution of 4-aminopentan-2-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add acetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-ethyl-4-aminopentylamine.
III. Troubleshooting Guide: Boc Protection Scale-Up
The Boc protection of amines is a robust and widely used transformation in organic synthesis.[7][8][9][10] However, issues can arise during scale-up, particularly concerning stoichiometry, workup, and purification.
Question 2: I'm observing incomplete Boc protection and the presence of a di-Boc byproduct. How can I improve the selectivity and yield?
Answer:
Achieving selective mono-Boc protection of a diamine requires careful control of reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Proposed Solution |
| Incorrect Stoichiometry | Using a large excess of Boc₂O can lead to the formation of the di-Boc protected byproduct, especially if the reaction is run for an extended period. | - Optimize Boc₂O Equivalents: Carefully control the stoichiometry of Boc₂O. Start with 1.05-1.1 equivalents and adjust as needed based on in-process monitoring. |
| Base Strength and Equivalents | The choice and amount of base can influence the reaction rate and selectivity. A strong, non-nucleophilic base like triethylamine (TEA) is commonly used. Insufficient base can lead to incomplete reaction. | - Use an Appropriate Base: Employ a suitable base such as triethylamine or diisopropylethylamine (DIPEA). - Stoichiometry of Base: Use at least one equivalent of base to neutralize the acid formed during the reaction. |
| Reaction Concentration | Highly concentrated reactions can sometimes lead to increased byproduct formation. | - Adjust Concentration: If selectivity is an issue, try running the reaction at a slightly lower concentration. |
| Inefficient Quenching and Workup | Residual Boc₂O after the reaction can lead to further reaction during workup and purification. | - Effective Quenching: Quench the reaction with a nucleophilic amine scavenger like N,N-dimethylethylenediamine or by washing with an aqueous ammonium chloride solution to consume any unreacted Boc₂O. |
Question 3: The purification of the final product is challenging due to the presence of unreacted starting material and the di-Boc byproduct. What are the best purification strategies?
Answer:
Purification can indeed be a bottleneck in the scale-up process. A combination of techniques is often necessary.
Purification Strategies:
| Technique | Description | Advantages | Considerations |
| Acid-Base Extraction | The desired mono-Boc protected product has a free primary amine, making it basic. This allows for selective extraction into an acidic aqueous layer, leaving the neutral di-Boc byproduct and other non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. | - Highly effective for separating basic and neutral compounds. - Scalable and cost-effective. | - The Boc group can be labile under strongly acidic conditions, so use of a mild acid like citric acid is recommended.[7] |
| Column Chromatography | Silica gel chromatography can be used to separate the product from impurities based on polarity. | - Can provide high purity product. | - Can be time-consuming and require large volumes of solvent for large-scale purification. |
| Crystallization | If the final product is a solid, crystallization can be an excellent method for purification. | - Can yield very pure material. - Environmentally friendly if a suitable solvent system is found. | - The product may be an oil, making crystallization not feasible. |
Workflow for Purification
Caption: Recommended purification workflow for this compound.
IV. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations include:
-
Exothermic Reactions: Both the reductive amination and Boc protection steps can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to prevent thermal runaways.[2]
-
Flammable Solvents: Many of the solvents used (e.g., dichloromethane, diethyl ether) are flammable. Work in a well-ventilated fume hood and take precautions against ignition sources.
-
Corrosive Reagents: Handle acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure Buildup: The Boc protection reaction releases carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[11]
Q2: Can I use a different protecting group for the secondary amine?
A2: Yes, other protecting groups can be used. The choice of protecting group will depend on the subsequent steps in your synthetic route and the conditions required for its removal. Common alternatives to the Boc group include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[8]
Q3: How can I monitor the progress of the reactions effectively?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the progress of these reactions.
-
TLC: A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of products.
-
LC-MS: Provides more detailed information, including the relative amounts of starting materials, intermediates, and products, as well as their mass-to-charge ratios for confirmation.
Q4: What are some common pitfalls to avoid when transitioning from lab-scale to pilot-plant scale?
A4: The transition to a pilot plant introduces new challenges.[3]
-
Equipment Differences: The geometry and mixing efficiency of a large reactor are different from a round-bottom flask.[4]
-
Heat and Mass Transfer: These become more critical at a larger scale. What works in the lab may not be directly transferable.[3]
-
Process Safety: A thorough safety review is essential before any pilot-plant run.
-
Raw Material Quality: Ensure the quality and purity of raw materials are consistent with those used in the lab-scale experiments.[4]
V. References
-
Vertex AI Search. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from
-
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from
-
Benchchem. (n.d.). N-Ethylpentylamine as a versatile intermediate in chemical synthesis. Retrieved from
-
Taylor & Francis Online. (n.d.). Thermal Removal of Boc-Protecting Groups During Preparation of Open-Chain Polyamines. Retrieved from
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Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Using N-Ethylpentylamine. Retrieved from
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Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from
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SpringerLink. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from
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ACS Publications. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from
-
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from
-
Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Retrieved from
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from
-
YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from
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BOC Sciences. (n.d.). CAS 887353-45-9 this compound. Retrieved from
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Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from
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LookChem. (2023, March 25). This compound-887353-45-9. Retrieved from
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Hubei Vanz Pharm. (2022, November 1). This compound—887353-45-9. Retrieved from
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Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine. Retrieved from
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J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from
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Sigma-Aldrich. (n.d.). N-Boc-ethylenediamine. Retrieved from
-
Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from
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ResearchGate. (2025, August 7). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates | Request PDF. Retrieved from
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Benchchem. (n.d.). Application Notes and Protocols: Selective Protection of Polyamines with Boc Anhydride. Retrieved from
-
Benchchem. (n.d.). N-Boc-N-methylethylenediamine | 121492-06-6. Retrieved from
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of N-(t-Boc)-N-ethyl-4-aminopentylamine: An NMR-Centric Approach
For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthetic intermediates are foundational to the integrity of their work. N-(t-Boc)-N-ethyl-4-aminopentylamine serves as a versatile building block, but its utility is directly dependent on its verified structure and purity. This guide provides an in-depth analysis of its characterization, centering on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, while objectively comparing its performance with orthogonal chromatographic and spectrometric techniques.
Part 1: The Gold Standard: Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure in a non-destructive manner. For a molecule like this compound, with its distinct functional groups and aliphatic chain, NMR allows for the direct observation and confirmation of every key structural feature.
Causality in Experimental Choices: Sample Preparation
The choice of solvent is critical for successful NMR analysis. Chloroform-d (CDCl₃) is the preferred solvent for this compound due to its excellent ability to dissolve nonpolar to moderately polar organic molecules and its relatively clean spectral window. The inclusion of a small amount of Tetramethylsilane (TMS) is standard practice, as it provides a zero-point reference (0.00 ppm) for calibrating the chemical shift axis.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[1] A higher field strength generally provides better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.
Visualizing the Analyte
Caption: Structure of this compound with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical environment of each nucleus dictates its resonance frequency. The electron-withdrawing nature of the nitrogen and oxygen atoms in the carbamate and amine functionalities will cause adjacent protons and carbons to shift downfield (to a higher ppm value).[2]
Table 1: Predicted NMR Data for this compound in CDCl₃
| Assignment (Atom No.) | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| t-Boc Group | ||||
| C¹⁴, C¹⁵, C¹⁶ (-C(CH₃)₃) | ~1.45 | singlet (s) | 9H | ~28.3 |
| C¹³ (-C (CH₃)₃) | - | - | - | ~79.5 |
| C¹⁰ (C=O) | - | - | - | ~155.5 |
| Ethyl Group | ||||
| C⁹ (-CH₃) | ~1.10 | triplet (t) | 3H | ~14.0 |
| C⁸ (-CH₂-) | ~3.25 | quartet (q) | 2H | ~41.5 |
| Pentylamine Backbone | ||||
| C³ (-CH₂-) | ~1.50 | multiplet (m) | 2H | ~35.0 |
| C² (-CH₂-) | ~1.65 | multiplet (m) | 2H | ~29.0 |
| C⁴ (-CH-) | ~2.90 | multiplet (m) | 1H | ~48.0 |
| C⁶ (-CH₃) | ~1.15 | doublet (d) | 3H | ~23.0 |
| Primary Amine | ||||
| N⁷-H | ~1.30 (variable) | broad singlet (br s) | 2H | - |
| N-Substituted Pentyl Chain | ||||
| C⁵ (-CH₂-) | ~3.15 | multiplet (m) | 2H | ~45.0 |
Note: The primary amine (N⁷-H) protons are exchangeable and their chemical shift can vary with concentration and the presence of water; the signal is often broad.
Part 2: Orthogonal Methods for Comprehensive Characterization
While NMR provides the structural blueprint, a multi-technique approach is essential for a complete purity profile and confirmation of molecular identity.[] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful, complementary techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC excels at separating the target compound from impurities, making it the primary method for quantitative purity analysis.[4]
-
Principle: Separation is based on the differential partitioning of analytes between a stationary phase (typically a C18 silica column) and a liquid mobile phase.
-
Strengths: High sensitivity for detecting trace impurities, excellent quantitative accuracy, and high throughput.
-
Weaknesses: Provides minimal structural information. The acidic additives (e.g., trifluoroacetic acid, TFA) often used to improve peak shape can potentially cause the acid-labile t-Boc group to cleave, especially if fractions are stored for extended periods or concentrated under harsh conditions.[5][6]
-
Typical Protocol: A Reverse-Phase HPLC (RP-HPLC) method using a C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard for Boc-protected amines.[4] Detection is typically performed with a UV detector at a low wavelength (~210 nm) to detect the carbamate chromophore.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the target compound and can provide structural clues through fragmentation analysis.
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Strengths: Extremely high sensitivity and provides the exact molecular weight, confirming the elemental formula (with high-resolution MS). Fragmentation patterns can corroborate the structure.
-
Weaknesses: Can be less quantitative than HPLC. The molecular ion (M+H)⁺ of Boc-protected amines can sometimes be unstable. However, characteristic fragmentation is often observed, such as the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da), or the formation of the t-butyl cation (m/z 57), which strongly supports the presence of the protecting group.[7][8]
Comparative Analysis of Key Techniques
Table 2: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | HPLC-UV | Mass Spectrometry (MS) |
| Primary Use | Unambiguous Structure Elucidation | Purity Determination & Quantification | Molecular Weight Confirmation |
| Structural Info | Excellent, detailed connectivity | Very limited | Moderate (from fragmentation) |
| Sensitivity | Low to Moderate | High | Very High |
| Quantification | Excellent (qNMR with standard) | Excellent (with standard) | Semi-quantitative to Poor |
| Sample State | Solution | Solution | Solution / Solid / Gas |
| Key Consideration | Provides a complete structural picture. | Gold standard for purity assessment. | Confirms molecular formula. |
Part 3: An Integrated Analytical Workflow
For a robust and self-validating characterization, these techniques should be used in a logical sequence. This workflow ensures that both the structure and purity of this compound are confirmed with the highest degree of confidence.
Caption: A validated workflow for the complete characterization of the target compound.
This integrated approach ensures trustworthiness. The ¹H NMR provides the initial structural hypothesis, which is then validated by the correct molecular weight from MS. The HPLC confirms that the characterized compound is the major component of the sample, and the final ¹³C NMR provides unambiguous confirmation of the carbon skeleton, leaving no doubt as to the identity and quality of the material.
References
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- Reddy, K. S., et al. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.
- Wiley-VCH. (n.d.).
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthetic 1-Tert-butylazetidin-3-amine. BenchChem.
- Zaragoza, F. T. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2012).
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- National Center for Biotechnology Information. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PubMed Central.
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A Senior Application Scientist's Guide to the Mass Spectrometry of N-(t-Boc)-N-ethyl-4-aminopentylamine: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecules is paramount. N-(t-Boc)-N-ethyl-4-aminopentylamine, a diamine protected with a tert-butyloxycarbonyl (Boc) group, presents a unique analytical challenge due to its combination of a lipophilic protecting group and a polar diamine backbone. This guide provides an in-depth comparison of mass spectrometry techniques for the robust analysis of this compound, grounded in established scientific principles and practical laboratory insights.
Understanding the Analyte: this compound
This compound possesses a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol .[1][2] Its structure features a primary amine, a secondary amine protected by a bulky, thermally labile Boc group, and an ethyl group on the secondary amine. This combination of functionalities dictates its behavior in the mass spectrometer, particularly its ionization efficiency and fragmentation pathways. The presence of two basic nitrogen atoms makes it readily susceptible to protonation, favoring positive-mode ionization.
A Comparative Overview of Ionization Techniques
The choice of ionization technique is critical for preserving the molecular ion and obtaining meaningful structural information. For this compound, soft ionization methods are preferable to minimize premature fragmentation.[3][4][5]
| Ionization Technique | Principle | Suitability for this compound | Expected Ion(s) |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[6] | Highly Suitable. The molecule's polarity and the presence of basic amine groups make it an ideal candidate for positive-mode ESI. It is a "soft" technique that typically preserves the molecular ion.[3][6] | [M+H]+, [M+2H]2+ |
| Atmospheric Pressure Chemical Ionization (APCI) | A heated nebulizer vaporizes the sample, which is then ionized by corona discharge.[4] | Suitable. APCI is effective for small to medium-sized polar molecules and can be a good alternative to ESI, especially for less polar analytes or when ESI produces excessive adducts. | [M+H]+ |
| Electron Impact (EI) | High-energy electrons bombard the sample, causing extensive fragmentation.[5] | Less Suitable. As a "hard" ionization technique, EI would likely cause extensive fragmentation of the labile Boc group, making it difficult to observe the molecular ion.[5][7] This method is generally better for small, non-polar, volatile compounds.[5] | Extensive fragment ions, weak or absent molecular ion. |
Expert Recommendation: Electrospray Ionization (ESI) in positive ion mode is the recommended starting point for the analysis of this compound due to its high sensitivity for polar, basic compounds and its gentle nature, which helps in preserving the molecular ion for further analysis.[3][6]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
To gain structural insights, tandem mass spectrometry (MS/MS) is indispensable. By isolating the protonated molecular ion ([M+H]+ at m/z 231.2) and subjecting it to collision-induced dissociation (CID), we can elicit characteristic fragmentation patterns.
The fragmentation of N-Boc protected amines is well-documented and typically involves the loss of moieties associated with the Boc group.[8][9][10] The primary fragmentation pathways for this compound are predicted to be:
-
Loss of isobutylene (C4H8): A characteristic fragmentation of the Boc group, resulting in a loss of 56 Da.[8][11] This occurs via a McLafferty-like rearrangement.[11][12]
-
Loss of the entire Boc group (C5H9O2): A neutral loss of 100 Da.
-
Cleavage of the C-C bond adjacent to the nitrogen atoms (α-cleavage): This is a common fragmentation pathway for amines and can provide information about the alkyl chain.[7][13]
Predicted Fragmentation Pathway
Caption: Predicted MS/MS fragmentation of this compound.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).
Rationale: Methanol is a suitable solvent for this compound. The addition of formic acid to the mobile phase is crucial for promoting protonation and enhancing ionization efficiency in positive ESI mode.
LC-MS Method
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point for separating the analyte from potential impurities.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A generic gradient from 5% to 95% B over 5-10 minutes should be sufficient.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole-time-of-flight (Q-TOF) or triple quadrupole).
Mass Spectrometer Settings (Positive ESI Mode)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MS1 Scan Range: m/z 50-500
-
MS/MS: Isolate the precursor ion at m/z 231.2 and apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
Rationale: These are typical starting parameters for a small molecule like this compound on a standard ESI source. The cone voltage and collision energy should be optimized to maximize the signal of the precursor ion and obtain informative fragment ions, respectively.
Experimental Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using electrospray ionization tandem mass spectrometry. This approach allows for the sensitive detection of the protonated molecular ion and provides detailed structural information through collision-induced dissociation. The characteristic losses of isobutylene and the entire Boc group serve as diagnostic markers for the presence and integrity of the protecting group. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to confidently characterize this and similar N-Boc protected diamines.
References
-
Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(20), 3327-3334. Available at: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
Al-Asmari, A. A., et al. (2018). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. Journal of Chromatography B, 1083, 139-146. Available at: [Link]
-
Gopikishore, P., et al. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 47(7), 914-922. Available at: [Link]
-
Cooks, R. G., et al. (2020). Molecular Labels for Analysis of Amines and Diols by Spray Based Ionization-Mass Spectrometry. Analytical Chemistry, 92(15), 10214-10221. Available at: [Link]
-
Plasmion GmbH. (n.d.). The Process of Ionization. Available at: [Link]
-
Srivastava, V. (2022). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Available at: [Link]
-
Chen, H., et al. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry, 90(23), 14031-14037. Available at: [Link]
-
Kafle, A. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Scholars Junction - Mississippi State University. Available at: [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]
-
Gygi, S. P., et al. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of Proteome Research, 11(1), 400-408. Available at: [Link]
-
Cooks, R. G., et al. (2020). Monoacylation of Symmetrical Diamines in Charge Microdroplets. Journal of the American Society for Mass Spectrometry, 32(1), 220-224. Available at: [Link]
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ChemWhat. (n.d.). This compound CAS#: 887353-45-9. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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ChemArK. (2023). This compound-887353-45-9. Available at: [Link]
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Elm, J., et al. (2017). Diamines Can Initiate New Particle Formation in the Atmosphere. The Journal of Physical Chemistry A, 121(41), 7990-7999. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Available at: [Link]
-
Zare, R. N., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry, 429, 181-186. Available at: [Link]
-
Kuwayama, K., et al. (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 33(2), 374-380. Available at: [Link]
-
Center for Forensic Science Research and Education. (2024). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. Available at: [Link]
-
PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N'-methylethylenediamine. Available at: [Link]
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NIST. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook. Available at: [Link]
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A Comparative Guide to the Purity Assessment of N-(t-Boc)-N-ethyl-4-aminopentylamine by HPLC
Introduction
In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is a cornerstone of robust and reproducible outcomes. N-(t-Boc)-N-ethyl-4-aminopentylamine, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for the stringent purity assessment of such compounds, offering high resolution and quantitative accuracy.
This guide provides a comprehensive, in-depth comparison of HPLC with other analytical methodologies for the purity evaluation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Criticality of Purity for this compound
This compound is a bifunctional molecule, featuring a primary amine and a Boc-protected secondary amine. This structural motif makes it a versatile synthon. However, its synthesis can lead to a range of impurities that can compromise subsequent synthetic steps and the integrity of the final product.
Potential Impurities Include:
-
Starting Materials: Unreacted 4-aminopentylamine or di-tert-butyl dicarbonate (Boc anhydride).
-
Di-Boc Protected Species: Over-protection leading to the formation of a di-Boc derivative.
-
Degradation Products: Loss of the Boc group, resulting in the formation of the free diamine.
-
Process-Related Impurities: Byproducts from side reactions specific to the synthetic route employed.
The presence of these impurities, even in trace amounts, can have significant downstream consequences. For instance, the presence of the free diamine could lead to undesired side reactions in subsequent coupling steps, while the di-Boc species would be unreactive. Therefore, a highly sensitive and specific analytical method is imperative for the quality control of this intermediate.
Primary Recommended Method: Reverse-Phase HPLC (RP-HPLC) with UV Detection
Based on the analysis of similar N-Boc protected amines, a standard Reverse-Phase HPLC (RP-HPLC) method with UV detection is the primary recommended technique for routine purity assessment of this compound. The Boc (tert-butoxycarbonyl) group, while primarily a protecting group, possesses a carbonyl moiety that acts as a chromophore, allowing for UV detection at low wavelengths.
Proposed HPLC Method
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) | The C18 stationary phase provides excellent retention for the moderately non-polar this compound and allows for effective separation from more polar (e.g., deprotected amine) and potentially less polar (e.g., di-Boc) impurities. |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, improving peak shape for the basic amine functional groups by minimizing tailing. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 0-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B | A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main analyte peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection | UV at 210 nm | The carbamate carbonyl in the Boc group provides UV absorbance at low wavelengths. 210 nm is chosen to maximize sensitivity for the analyte and its potential impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound by HPLC.
Comparative Analysis of Purity Assessment Techniques
While HPLC is the recommended primary method, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Separation based on polarity differences. | High resolution, quantitative accuracy, and wide applicability. | Requires a chromophore for UV detection. | Primary recommended method for routine purity analysis and quantification of known and unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass detection. | Excellent for volatile impurities like residual solvents. | N-Boc protected amines can be thermally labile and may degrade in the hot GC inlet.[1] | Suitable for the analysis of volatile organic impurities, but not for the primary purity assessment of the compound itself due to potential thermal degradation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | High sensitivity and specificity; allows for the identification of unknown impurities based on their mass-to-charge ratio.[][3] | More complex and expensive instrumentation. | A powerful tool for identifying and characterizing unknown impurities, especially those present at low levels. It is highly recommended during method development and for troubleshooting. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Provides structural confirmation and can identify and quantify impurities without the need for reference standards (qNMR).[4] | Lower sensitivity compared to HPLC for trace impurities. | Excellent for structural elucidation and identification of major impurities.[4] The characteristic singlet of the nine equivalent protons of the tert-butyl group between 1.4 and 1.5 ppm is a definitive indicator of successful Boc protection.[4] |
In-Depth Look at Alternative Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, for N-Boc protected amines, its application is limited by the thermal lability of the Boc group.[1] At the high temperatures of the GC injection port, the Boc group can cleave, leading to the in-situ formation of the deprotected amine. This can result in an inaccurate purity profile, as the degradation product would be detected even if it were not present in the original sample. Therefore, GC-MS is best reserved for the analysis of low molecular weight, volatile impurities such as residual solvents from the synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an invaluable tool for impurity profiling.[] It couples the separation power of HPLC with the detection specificity of mass spectrometry. This allows for the determination of the molecular weight of each separated component, facilitating the identification of unknown impurities. For this compound, LC-MS can be used to:
-
Confirm the identity of the main peak by its mass-to-charge ratio.
-
Identify potential impurities such as the di-Boc protected species (M+100) and the deprotected amine (M-100).
-
Elucidate the structures of process-related impurities through fragmentation analysis (MS/MS).[5]
While not typically used for routine quality control due to its higher cost and complexity, LC-MS is an essential technique during process development and for the investigation of out-of-specification results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule.[4] For this compound, ¹H NMR is particularly useful for confirming the presence of the Boc group. The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet at approximately 1.4-1.5 ppm.[4] The presence and integration of this peak provide a clear indication of successful protection. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of the sample without the need for a reference standard, by comparing the integral of a known analyte proton signal to that of a certified internal standard. However, NMR generally has lower sensitivity than HPLC, making it less suitable for the detection of trace impurities.
Conclusion
The purity of this compound is a critical parameter that ensures the quality and consistency of downstream synthetic processes in drug development. Reverse-Phase High-Performance Liquid Chromatography with UV detection stands as the most robust, reliable, and widely applicable method for the routine purity assessment of this key intermediate. It offers the necessary resolution and quantitative accuracy to separate and quantify the main component from its potential impurities.
For a comprehensive understanding of the impurity profile, orthogonal techniques such as LC-MS and NMR spectroscopy are highly recommended. LC-MS provides invaluable information for the identification of unknown impurities, while NMR confirms the chemical structure and can be used for quantitative analysis. The strategic implementation of these analytical techniques will ensure the high quality of this compound, ultimately contributing to the successful development of novel therapeutics.
References
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]
-
A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters Corporation. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
-
Synthetic Communications. Taylor & Francis Online. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
N-BOC-ethylenediamine. PubChem. [Link]
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A Senior Application Scientist's Guide to Selecting Amine Protecting Groups: Boc vs. Cbz for Aminopentylamines
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The choice between the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups for the protection of primary amines, such as those in aminopentylamine scaffolds, is a frequent and critical decision. These scaffolds are valuable building blocks in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of therapeutic agents, including antimalarials, enzyme inhibitors, and central nervous system (CNS) agents.[1][2] This guide provides an in-depth, objective comparison of the Boc and Cbz protecting groups, supported by experimental data and established protocols, to empower you in making an informed decision for your specific synthetic strategy.
The Principle of Orthogonal Protection: A Strategic Imperative
In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. The concept of orthogonal protection is paramount; it involves using protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group without affecting others.[3][4] The Boc and Cbz groups form a classic orthogonal pair: Boc is labile to acid, while Cbz is removed by catalytic hydrogenolysis.[5][6] This orthogonality is fundamental to their utility in complex synthetic routes.
At a Glance: Key Differences Between Boc and Cbz
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Cleavage Condition | Acid-labile (e.g., TFA, HCl)[7] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[8] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to acidic and basic conditions (with some exceptions).[2] |
| Typical Protection Yield | >90% | >90% |
| Typical Deprotection Yield | >95% | >95% |
| Key Advantage | Orthogonal to Cbz and Fmoc; widely used in solid-phase peptide synthesis (SPPS). | Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[2] |
| Potential Side Reactions | Alkylation of nucleophiles by the tert-butyl cation. | Incomplete cleavage or side reactions with reducible functional groups. |
In-Depth Analysis of Boc and Cbz Protecting Groups
The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis, lauded for its ease of introduction and its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.[9]
Protection Mechanism: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.
Deprotection Mechanism: The removal of the Boc group is most commonly achieved under acidic conditions.[7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.
The Carboxybenzyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a foundational tool in the development of peptide chemistry.[10] It is known for its robustness and is stable under both acidic and basic conditions.[2]
Protection Mechanism: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The amine attacks the electrophilic carbonyl carbon of the chloroformate.
Deprotection Mechanism: The hallmark of the Cbz group is its removal via catalytic hydrogenolysis.[8] This mild deprotection method involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst, yielding the free amine, toluene, and carbon dioxide as byproducts.
Experimental Protocols for the Mono-Protection and Deprotection of 1,5-Diaminopentane
The selective mono-protection of a symmetrical diamine like 1,5-diaminopentane (cadaverine) is a common challenge. A reliable method involves the in-situ formation of the mono-hydrochloride salt, which deactivates one amine group, allowing for the selective protection of the other.[9][11]
Protocol 1: Mono-Boc Protection of 1,5-Diaminopentane
This protocol is adapted from established methods for the mono-Boc protection of diamines.[12]
Materials:
-
1,5-Diaminopentane
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized water
-
Diethyl ether
-
2N Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,5-diaminopentane (1.0 eq) in anhydrous methanol under an inert atmosphere and cool to 0 °C.
-
Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate may form.
-
Allow the mixture to warm to room temperature.
-
Add deionized water (approximately 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash with diethyl ether to remove any unreacted starting material and byproducts.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected 1,5-diaminopentane.
Expected Yield: 65-87%[11]
Protocol 2: Deprotection of Mono-Boc-1,5-Diaminopentane
This protocol utilizes standard acidic conditions for Boc deprotection.[7]
Materials:
-
Mono-Boc-1,5-diaminopentane
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the mono-Boc-1,5-diaminopentane in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product will often precipitate as the hydrochloride salt.
-
Collect the solid by filtration and wash with diethyl ether.
-
Dry the product under vacuum to yield 1,5-diaminopentane dihydrochloride.
Expected Yield: >95%
Protocol 3: Mono-Cbz Protection of 1,5-Diaminopentane
A similar strategy of in-situ mono-protonation can be employed for Cbz protection.
Materials:
-
1,5-Diaminopentane
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve 1,5-diaminopentane (1.0 eq) in anhydrous methanol and cool to 0 °C.
-
Slowly add concentrated HCl (1.0 eq) dropwise.
-
To the stirred solution, add a solution of sodium bicarbonate (2.0 eq) in water.
-
Slowly add benzyl chloroformate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield mono-Cbz-protected 1,5-diaminopentane.
Expected Yield: High, typically >85%
Protocol 4: Deprotection of Mono-Cbz-1,5-Diaminopentane
This protocol uses catalytic hydrogenolysis for the removal of the Cbz group.[8]
Materials:
-
Mono-Cbz-1,5-diaminopentane
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the mono-Cbz-1,5-diaminopentane (1.0 eq) in methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 1,5-diaminopentane.
Expected Yield: >95%
Visualization of Experimental Workflows
Caption: A generalized experimental workflow for the deprotection of mono-protected 1,5-diaminopentane.
Senior Application Scientist's Perspective: Making the Right Choice
The decision between Boc and Cbz for the protection of aminopentylamines is contingent upon the overall synthetic strategy.
-
Choose Boc when:
-
Your synthetic route involves downstream reactions that are sensitive to reductive conditions (e.g., presence of alkenes, alkynes, or other reducible functional groups).
-
You are performing solid-phase peptide synthesis (SPPS), where the acid lability of the Boc group is a cornerstone of the methodology.
-
Your molecule is stable to strongly acidic conditions.
-
-
Choose Cbz when:
-
Your molecule contains acid-sensitive functional groups that would be cleaved during Boc deprotection.
-
You require a robust protecting group that can withstand a wide range of reaction conditions, including both acidic and basic environments.
-
Your downstream synthetic steps do not involve catalytic reduction.
-
References
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-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
- Papadopoulos, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5913.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
- Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1036989.
- Pittelkow, M. (2007).
- Kim, H., et al. (2014). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Molecules, 19(9), 13838-13851.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
- De Luca, L., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6613.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Semantic Scholar. [Link]
- Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9804-9805.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
- Papadopoulos, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5913.
- Ramkisson, S., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(35), 21543-21549.
-
Fiveable. (n.d.). Orthogonal Protection Definition. [Link]
- Saita, T., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. The Journal of Organic Chemistry, 69(25), 8969-8972.
- Lanam, C. L., et al. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]
- Kumar, A., et al. (2009). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
- Lanam, C. L., et al. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.
- Ester, K., et al. (2022).
- Giorgi, F., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683.
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A Comparative Guide to Alternative Protecting Groups for the Secondary Amine in N-ethyl-4-aminopentylamine
For researchers and professionals in drug development and synthetic chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The diamine N-ethyl-4-aminopentylamine presents a common yet critical challenge: the selective masking of its secondary amine in the presence of a primary amine to direct subsequent chemical transformations. This guide provides an in-depth comparison of common and alternative protecting groups for the secondary amine, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind procedural choices, offering field-proven insights to inform your synthetic strategy.
The Challenge: Selectivity in a Diamine System
N-ethyl-4-aminopentylamine possesses two nucleophilic centers: a primary amine and a secondary amine. While the secondary amine is generally more sterically hindered, the similar pKa values of the two groups can lead to mixtures of mono- and di-protected products under standard conditions. Achieving selective protection often relies on fine-tuning reaction conditions, such as controlling stoichiometry or employing methods that exploit subtle differences in nucleophilicity. A common strategy involves the protonation of one amine with a single equivalent of acid, effectively "protecting" it as an ammonium salt, before introducing the chemical protecting group reagent.[1][2][3] This guide will focus on the characteristics of various protecting groups once attached to the target secondary amine.
Carbamate Protecting Groups: The Industry Standard
Carbamates are the most widely used class of protecting groups for amines due to their general stability and the diverse, often orthogonal, methods available for their removal.[4][5]
a) tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability to a wide range of non-acidic conditions.[5][6]
-
Mechanism & Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The amine nitrogen attacks one of the electrophilic carbonyls of the anhydride.[7] Deprotection is an acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl carbocation, which is scavenged by the counter-ion or solvent. The resulting carbamic acid rapidly decarboxylates to liberate the free amine.[7][8]
-
Orthogonality: The Boc group's key feature is its lability to acid while being robust against bases, nucleophiles, and catalytic hydrogenation.[7][9] This makes it orthogonal to groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[5]
-
Advantages: High-yield protection, stable and often crystalline products, and clean, fast deprotection.[6][10]
-
Disadvantages: Not suitable for syntheses requiring strong acidic conditions.
b) Carboxybenzyl (Cbz or Z)
Introduced by Bergmann and Zervas in the 1930s, the Cbz group was a foundational tool in peptide synthesis and remains a staple for amine protection.[11]
-
Mechanism & Rationale: Protection is achieved via nucleophilic attack of the amine on the highly reactive benzyl chloroformate (Cbz-Cl).[11] The deprotection mechanism is distinct from Boc; it proceeds via catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which, like in the Boc deprotection, collapses to the free amine and carbon dioxide.[11]
-
Orthogonality: The Cbz group is stable to both acidic and basic conditions, making it an excellent orthogonal partner to Boc and Fmoc groups.[11][12] Its removal condition, however, is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.
-
Advantages: High stability to a broad range of conditions, allowing for great flexibility in synthetic design.[13]
-
Disadvantages: Requires a hydrogenation setup and is incompatible with reducible functional groups. The palladium catalyst can sometimes be difficult to remove completely.
c) 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.[14][15]
-
Mechanism & Rationale: Protection is typically performed with Fmoc-Cl or Fmoc-OSu.[14][16] The key to its deprotection lies in the acidity of the proton on the fluorenyl ring's C9 position. A mild, non-nucleophilic base, typically a secondary amine like piperidine, abstracts this proton.[15][17] This initiates a β-elimination (E1cB) cascade, releasing the free amine, carbon dioxide, and dibenzofulvene, which is trapped by the amine base.[15]
-
Orthogonality: The Fmoc group is stable to acids and catalytic hydrogenation, making it fully orthogonal to both Boc and Cbz groups.[16] This three-way orthogonality is a powerful tool in complex synthesis.[5][18]
-
Advantages: Extremely mild deprotection conditions that preserve acid-labile functionalities.[14] The dibenzofulvene byproduct can be monitored by UV spectroscopy to track reaction completion.[14]
-
Disadvantages: Unstable in the presence of even mild bases.
d) Allyloxycarbonyl (Alloc)
The Alloc group offers another layer of orthogonality, removable under conditions that leave most other protecting groups untouched.[19]
-
Mechanism & Rationale: Introduced similarly to Cbz using allyl chloroformate (Alloc-Cl), the Alloc group is exceptionally stable.[19][20] Its removal is catalyzed by a Pd(0) source, such as Pd(PPh₃)₄. The palladium catalyst performs an oxidative addition into the allyl group, forming a π-allyl-palladium(II) complex. A nucleophilic scavenger then attacks the allyl group, releasing the carbamate, which decarboxylates to the free amine.[12][19]
-
Orthogonality: The Alloc group is stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, and to the hydrogenolysis conditions for Cbz removal.[12][20] This makes it a highly valuable tool for sophisticated, multi-step syntheses.
-
Advantages: Provides a unique, mild deprotection strategy that is orthogonal to most other common protecting groups.
-
Disadvantages: Requires a palladium catalyst, which can be expensive and may require removal via complexation or specific filtration techniques.
Alternative Protecting Groups: Expanding the Synthetic Toolbox
While carbamates are workhorses, certain synthetic routes demand the unique stability profiles offered by alternative protecting groups like sulfonamides and trifluoroacetamides.
a) Sulfonamides (Nosyl & Tosyl)
Sulfonamides are known for their exceptional stability. The tosyl (Ts) group is notoriously difficult to remove, often requiring harsh conditions. The 2-nitrobenzenesulfonyl (nosyl, Ns) group, however, provides similar stability but with a built-in "release valve" for mild deprotection.[21]
-
Mechanism & Rationale: Amines are protected by reacting with the corresponding sulfonyl chloride (e.g., Nosyl-Cl) in the presence of a base. The resulting sulfonamide significantly reduces the nucleophilicity and basicity of the nitrogen.[21] The key difference lies in deprotection. The electron-withdrawing ortho-nitro group in the nosyl amide activates the aromatic ring for nucleophilic aromatic substitution. A soft nucleophile, typically a thiol like thiophenol in the presence of a mild base, attacks the ring, forming a Meisenheimer complex and ultimately displacing the sulfonamide to liberate the free amine.[22][23]
-
Orthogonality: Nosyl amides are stable to strong acids (including conditions for Boc removal), bases, and many oxidizing and reducing agents. The deprotection condition is orthogonal to virtually all standard carbamate protecting groups.
-
Advantages: The Nosyl group offers extreme stability with a mild, highly specific deprotection method, making it superior to the Tosyl group for many applications.[21][22]
-
Disadvantages: Deprotection requires a thiol, which can be malodorous and may interfere with other sulfur-containing functional groups.
b) Trifluoroacetyl (TFA)
The trifluoroacetyl group is an electron-withdrawing amide protecting group that offers a different stability profile.
-
Mechanism & Rationale: Protection is achieved using trifluoroacetic anhydride (TFAA) or other activated trifluoroacetic acid derivatives.[24][25] The strong electron-withdrawing effect of the CF₃ group makes the amide bond susceptible to hydrolysis under mild conditions. Deprotection is readily achieved by solvolysis, for example, with methanolic potassium carbonate or even just mild aqueous base.[26][27]
-
Orthogonality: The trifluoroacetyl group is exceptionally stable under strongly acidic and nitrating conditions where many other groups would fail.[24][26][27] It is, however, labile to basic conditions.
-
Advantages: Excellent stability to strong acids and oxidative conditions.[26]
-
Disadvantages: Lability to base can be a limitation in some synthetic sequences.
Comparative Data Summary
The selection of a protecting group is dictated by the planned downstream reaction conditions. The following table provides a comparative overview of the stability and removal conditions for the discussed groups.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stable to Strong Acid | Stable to Base | Stable to Hydrogenolysis |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (TFA, HCl)[6][10] | No | Yes | Yes |
| Carboxybenzyl | Cbz | Cbz-Cl | H₂, Pd/C[13] | Yes | Yes | No |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Amine Base (Piperidine)[14] | Yes | No | Yes (Mostly)[16] |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(0), Nucleophilic Scavenger[19][20] | Yes | Yes | Yes |
| 2-Nitrobenzenesulfonyl | Ns | Ns-Cl | Thiol, Base (e.g., PhSH, K₂CO₃)[22] | Yes | Yes | Yes |
| Trifluoroacetyl | TFA | TFAA | Mild Base (K₂CO₃/MeOH)[26][27] | Yes | No | Yes |
Visualizing the Workflow and Decision Process
To aid in experimental design, the following diagrams illustrate a typical protection/deprotection workflow and a decision-making tree for selecting an appropriate protecting group.
Caption: A generalized workflow for amine protection, synthesis, and deprotection.
Caption: Decision tree for selecting an amine protecting group based on chemical stability.
Experimental Protocols
The following are representative, generalized protocols that should be optimized for the specific substrate and scale.
Protocol 1: Boc Protection of a Secondary Amine
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) in a biphasic system.[6]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise or as a solution in the reaction solvent at 0 °C.[28]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography if necessary.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected amine in DCM (approx. 0.1-0.2 M solution).
-
Acid Addition: Add TFA (5-10 equivalents, often used as a 25-50% solution in DCM) at 0 °C.[6]
-
Reaction: Stir the solution at room temperature for 1-3 hours, monitoring for the consumption of starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., NaHCO₃), then dry and concentrate.
Protocol 3: Cbz Protection of a Secondary Amine
-
Dissolution: Dissolve the amine (1.0 eq) in a solvent mixture such as THF/water (2:1).[11]
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) and cool the mixture to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.[11]
-
Reaction: Stir the reaction at 0 °C to room temperature for 4-20 hours.
-
Work-up: Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify by silica gel chromatography.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[13]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of H₂ (e.g., via a balloon or Parr shaker) and stir vigorously for 2-16 hours.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 5: Nosyl (Ns) Protection of a Secondary Amine
-
Dissolution: Dissolve the amine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in DCM.
-
Reagent Addition: Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Work-up: Wash the reaction mixture with aqueous 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by recrystallization or silica gel chromatography.
Protocol 6: Nosyl (Ns) Deprotection using Thiophenol
-
Setup: Dissolve the Nosyl-protected amine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.[22][23]
-
Reagent Addition: Add potassium carbonate (K₂CO₃, ~3.0 eq) and thiophenol (~2.5 eq).[22]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can often be monitored by the appearance of a yellow color.
-
Work-up: Dilute the reaction with water and extract with an organic solvent. Wash the organic layer extensively with aqueous base (e.g., 1 M NaOH) to remove thiophenol, followed by brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify as needed.
References
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Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
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The Synthetic Chemist's Compass: A Comparative Guide to N-Alkylation Methods
The introduction of an alkyl group onto a nitrogen atom, or N-alkylation, is a cornerstone transformation in the synthesis of a vast array of organic molecules, from life-saving pharmaceuticals to advanced materials. For researchers, scientists, and drug development professionals, the selection of an appropriate N-alkylation strategy is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of prevalent N-alkylation methodologies, offering field-proven insights and experimental data to navigate the complexities of this fundamental reaction.
The Enduring Challenge of N-Alkylation: A Balancing Act
The primary challenge in N-alkylation lies in achieving mono-alkylation with high selectivity, while avoiding the common pitfall of over-alkylation, which leads to the formation of tertiary amines or even quaternary ammonium salts.[1] Furthermore, the diverse nature of amine substrates and alkylating agents necessitates a nuanced understanding of the underlying reaction mechanisms to ensure compatibility with other functional groups within a molecule. This guide will dissect the most widely employed N-alkylation techniques, evaluating their strengths and weaknesses to empower chemists with the knowledge to make informed decisions.
Reductive Amination: The Workhorse of C-N Bond Formation
Reductive amination stands as one of the most reliable and versatile methods for the synthesis of secondary and tertiary amines.[2] This reaction proceeds through the in-situ formation of an imine or iminium ion from the condensation of an amine with a carbonyl compound (an aldehyde or ketone), which is then reduced to the corresponding amine.[3][4]
Mechanistic Insight
The reaction is typically carried out under weakly acidic conditions, which catalyze the formation of the imine intermediate.[5] A key advantage of this method is the ability to use a one-pot procedure where the imine formation and reduction occur concurrently.[5] The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the more reactive carbonyl starting material.[4][6]
Experimental Protocol: One-Pot Reductive Amination
-
To a solution of the primary or secondary amine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, dichloroethane) is added a mild acid catalyst (e.g., acetic acid, 0.1 equiv).
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) is added portion-wise.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Direct Alkylation with Alkyl Halides: The Classical Approach
The direct reaction of an amine with an alkyl halide is the most traditional method for N-alkylation. However, this SN2 reaction is often plagued by a lack of selectivity, leading to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.[1][7] The product amine is often more nucleophilic than the starting amine, leading to subsequent alkylation.
Controlling Selectivity
Achieving mono-alkylation can be challenging. Using a large excess of the amine can favor the formation of the mono-alkylated product, but this is often not practical for valuable amines. Alternatively, employing a bulky amine or alkyl halide can sterically hinder further alkylation. Recent developments have explored the use of mixed oxide catalysts at room temperature to improve the selectivity of this classic transformation.[7]
Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient palladium-catalyzed cross-coupling reaction between aryl halides or triflates and a wide range of amines.[8][9] This method has largely superseded classical methods for the synthesis of aromatic C-N bonds due to its broad substrate scope and functional group tolerance.[9]
The Catalytic Cycle
The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex.[10] This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[10] The choice of phosphine ligand is critical for the efficiency of the reaction.
Mitsunobu Reaction: N-Alkylation with Inversion of Stereochemistry
The Mitsunobu reaction offers a powerful method for the N-alkylation of acidic N-H compounds, such as imides, sulfonamides, and some heterocycles, using an alcohol as the alkylating agent.[11][12] A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, proceeding via an SN2 mechanism.[12] The reaction is typically carried out using a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
Scope and Limitations
While highly effective for acidic nitrogen nucleophiles, the Mitsunobu reaction is generally not suitable for the direct alkylation of less acidic primary and secondary amines due to competitive side reactions.[13] However, recent advancements have expanded the scope to include more basic amines by employing specialized phosphine reagents.[13]
Photocatalytic N-Alkylation: A Green and Emerging Frontier
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for N-alkylation.[14] These methods often proceed under mild conditions and exhibit high functional group tolerance. One common approach involves the use of a photocatalyst, such as an iridium or ruthenium complex, to generate an alkyl radical from a suitable precursor, which then couples with the amine.[15] Another strategy utilizes semiconductor photocatalysts like TiO₂ to promote the N-alkylation of amines with alcohols.[14][16]
Advantages of Photocatalysis
Photocatalytic methods offer several advantages, including the use of light as a renewable energy source, operation at ambient temperature, and the ability to access novel reactivity patterns.[17] This rapidly evolving field holds immense promise for the development of more sustainable and efficient N-alkylation protocols.
Comparative Analysis of N-Alkylation Methods
| Method | Alkylating Agent | Amine Substrate Scope | Key Advantages | Key Disadvantages |
| Reductive Amination | Aldehydes, Ketones | Primary and secondary amines[18] | High selectivity for mono-alkylation, mild conditions, one-pot procedure.[4][5] | Requires a carbonyl precursor, may not be suitable for sensitive substrates. |
| Direct Alkylation | Alkyl Halides | Primary, secondary, and tertiary amines | Simple procedure, readily available reagents. | Poor selectivity, risk of over-alkylation, often requires harsh conditions.[1][7] |
| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Primary and secondary amines, amides, sulfonamides[8] | Broad substrate scope, high functional group tolerance, excellent for aryl amines.[9] | Requires a palladium catalyst and a specific ligand, can be expensive.[8] |
| Mitsunobu Reaction | Alcohols | Acidic N-H compounds (imides, sulfonamides)[11] | Inversion of stereochemistry, mild conditions.[12] | Limited to acidic amines, generates stoichiometric phosphine oxide byproduct.[13] |
| Photocatalytic Alkylation | Alcohols, Carboxylic Acids[14][17] | Broad scope, including heterocycles and complex molecules[15] | Mild conditions, high functional group tolerance, sustainable.[16] | May require specialized photocatalysts and equipment. |
Conclusion: Selecting the Optimal N-Alkylation Strategy
The choice of an N-alkylation method is a multifaceted decision that hinges on the specific substrate, the desired product, and the overall synthetic strategy. For the selective alkylation of primary and secondary amines with simple alkyl groups, reductive amination often represents the most robust and reliable choice. When constructing C(sp²)-N bonds to form aryl amines, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency. For the stereospecific alkylation of acidic nitrogen nucleophiles, the Mitsunobu reaction remains a valuable tool. As the field of organic synthesis continues to evolve, emerging photocatalytic methods are poised to offer increasingly powerful and sustainable solutions for N-alkylation challenges. By understanding the nuances of each of these powerful transformations, researchers can confidently navigate the synthetic landscape and achieve their molecular design goals with precision and efficiency.
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A Senior Application Scientist's Guide to the Efficacy of Synthetic Polyamine Analogs in Anti-Cancer Assays
Editorial Note: The initial topic, "Efficacy of N-(t-Boc)-N-ethyl-4-aminopentylamine in specific assays," was determined to be non-viable. The specified molecule is a protected chemical intermediate used in organic synthesis, not a biologically active agent evaluated for efficacy. This guide has been editorially refocused on the scientifically relevant and data-rich topic of Synthetic Polyamine Analogs , which represents the class of therapeutic compounds that would be synthesized from such intermediates. This pivot allows for a comprehensive comparison guide grounded in published experimental data, directly addressing the interests of researchers and drug development professionals in oncology.
Introduction: Targeting the Polyamine Pathway in Oncology
Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival.[1][2] They are critically involved in nucleic acid and protein synthesis, chromatin stabilization, and the regulation of ion channels.[1] Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels required to sustain their rapid and uncontrolled growth.[3][4][5] This dependency makes the polyamine metabolic pathway a rational and compelling target for anticancer therapeutic intervention.[1][3]
Strategies to disrupt polyamine homeostasis include direct inhibition of biosynthetic enzymes and, more dynamically, the use of synthetic polyamine analogs. These analogs exploit the cell's own polyamine transport system for uptake.[6][7] Once inside, they interfere with normal polyamine functions through several mechanisms:
-
Feedback Inhibition: They downregulate the rate-limiting biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[6][8]
-
Catabolism Induction: They strongly induce the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), leading to the depletion of natural polyamines.[6]
-
Functional Mimicry without Function: They can displace natural polyamines from critical binding sites but are incapable of supporting cell growth, thus acting as functional antagonists.[7][9]
This guide provides a comparative overview of the efficacy of representative polyamine analogs in key anti-cancer assays, supported by experimental protocols and mechanistic insights.
Comparative Efficacy of Key Polyamine Analogs
The development of polyamine analogs has evolved from simple symmetrically substituted molecules to more complex, unsymmetrical, and conformationally restricted structures.[7] Their efficacy varies significantly based on their chemical architecture and the specific cancer cell line being tested. Below is a comparison of representative analogs.
| Analog | Class | Primary Mechanism of Action | Reported In Vitro Efficacy (Cell Line) | Key Findings |
| BENSpm (DENSpm) | Symmetrical Bis(alkyl)spermine | Induces SSAT; downregulates ODC & AdoMetDC; depletes natural polyamines.[6][9] | IC50 values in low micromolar range (e.g., various breast cancer lines).[6] | A first-generation analog. Its cytotoxicity is strongly linked to its ability to induce SSAT and deplete polyamine pools.[8] Showed promise but had notable toxicities in early clinical trials.[9] |
| Ivospemin (SBP-101) | Spermine Analog | Suppresses polyamine biosynthesis and upregulates catabolism, leading to pool depletion.[9] | High sensitivity observed across multiple ovarian adenocarcinoma cell lines, irrespective of cisplatin sensitivity.[9] | Demonstrates synergy with conventional chemotherapeutics like gemcitabine and topotecan in murine ovarian cancer models, increasing median survival.[9] |
| CGC-11144 | Oligoamine | Functions as a DNA aggregator; growth inhibition correlates with this ability.[8] | Potent growth inhibition in prostate cancer cell lines (IC50 values an order of magnitude lower than earlier analogs).[6] | Represents a class of longer-chain analogs designed to have increased affinity for DNA, suggesting a distinct mechanism beyond simple metabolic interference.[8] |
Key Experimental Protocols & Methodologies
The evaluation of polyamine analogs relies on a set of standard in vitro assays to quantify their impact on cancer cell viability, proliferation, and the target pathway.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Causality: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in analog-treated cells compared to controls indicates cytotoxicity or cytostasis. It is fundamental for determining the dose-response relationship and calculating the IC50 (half-maximal inhibitory concentration).
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., human breast, ovarian, or prostate cancer lines) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the polyamine analog (e.g., Ivospemin) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (typically 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Workflow for Determining Analog Cytotoxicity
Caption: Workflow for assessing cell viability using the MTT assay.
Polyamine Pool Analysis by HPLC
Causality: To validate the mechanism of action, it is crucial to directly measure the intracellular concentrations of natural polyamines (putrescine, spermidine, spermine). A successful analog should cause a significant depletion of these pools.
Step-by-Step Protocol:
-
Cell Culture and Lysis: Culture cells to ~80% confluency in a 10 cm dish and treat with the polyamine analog at its IC50 concentration for 24-48 hours. Harvest cells and lyse them in perchloric acid.
-
Derivatization: Neutralize the cell lysates and derivatize the polyamines with dansyl chloride. This step adds a fluorescent tag, enabling sensitive detection.
-
HPLC Separation: Inject the derivatized sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Quantification: Use a fluorescence detector to measure the derivatized polyamines as they elute from the column. Calculate concentrations by comparing peak areas to those of known standards.
Mechanistic Insights: The Polyamine Biosynthesis & Catabolism Pathway
The efficacy of polyamine analogs is rooted in their ability to disrupt the tightly regulated pathway of polyamine metabolism. Key oncogenes like MYC directly upregulate ODC and AMD1, the rate-limiting biosynthetic enzymes, to fuel cancer cell proliferation.[1][5] Analogs exploit the feedback mechanisms inherent in this pathway.
The Polyamine Metabolic Pathway and Points of Intervention
Caption: Overview of polyamine metabolism and analog intervention points.
Conclusion and Future Directions
Synthetic polyamine analogs represent a promising class of anti-cancer agents that target a metabolic vulnerability fundamental to neoplastic cells. Their efficacy, as demonstrated in cellular assays, is often linked to their ability to deplete natural polyamine pools, which starves cancer cells of compounds essential for their proliferation.[9] The evolution from first-generation symmetrical molecules to newer, more complex analogs highlights a continuous effort to improve potency and reduce off-target toxicities.[7][9]
Future work in this field will likely focus on developing analogs with greater selectivity, exploring combination therapies to overcome resistance, and further elucidating their downstream effects on processes like immune modulation and epigenetic regulation.[1][10] For researchers, the assays described herein provide a robust framework for the preclinical evaluation of novel compounds designed to target this critical oncogenic pathway.
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A Comparative Guide to the Reactivity of Primary vs. Secondary Pentylamines
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups is paramount to designing efficient and successful synthetic routes. Among the most fundamental nucleophiles in organic chemistry are amines, whose reactivity is critically influenced by their substitution pattern. This guide provides an in-depth, objective comparison of the reactivity of primary and secondary amines, using n-pentylamine and dipentylamine as model substrates. We will explore the underlying principles governing their reactivity and provide supporting experimental frameworks for their differentiation.
Core Principles: A Duality of Electronics and Sterics
The reactivity of an amine as a nucleophile is primarily dictated by a delicate balance between the availability of its lone pair of electrons and the steric environment around the nitrogen atom.[1] These two factors—electronics and sterics—are often in opposition, and their interplay determines the outcome of a reaction.
Electronic Effects and Basicity
The nitrogen atom in an amine possesses a lone pair of electrons, making it both a Lewis base and a nucleophile.[2] The availability of this lone pair is significantly influenced by the electronic properties of the substituents attached to the nitrogen. Alkyl groups, such as the pentyl groups in our examples, are electron-donating. Through an inductive effect, they push electron density towards the nitrogen atom.[3][4][5]
-
Primary Amines (n-pentylamine): With one alkyl group, the nitrogen atom is more electron-rich than in ammonia, making it a stronger base.[6]
-
Secondary Amines (dipentylamine): With two alkyl groups, the inductive effect is amplified.[3][7] This results in a higher electron density on the nitrogen atom, making secondary amines inherently more basic than their primary counterparts.[6][7]
Generally, an increase in basicity correlates with an increase in nucleophilicity, as a more electron-rich nitrogen is better able to donate its lone pair to an electrophile.[8]
Steric Hindrance
The primary factor that can counteract the enhanced electronic effect of secondary amines is steric hindrance. The presence of two bulky pentyl groups in dipentylamine creates a more crowded environment around the nitrogen's lone pair compared to the single pentyl group in n-pentylamine.[1][9] This physical bulk can impede the amine's ability to approach and attack an electrophilic center, thereby reducing its effective reactivity, particularly with sterically demanding electrophiles.[8][9]
Caption: Factors influencing primary vs. secondary amine reactivity.
Experimental Comparison: The Acylation of Pentylamines
To illustrate the practical differences in reactivity, we will consider the acylation of n-pentylamine and dipentylamine with acetyl chloride. This is a classic nucleophilic acyl substitution reaction that results in the formation of an amide.[2][10] The reaction proceeds rapidly, and the rate is highly sensitive to the nucleophilicity and steric profile of the amine.[11]
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes from a comparative experiment under identical reaction conditions (e.g., solvent, temperature, and concentration).
| Parameter | n-Pentylamine (Primary) | Dipentylamine (Secondary) | Rationale |
| Reaction Rate | Very High | High | The lone pair on the primary amine is more sterically accessible, allowing for a faster nucleophilic attack on the acetyl chloride.[11] |
| Reaction Completion Time | < 10 minutes | 15-30 minutes | Reflects the higher reaction rate due to lower steric hindrance. |
| Product Yield | Excellent (>95%) | Very Good (85-95%) | While both reactions are high-yielding, the secondary amine's bulk may lead to slightly lower efficiency or require longer reaction times for completion. |
| Exothermicity | Highly exothermic, requires cooling | Exothermic, requires cooling | The reaction for both amines is vigorous, but the primary amine's reaction is often noticeably faster and more exothermic. |
Experimental Protocols
The following protocols describe a self-validating system for comparing the reactivity of primary and secondary pentylamines via acylation. Monitoring by Thin Layer Chromatography (TLC) will provide a qualitative measure of reaction rate.
Protocol 1: Acylation of n-Pentylamine (Primary)
-
Materials:
-
n-Pentylamine (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Triethylamine (1.1 eq) as an HCl scavenger[12]
-
Dichloromethane (DCM) as solvent
-
TLC plates, developing chamber, and appropriate eluent (e.g., 30% Ethyl Acetate in Hexane)
-
-
Procedure:
-
Dissolve n-pentylamine (1.0 eq) and triethylamine (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Spot a baseline on a TLC plate with the starting material solution.
-
Add acetyl chloride (1.05 eq), dissolved in a small amount of DCM, dropwise to the stirred solution.
-
Immediately after the addition is complete, take a sample from the reaction mixture and spot it on the TLC plate next to the starting material.
-
Continue to take and spot samples every 2 minutes for 10 minutes.
-
Develop the TLC plate to visualize the consumption of the starting material and the formation of the N-pentylacetamide product.
-
Upon completion, proceed with a standard aqueous workup to isolate the product.
-
Protocol 2: Acylation of Dipentylamine (Secondary)
-
Materials:
-
Dipentylamine (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
-
TLC plates and eluent
-
-
Procedure:
-
Follow the exact same procedure as outlined in Protocol 1, substituting dipentylamine for n-pentylamine.
-
Due to the slightly slower reaction rate, continue spotting the TLC plate at 5-minute intervals for up to 30 minutes.
-
Compare the resulting series of TLC plates from both experiments to qualitatively assess the relative reaction rates. The spot corresponding to the primary amine should disappear more rapidly than the spot for the secondary amine.
-
Caption: Workflow for comparing pentylamine acylation reactivity.
Discussion and Conclusion
The experimental framework described consistently demonstrates that for reactions like acylation, primary amines such as n-pentylamine exhibit greater reactivity than secondary amines like dipentylamine.[11] This outcome is predominantly governed by steric hindrance. The single alkyl substituent on the primary amine presents a minimal obstacle, allowing for a rapid and unimpeded approach to the electrophilic carbonyl carbon of acetyl chloride.
In contrast, the two bulky pentyl groups of the secondary amine create a sterically congested environment around the nitrogen's lone pair. This significantly slows down the rate of nucleophilic attack, even though the secondary amine is electronically richer and a stronger base.[3][6]
References
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Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679-3688. Available at: [Link]
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Nucleophilicity of Amines Definition. (n.d.). Fiveable. Available at: [Link]
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A Comparative Guide to Orthogonal Protection Strategies for Polyamines
Introduction: The Critical Role of Selective Protection in Polyamine Chemistry
Polyamines, such as spermine and spermidine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and gene regulation.[1][2][3][4] Their unique structures, characterized by multiple nucleophilic amino groups of similar reactivity, present a significant challenge in synthetic chemistry.[5] The development of complex polyamine derivatives for therapeutic and research applications hinges on the ability to selectively modify specific nitrogen atoms within the polyamine backbone. This necessity has driven the development of sophisticated orthogonal protection strategies, which involve the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[6][7][8]
This guide provides an in-depth comparison of common orthogonal protection strategies for polyamines, offering insights into the selection of appropriate protecting groups, detailed experimental protocols, and supporting data to aid researchers in designing and executing their synthetic routes with precision and efficiency.
Core Principles of Orthogonal Protection
The concept of orthogonality in chemical synthesis refers to the ability to deprotect one functional group in the presence of others by employing specific reagents and reaction conditions that do not affect the other protecting groups.[7][9] An ideal orthogonal protection strategy for polyamines should possess the following characteristics:
-
High-Yielding Protection and Deprotection: Both the introduction and removal of the protecting groups should proceed with high efficiency to maximize the overall yield of the target molecule.[7]
-
Stability: Each protecting group must remain intact under the conditions required for the removal of other orthogonal groups.[7]
-
Mild Cleavage Conditions: The deprotection conditions should be mild enough to avoid degradation of the polyamine backbone or other sensitive functional groups within the molecule.
-
Chemoselectivity: The protecting groups should exhibit high selectivity for the intended amino groups, particularly in distinguishing between primary and secondary amines.[10]
Comparative Analysis of Common Amine Protecting Groups for Polyamines
The strategic selection of a protecting group is paramount to the success of a synthetic strategy. The following table provides a comparative overview of some of the most widely used amine protecting groups in polyamine synthesis, highlighting their cleavage conditions and orthogonal compatibility.
| Protecting Group | Abbreviation | Introduction Reagent(s) | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[11][12][13] | Fmoc, Cbz, Alloc, Tfa |
| Benzyloxycarbonyl | Cbz / Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C)[11][14] | Boc, Fmoc, Alloc, Tfa |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu[15][16][17] | Base (e.g., Piperidine in DMF)[11][15] | Boc, Cbz, Alloc, Tfa |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[12] | Boc, Cbz, Fmoc, Tfa |
| Trifluoroacetyl | Tfa | Trifluoroacetic anhydride (TFAA) | Mild Base (e.g., K₂CO₃ in MeOH, aqueous piperidine)[18][19] | Boc, Cbz, Fmoc, Alloc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione | 2% Hydrazine in DMF | Fmoc, Boc, Trt |
| Nosyl | Ns | 2-Nitrobenzenesulfonyl chloride | Thiophenol and a base (e.g., K₂CO₃) | Boc, Cbz, Fmoc, Alloc |
Strategic Application and Experimental Workflows
The successful synthesis of selectively functionalized polyamines often requires a multi-step approach involving the sequential protection and deprotection of different amino groups.
Workflow for Orthogonal Protection of Spermidine
The following diagram illustrates a common orthogonal strategy for the selective functionalization of the N¹, N⁴, and N⁸ positions of spermidine.
Caption: Orthogonal protection and functionalization of spermidine.
This workflow demonstrates the power of using orthogonal protecting groups like Boc and Cbz. The acid-labile Boc group can be selectively removed to allow for modification at the N¹ position, while the Cbz group remains intact. Subsequent hydrogenolysis removes the Cbz group for functionalization at the N⁸ position.
Experimental Protocols
Protocol 1: Selective N¹, N¹²-di-Boc Protection of Spermine
This protocol describes a method for the selective protection of the primary amino groups of spermine using Boc anhydride.
Materials:
-
Spermine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve spermine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (2.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N¹, N¹²-di-Boc-spermine.
Protocol 2: Selective Fmoc Deprotection
This protocol details the removal of the Fmoc protecting group, a common step in solid-phase peptide synthesis and polyamine chemistry.[15]
Materials:
-
Fmoc-protected polyamine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected polyamine in DMF.
-
Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes. The progress of the deprotection can often be monitored by UV spectroscopy by observing the release of the dibenzofulvene-piperidine adduct.[15]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The resulting deprotected polyamine can often be used in the next step without further purification.
Comparative Data on Protecting Group Stability
The following table summarizes the stability of common amine protecting groups under various deprotection conditions, providing a quick reference for designing orthogonal strategies.
| Protecting Group | Stable to 20% Piperidine/DMF | Stable to TFA | Stable to H₂/Pd-C | Stable to Pd(PPh₃)₄ | Stable to Mild Base | Stable to 2% Hydrazine/DMF |
| Boc | Yes | No | Yes | Yes | Yes | Yes |
| Cbz | Yes | Yes | No | Yes | Yes | Yes |
| Fmoc | No | Yes | Yes | Yes | Yes | Yes |
| Alloc | Yes | Yes | Yes | No | Yes | Yes |
| Tfa | Yes | Yes | Yes | Yes | No | Yes |
| Dde | Yes | Yes | Yes | Yes | Yes | No |
| Ns | Yes | Yes | Yes | Yes | Yes | Yes (cleaved by thiols) |
Note: "No" indicates the condition under which the protecting group is typically cleaved.
Advanced Strategies and Future Outlook
The field of polyamine synthesis is continually evolving, with new protecting groups and methodologies being developed to address increasingly complex synthetic challenges.[1] Solid-phase synthesis has emerged as a powerful tool for the construction of polyamine analogs and conjugates, often employing orthogonal protection strategies to enable the sequential addition of building blocks.[5][20][21] The development of novel protecting groups with unique cleavage conditions will further expand the synthetic chemist's toolbox, allowing for the creation of even more intricate and functionally diverse polyamine-based molecules for applications in drug discovery, chemical biology, and materials science.
Conclusion
The judicious selection and application of orthogonal protecting groups are fundamental to the successful synthesis of complex polyamine derivatives. By understanding the distinct properties and cleavage conditions of various protecting groups, researchers can design robust and efficient synthetic routes. This guide provides a comparative framework and practical protocols to assist scientists in navigating the challenges of polyamine chemistry and unlocking the full potential of these versatile molecules.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(t-Boc)-N-ethyl-4-aminopentylamine
For researchers and scientists engaged in drug development and other laboratory-intensive work, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(t-Boc)-N-ethyl-4-aminopentylamine. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment and Immediate Safety Precautions
Based on the known hazards of structurally related Boc-protected amines and alkylamines, this compound should be presumed to be a hazardous substance.
Key Potential Hazards:
-
Skin and Eye Irritation: Amines are often corrosive or irritating to the skin and eyes. Direct contact should be avoided.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][3]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or other adverse health effects.[1][2][3]
Immediate Actions & Personal Protective Equipment (PPE):
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety guidelines and to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] The following PPE is mandatory:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4][5] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[5]
Step 1: Waste Identification and Segregation
-
Classify: Treat all waste containing this compound as hazardous chemical waste.
-
Segregate: Keep this waste separate from other waste streams, especially from acidic compounds, to prevent potentially hazardous reactions.[5] The Boc protecting group is sensitive to acidic conditions and can generate gaseous byproducts.[6][7][8]
-
Solid vs. Liquid: Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing the compound).[4]
Step 2: Waste Collection and Containerization
-
Container Selection: Use a dedicated and clearly labeled waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[4] The container must have a secure, leak-proof lid.
-
Container Condition: Ensure the container is in good condition, free from cracks or damage.
Step 3: Labeling
-
Clear Identification: The waste container must be clearly and accurately labeled.[4] The label should include:
Step 4: Storage
-
Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.[5]
-
Incompatibles: Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizing agents.[2][5]
-
Spill Containment: Secondary containment should be used to prevent the spread of material in case of a leak.
Step 5: Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
-
Record Keeping: Maintain records of waste disposal, including quantities, dates, and the disposal company used, as required by regulations.[5]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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PubChem. tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. [Link]
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Collect and Recycle. Amine Disposal For Businesses. [Link]
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Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N-(t-Boc)-N-ethyl-4-aminopentylamine
Hazard Assessment: Understanding the Risks
N-(t-Boc)-N-ethyl-4-aminopentylamine is a Boc-protected diamine. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily block a reactive amine functional group.[3][4] While the Boc group itself is relatively stable, the presence of free amine functionalities in similar molecules suggests potential hazards. Analogous compounds, such as N-Boc-ethylenediamine, are known to cause severe skin burns and eye damage.[5][6][7][8] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be corrosive and irritating.
Key Potential Hazards:
-
Skin and Eye Contact: Assumed to be corrosive, with the potential to cause severe burns and eye damage upon direct contact.[5][8]
-
Inhalation: May cause respiratory tract irritation.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Routine Handling (Small Quantities in a Fume Hood) | • Chemical Splash Goggles • Nitrile Gloves (double-gloving recommended) • Flame-Resistant Lab Coat • Closed-toe Shoes | Eye Protection: Goggles provide a seal around the eyes to protect against splashes.[11] Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[11] Double-gloving provides an extra layer of protection in case of a tear or permeation. Body Protection: A lab coat protects the skin and personal clothing from splashes. Foot Protection: Protects against spills. |
| Large-Scale Operations or Risk of Splashing | • Face Shield (in addition to goggles) • Chemical-Resistant Apron (over lab coat) • Neoprene or Viton Gloves | Enhanced Face Protection: A face shield protects the entire face from splashes.[12] Enhanced Body Protection: A chemical-resistant apron provides an additional barrier against larger spills. Enhanced Hand Protection: Neoprene or Viton gloves may offer superior resistance to this class of chemicals compared to standard nitrile gloves. It is always best to consult the glove manufacturer's compatibility chart. |
| Operations with Potential for Aerosol Generation | • All PPE from "Large-Scale Operations" • Approved Respirator (e.g., NIOSH-approved with organic vapor cartridge) | Respiratory Protection: If there is a risk of inhaling aerosols or vapors, a respirator is necessary to protect the respiratory system.[11][13] |
Procedural Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Pre-Operational Checklist
-
Information Review: Before handling, review this guide and any available safety information for similar compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Emergency Equipment Location: Confirm the location and accessibility of the nearest safety shower and eyewash station.[5]
Step-by-Step Handling Procedure
-
Work in a Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes.
-
Container Sealing: Securely seal the container immediately after use.
-
Work Area Decontamination: Clean the work area thoroughly with an appropriate solvent (e.g., isopropanol) and wipe it down.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by apron, face shield, goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste materials containing this compound in a designated, labeled, and sealed waste container.
-
Compatibility: Do not mix this waste with incompatible materials, such as strong acids or oxidizing agents.[8]
-
Labeling: Clearly label the waste container with the full chemical name and any associated hazards.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[5]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for selecting and using appropriate PPE.
Caption: Workflow for safe handling of this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.
References
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- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: N-BOC-4-Piperidone.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: N-Boc-ethylamine.
- PubChem. (n.d.). N-BOC-ethylenediamine.
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Fisher Scientific. (2010, November 8). SAFETY DATA SHEET: N-BOC-4-Piperidone.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- PubChem. (n.d.). N-Boc-N-methylethylenediamine.
- Santa Cruz Biotechnology. (n.d.). N-(t-Boc)ethylenediamine Safety Data Sheet.
- BOC Sciences. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Process Research & Development. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
